molecular formula C4H8OS B020376 (r)-Tetrahydrothiophen-3-ol CAS No. 100937-75-5

(r)-Tetrahydrothiophen-3-ol

Cat. No.: B020376
CAS No.: 100937-75-5
M. Wt: 104.17 g/mol
InChI Key: BJYXNFYVCZIXQC-SCSAIBSYSA-N
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Description

(R)-Tetrahydrothiophen-3-ol is a valuable chiral intermediate primarily recognized for its critical role as a key synthon in the synthesis of penem-based antibiotics . Its defined stereochemistry at the third position of the tetrahydrothiophene ring is essential for imparting desired biological activity in the final pharmaceutical compounds. Main Applications & Research Value: • Pharmaceutical Synthesis: Serves as a fundamental building block for a class of beta-lactam antibiotics, enabling the construction of the complex thiophene-fused ring system . • Chiral Intermediate: The high enantiopurity of the (R)-enantiomer is crucial for the efficacy and specificity of the resulting drugs. Research has demonstrated effective methods to enrich its enantiomeric purity to >99% ee, making it suitable for demanding synthetic applications . • Process Chemistry: Its utility extends to the development of efficient industrial-scale bioconversion and continuous flow synthesis processes, highlighting its importance in green chemistry and advanced manufacturing . Production & Characteristics: This compound can be efficiently produced via stereoselective biocatalytic reduction of tetrahydrothiophene-3-one using engineered ketoreductases (e.g., apKRED-9), achieving high conversion (>99%) and exceptional enantiomeric excess (ee > 99.5%) in both batch and continuous-flow reactors . While the parent alcohol is a viscous liquid at room temperature, its sulfonyl derivatives are often crystalline, facilitating purification and further synthetic manipulations . This compound is intended for research and development purposes in pharmaceutical chemistry and catalysis. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYXNFYVCZIXQC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434028
Record name (r)-tetrahydrothiophen-3-ol
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Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100937-75-5
Record name (3R)-Tetrahydrothiophene-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100937-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-tetrahydrothiophen-3-ol
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Record name Thiophene-3-ol, tetrahydro-, (3R)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(r)-Tetrahydrothiophen-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol: Properties, Synthesis, and Applications

Introduction

This compound, a chiral sulfur-containing heterocycle, has emerged as a critical building block in modern medicinal chemistry. Its unique stereochemistry and functional group arrangement make it an indispensable intermediate in the synthesis of complex pharmaceutical agents. The significance of this compound lies primarily in its role as a precursor to potent antibiotics, most notably those in the penem and carbapenem classes. For instance, it is a key intermediate in the synthesis of sulopenem, a powerful antibacterial agent.[1] This guide provides a comprehensive overview of its chemical properties, advanced synthetic methodologies, and applications, tailored for professionals in research and drug development.

Compound Identification:

  • CAS Number: 100937-75-5[2][3]

  • Molecular Formula: C₄H₈OS[2][3]

  • Molecular Weight: 104.17 g/mol [3][4]

  • Synonyms: (3R)-thiolan-3-ol, (R)-3-Hydroxytetrahydrothiophene[2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource
Appearance Light yellow to yellow liquidChemicalBook[5]
Boiling Point 84-85 °C at 7 TorrChemicalBook[5]
42 °C at 0.3 TorrCAS Common Chemistry[3]
Density 1.1762 g/cm³ChemicalBook[5]
pKa 14.43 ± 0.20 (Predicted)ChemicalBook[5]
Storage Temp. 2-8°CChemicalBook[5]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted based on its molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the tetrahydrothiophene ring and the hydroxyl group. The protons adjacent to the sulfur atom (at C2 and C5) would appear as multiplets in the 2.7-3.0 ppm range. The proton on the chiral center (C3) bearing the hydroxyl group would likely appear as a multiplet around 4.0-4.5 ppm. The remaining protons on C4 would also present as multiplets, likely in the 1.8-2.2 ppm region. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the tetrahydrothiophene ring. The carbon atom attached to the hydroxyl group (C3) would be the most downfield-shifted among the ring carbons, typically in the 65-75 ppm range. The carbons adjacent to the sulfur atom (C2 and C5) would appear in the 30-40 ppm region, while the remaining carbon (C4) would be found further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the saturated ring structure would be observed just below 3000 cm⁻¹. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.

Asymmetric Synthesis: The Biocatalytic Approach

Achieving high enantiomeric purity is paramount for the use of this compound in pharmaceutical synthesis. While traditional chemical methods often involve toxic catalysts and harsh conditions, biocatalysis has emerged as a superior alternative, offering high efficiency and stereoselectivity under mild, aqueous conditions.[6] The enzymatic reduction of the prochiral ketone, Tetrahydrothiophen-3-one, using a ketoreductase (KRED) is a state-of-the-art method for producing the desired (R)-enantiomer.[6][7]

Workflow for Biocatalytic Reduction

The process leverages an engineered ketoreductase enzyme, often immobilized on a solid support to enhance stability and facilitate reuse. Isopropanol frequently serves as a sacrificial co-substrate for cofactor (NADPH) regeneration.

G cluster_0 Reaction Vessel cluster_1 Downstream Processing Ketone Tetrahydrothiophen-3-one (Substrate) KRED Immobilized Ketoreductase (KRED) + NADPH (Cofactor) Ketone->KRED Binds to active site Product This compound (ee > 99.5%) KRED->Product Catalytic Reduction Acetone Acetone (Byproduct) KRED->Acetone Oxidation IPA Isopropanol (Co-substrate) IPA->KRED Regenerates NADPH Extraction Solvent Extraction Product->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Final Isolated Product Purification->Final

Caption: Biocatalytic synthesis workflow.

Experimental Protocol: Enzymatic Reduction of Tetrahydrothiophen-3-one

This protocol is a representative example based on established methodologies for the synthesis of optically active (R)-tetrahydrothiophene-3-ol.[7]

  • Enzyme Preparation: An immobilized ketoreductase, such as apKRED-9 immobilized on a resin like CEP or LX1000HA, is prepared according to the manufacturer's specifications.[7]

  • Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Substrate Addition: Tetrahydrothiophen-3-one is added to the buffer solution.

  • Co-substrate and Cofactor: Isopropanol (typically in a volume ratio with the buffer) is added as the co-substrate. A catalytic amount of the cofactor NADP⁺ is also added.

  • Enzyme Introduction: The immobilized ketoreductase is added to the reaction mixture.

  • Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30-40°C) and pH. The reaction progress is monitored using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion (>99% conversion), the immobilized enzyme is removed by filtration. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound with high chemical (>99%) and enantiomeric (>99.5% ee) purity.[7]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the secondary alcohol and the thioether. The hydroxyl group can be readily derivatized through esterification, etherification, or oxidation, or it can be used as a nucleophile. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can alter the molecule's polarity and hydrogen bonding capacity.

Its primary application is as a chiral synthon. The stereochemically defined hydroxyl group and the tetrahydrothiophene ring provide a rigid scaffold that is incorporated into larger, more complex molecules, particularly in the development of novel antibiotics.

G Start This compound (Chiral Building Block) Intermediate Multi-step Chemical Modification Start->Intermediate Derivatization of -OH group API Final Active Pharmaceutical Ingredient (e.g., Sulopenem) Intermediate->API Ring formation and side-chain addition

Caption: Role as a key synthetic intermediate.

Safety and Handling

This compound is classified as an irritant. Adherence to proper safety protocols is essential to minimize risk during its handling and use.

GHS Hazard Statements: [4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Protocol for Safe Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a lab coat. Change clothing immediately if it becomes contaminated.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9] Keep the compound away from open flames, hot surfaces, and other sources of ignition.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.[5][8]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound stands out as a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its importance is underscored by the development of highly efficient and sustainable biocatalytic production methods that deliver the molecule with exceptional enantiopurity. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

(r)-Tetrahydrothiophen-3-ol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (R)-Tetrahydrothiophen-3-ol

Introduction

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a sulfur-containing alcohol, its unique structural features make it a valuable building block in asymmetric synthesis. Notably, it serves as a key intermediate in the synthesis of potent antibacterial agents, including sulopenem and other penem-based antibiotics.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling chemists and process scientists to optimize reaction conditions, develop robust purification strategies, and ensure consistent quality control.

This guide provides a comprehensive overview of the core physical properties of this compound, details rigorous experimental protocols for their determination, and discusses the underlying principles that govern these characteristics. The methodologies described are designed to be self-validating, reflecting best practices in chemical research and development.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These data points are essential for substance registration, safety assessment, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₈OS[2][3][4]
Molecular Weight 104.17 g/mol [2][3][4]
CAS Number 100937-75-5[2][4]
Appearance Light yellow to yellow liquid[5]
Boiling Point 84-85 °C at 7 Torr[5]
42 °C at 0.3 Torr[4]
Predicted pKa 14.43 ± 0.20[5]
Purity Min. 95%[6]
InChI Key BJYXNFYVCZIXQC-SCSAIBSYSA-N[2][4]
Canonical SMILES C1C(CS1)O[4]

Spectroscopic Profile

Spectroscopy provides a non-destructive "fingerprint" of a molecule, confirming its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for verifying the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydrothiophene ring and the hydroxyl proton. The chiral center at C3 results in a complex splitting pattern for the adjacent methylene protons. ¹³C NMR will show four distinct signals corresponding to the four carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides confirmation of key functional groups. A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the alkane-like ring structure will appear around 2900 cm⁻¹. The C-S bond vibration is typically weaker and found in the fingerprint region.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[7] Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 105.17.

Experimental Methodologies and Workflows

Accurate determination of physical properties requires meticulous experimental technique. The following section details standard operating procedures for key analytical methods.

Integrated Characterization Workflow

The comprehensive characterization of a new batch of this compound should follow a logical workflow to confirm identity, purity, and key physical properties before its use in further applications.

cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Physical Property Determination Sample Sample Receipt: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirm Structure MS Mass Spectrometry (LC-MS) Sample->MS Confirm Mol. Weight FTIR FTIR Spectroscopy Sample->FTIR Confirm Functional Groups Purity Purity Assessment (e.g., GC, Chiral HPLC) NMR->Purity MS->Purity BoilingPoint Boiling Point (Micro-Distillation) Purity->BoilingPoint If Pure (>95%) Solubility Solubility Screening BoilingPoint->Solubility Data Final Datasheet Compilation Solubility->Data

Caption: Workflow for identity, purity, and physical property characterization.

Protocol 1: Boiling Point Determination (Micro-Scale)

Given that reference compounds are often available in limited quantities, a micro-boiling point determination is the preferred method. This technique relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8]

Causality: Using a small-scale setup minimizes sample consumption while providing an accurate measurement. The inverted capillary traps vapor, and the point at which liquid is drawn back into the capillary upon cooling precisely corresponds to the moment the external and internal pressures equalize, which is the boiling point.[8][9]

Methodology:

  • Sample Preparation : Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., 10x75 mm).

  • Capillary Insertion : Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

  • Apparatus Setup : Attach the test tube to a thermometer using a wire or clamp, ensuring the sample is aligned with the thermometer bulb.

  • Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[9]

  • Observation : Heat the bath gently. A slow stream of bubbles will emerge from the capillary tip as trapped air expands and is displaced by the sample's vapor.

  • Equilibration : Continue slow heating until a rapid, continuous stream of bubbles is observed. This indicates the sample vapor pressure is overcoming the atmospheric pressure.

  • Measurement : Remove the heat source and allow the apparatus to cool slowly.

  • Record : The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] Record the ambient pressure, as boiling point is pressure-dependent.

Protocol 2: Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in various solvents, which is critical for designing reaction, extraction, and crystallization procedures. The method ensures that the solvent is fully saturated with the solute.[10]

Causality: By adding an excess of the solute and allowing sufficient time for equilibration with agitation, the resulting solution reaches its saturation point at a given temperature. Subsequent analysis of the clarified supernatant provides a quantitative measure of solubility.[11] Temperature control is critical as solubility is highly temperature-dependent.[10]

Methodology:

  • Preparation : To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50 mg).

  • Solvent Addition : Add a precise volume (e.g., 1.0 mL) of each test solvent (e.g., water, methanol, ethyl acetate, hexane) to the respective vials.

  • Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a set period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required.[11]

  • Phase Separation : Allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

  • Analysis : Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical technique such as GC-FID or HPLC-UV.

  • Calculation : Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 3: Spectroscopic Sample Preparation

Proper sample preparation is crucial for acquiring high-quality spectroscopic data.

NMR Spectroscopy:

  • Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.[12]

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[12]

  • Dissolution : Ensure the sample is fully dissolved. Vortex or gently warm if necessary.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Analysis : Acquire the spectrum according to the spectrometer's standard operating procedures.

FTIR Spectroscopy (ATR Method):

  • Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application : Place a single drop of the neat liquid this compound directly onto the ATR crystal.

  • Analysis : Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance/transmittance spectrum.[13]

  • Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (LC-MS):

  • Stock Solution : Prepare a stock solution by dissolving a small amount of the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14]

  • Working Solution : Perform a serial dilution of the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[14]

  • Filtration : Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[14]

  • Transfer : Transfer the filtered solution to an appropriate autosampler vial.

  • Analysis : Analyze using an LC-MS method with electrospray ionization (ESI) in positive ion mode.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its structural analogs require careful handling.

  • Hazards : This compound is classified as an irritant. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing vapors or mist.

  • Storage : Store in a cool, well-ventilated place away from heat and open flames.[15][16] Keep the container tightly sealed to prevent moisture ingress and oxidation. Recommended storage is often refrigerated (2-8°C).[5]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for several minutes.[15][16]

    • Skin : Wash off with soap and plenty of water.[17]

    • Inhalation : Move the person to fresh air.[16]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[17]

In all cases of exposure, seek medical attention. Always consult the most current Safety Data Sheet (SDS) before handling the material.

References

Introduction: The Significance of a Chiral Thiophene Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol (CAS: 100937-75-5)

This compound is a chiral sulfur-containing heterocyclic compound that has emerged as a critical building block in modern asymmetric synthesis. Its structural motif, a five-membered thiophane ring bearing a hydroxyl group at a defined stereocenter, makes it an invaluable intermediate in the pharmaceutical industry. The primary utility of this compound lies in its role as a key precursor for the synthesis of potent antibacterial agents, most notably sulopenem and other advanced penem and carbapenem antibiotics.[1] The stereochemistry of the hydroxyl group is paramount, as it directly influences the biological activity and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to state-of-the-art synthesis protocols, applications, and analytical validation. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this versatile chiral synthon in their development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in a laboratory or process chemistry setting. This compound is typically a solid or a light yellow liquid, a discrepancy often related to purity and residual solvent.[2][3][4] Key identifying and physical data are summarized below.

PropertyValueSource(s)
CAS Number 100937-75-5[5][6][7]
Molecular Formula C₄H₈OS[2][5][6][8]
Molecular Weight 104.17 g/mol [6][8]
Appearance Solid or Light yellow to yellow liquid[2][3][4]
IUPAC Name (3R)-thiolan-3-ol[8]
Synonyms (R)-3-Hydroxytetrahydrothiophene, (3R)-Tetrahydrothiophene-3-ol[5][8][9]
Boiling Point 42 °C @ 0.3 Torr; 84-85 °C @ 7 Torr; 201.2 °C @ 760 mmHg[3][6][9]
Density 1.176 - 1.223 g/cm³[3][10]
pKa (Predicted) 14.43 ± 0.20[3][4]
InChI Key BJYXNFYVCZIXQC-SCSAIBSYSA-N[5][6]
Canonical SMILES C1CSC[C@@H]1O[6][8]

Synthesis and Chiral Control: The Biocatalytic Advantage

The central challenge in producing this compound is achieving high enantiopurity. While classical chemical methods exist, biocatalysis has become the gold standard, offering unparalleled stereoselectivity, mild reaction conditions, and a superior environmental profile. The most effective route is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one.

Key Strategy: Asymmetric Enzymatic Reduction

The reduction of tetrahydrothiophen-3-one using an engineered ketoreductase (KRED) is a highly efficient and scalable method for producing the (R)-enantiomer with exceptional purity. A recent study highlights the use of apKRED-9, a KRED derived from Acetobacter pasteurianus, for this purpose.[11] This enzyme facilitates the transfer of a hydride to the carbonyl face, leading selectively to the (R)-alcohol.

The primary advantages of this biocatalytic approach are:

  • Exceptional Enantioselectivity: Achieves enantiomeric excess (ee) values greater than 99.5%.[11]

  • High Conversion: Drives the reaction to near-full conversion (>99.0%).[11]

  • Process Versatility: The enzyme can be immobilized and utilized in both batch and continuous-flow systems, enhancing process efficiency and reusability.[11]

cluster_workflow Enzymatic Reduction Workflow Ketone Tetrahydrothiophen-3-one (Prochiral Substrate) Enzyme Immobilized Ketoreductase (e.g., apKRED-9) Ketone->Enzyme Reduction Product This compound (ee > 99.5%) Enzyme->Product Cofactor Cofactor Regeneration (e.g., Isopropanol -> Acetone) Cofactor->Enzyme

Caption: Workflow for asymmetric enzymatic reduction.

Experimental Protocol: Continuous-Flow Synthesis

This protocol is adapted from a demonstrated, scalable process for continuous manufacturing.[11] The use of a Packed Bed Reactor (PBR) maximizes enzyme utilization and achieves a high space-time yield (STY).

  • Enzyme Immobilization: The ketoreductase apKRED-9 is immobilized on a solid support, such as glutaraldehyde-activated amino polymer beads (e.g., LX1000HA), to prepare it for the PBR.

  • Reactor Setup: A temperature-controlled column is packed with the immobilized enzyme to create the packed bed reactor.

  • Substrate Preparation: A solution of tetrahydrothiophen-3-one is prepared in an aqueous-isopropanol mixture. Isopropanol serves as both a co-solvent and the sacrificial co-substrate for cofactor regeneration.

  • Continuous Flow Reaction: The substrate solution is continuously pumped through the PBR at a defined flow rate. The temperature is maintained at an optimal level for enzyme activity.

  • Product Collection & Analysis: The reactor effluent, containing the product this compound, is collected. The conversion and enantiomeric excess are monitored in real-time or via periodic sampling using chiral GC or HPLC.

  • Downstream Processing: The collected product stream is subjected to solvent removal and purification (e.g., distillation or chromatography) to yield the final high-purity compound. This process has demonstrated a space-time yield of 729 g L⁻¹ d⁻¹.[11]

Alternative Strategy: Enzymatic Kinetic Resolution (EKR)

While asymmetric reduction of the ketone is preferred, an alternative approach is the kinetic resolution of racemic tetrahydrothiophen-3-ol. In this technique, an enzyme, typically a lipase, selectively acylates one enantiomer, leaving the other unreacted.

cluster_ekr Principle of Enzymatic Kinetic Resolution Racemate Racemic (R/S)-Alcohol Lipase Lipase (e.g., CAL-B) Racemate->Lipase AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Separation Separation (Chromatography/Distillation) Lipase->Separation Mixture of (R)-Alcohol & (S)-Ester R_Alcohol (R)-Alcohol (Unreacted) Separation->R_Alcohol S_Ester (S)-Ester (Acylated) Separation->S_Ester

Caption: General principle of Enzymatic Kinetic Resolution (EKR).

This method relies on the ability to efficiently separate the resulting ester from the unreacted alcohol. While effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Applications in Drug Development

The structural features of this compound make it a privileged scaffold in medicinal chemistry.

  • Core Use in Antibiotics: Its primary and most significant application is as an essential intermediate in the synthesis of sulopenem and other penem-based antibiotics.[1] The tetrahydrothiophene ring often serves as a key component of the fused ring system characteristic of this antibiotic class, and the (R)-stereocenter is crucial for potent antibacterial activity.

  • Scaffold for Bioactive Molecules: The tetrahydrothiophene core is present in a wide range of biologically active compounds. Derivatives have been investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) for autoimmune diseases, and as potential HIV protease inhibitors, demonstrating the scaffold's versatility.[12][13]

Start This compound (Chiral Building Block) Steps Multi-Step Chemical Synthesis Start->Steps Introduction of functional groups API Final API (e.g., Penem Antibiotic) Steps->API Cyclization and final modifications

Caption: Role as a building block in antibiotic synthesis.

Analytical Characterization Workflow

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound. A multi-step analytical workflow is required.

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is complex due to the strongly coupled spin systems of the ring protons.[14] Data should be compared against a verified reference standard.

  • Purity Assessment (GC-MS/LC-MS): Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry is employed to determine chemical purity and identify any potential impurities or residual starting materials.[11][15]

  • Chiral Purity (Chiral GC/HPLC): This is the most critical quality control test. A sample is analyzed on a gas or liquid chromatograph equipped with a chiral stationary phase. This separates the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).

cluster_analytical Analytical Workflow Sample Synthesized Batch of (R)-THT-3-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS / LC-MS Sample->GCMS Chiral Chiral GC or HPLC Sample->Chiral Result_Structure Structure Verified NMR->Result_Structure Result_Purity Chemical Purity > 99% GCMS->Result_Purity Result_Chiral Enantiomeric Excess > 99.5% Chiral->Result_Chiral

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety. This compound is classified as an irritant.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[3][16]

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8]

    • Wear safety glasses with side-shields or chemical goggles.[8]

    • Use a lab coat to prevent skin contact.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18][19]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[18][19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18][19]

Storage:

  • Temperature: Store in a cool location, with a recommended temperature of 2-8°C.[3][4][16]

  • Conditions: Keep the container tightly sealed and store in a dry, well-ventilated place away from incompatible materials.[17][19]

References

A Technical Guide to the Systematic Nomenclature of (3R)-thiolan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, anywhere, to reconstruct the exact two-dimensional structure and three-dimensional stereochemistry of a molecule from its name alone.[1][2][3] This guide provides an in-depth deconstruction of the IUPAC name (3R)-thiolan-3-ol , a chiral heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of complex nomenclature. We will dissect the name into its three core components—the parent heterocycle, the principal functional group, and the stereochemical descriptor—to provide a clear, logical explanation of how the final name is systematically derived.

The Heterocyclic Core: "Thiolane"

The foundation of the name is "thiolane," which defines the core ring structure. This name is derived using the Hantzsch-Widman system, the IUPAC-preferred method for naming heterocyclic compounds.[4][5]

  • Deconstruction of the Parent Name:

    • "Thia-" : This prefix indicates the presence of a sulfur atom replacing a carbon atom in the cyclic framework.[4] The priority for heteroatoms in nomenclature follows the order Oxygen ("oxa") > Sulfur ("thia") > Nitrogen ("aza").

    • "-olane" : This stem signifies a five-membered, fully saturated (containing no double bonds) ring.[4]

Combining the prefix and the stem yields "thiolane" , the accepted IUPAC name for a saturated five-membered ring containing one sulfur atom.[6][7] This compound is also commonly known as tetrahydrothiophene.[6]

  • Numbering the Ring System: By convention, the numbering of a monocyclic heterocycle begins at the heteroatom, which is assigned position '1'. The numbering then proceeds around the ring to give any substituents the lowest possible locants.[4]

Workflow: Numbering the Thiolane Heterocycle

cluster_ring Thiolane Ring Numbering S C2 ² S->C2 C3 ³ C2->C3 C4 C3->C4 C5 C4->C5 C5->S

Caption: IUPAC numbering of the thiolane parent ring.

The Principal Functional Group: "-3-ol"

The second part of the name, "-3-ol," identifies the primary chemical functionality of the molecule and its location.

  • "-ol" Suffix : In the IUPAC hierarchy of functional groups, the alcohol (hydroxyl, -OH) group has higher priority than a thioether (the sulfur in the ring).[1] Therefore, the alcohol is designated as the principal functional group and is indicated by the suffix "-ol".[8][9] The final "e" of the parent name "thiolane" is elided before adding the suffix, resulting in "thiolanol". However, modern IUPAC recommendations retain the "e" and place the suffix separately, as in "thiolan-ol".[10]

  • "3-" Locant : This number specifies that the hydroxyl group is attached to the carbon atom at position 3 of the thiolane ring.

Combining the parent name and the functional group information gives the complete, non-stereospecific name: thiolan-3-ol .[11][12]

Visual Representation: Thiolan-3-ol Structure

cluster_mol Thiolan-3-ol S1 C2 S1->C2 C3 C2->C3 OH OH C3->OH C4 C⁴ C3->C4 C5 C⁵ C4->C5 C5->S1

Caption: Structure of thiolan-3-ol with IUPAC numbering.

Stereochemistry: The "(3R)-" Descriptor

The prefix "(3R)-" defines the absolute configuration of the chiral center at carbon-3. The existence of a specific stereoisomer is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[13][14][15]

Protocol: Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

This protocol outlines the self-validating steps to determine the stereochemical descriptor for the chiral center at C-3.

Step 1: Identify the Chiral Center and its Four Substituents. The chiral center is the carbon atom bonded to four different groups. In this molecule, C-3 is the chiral center. Its four substituents are:

  • The hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • The C-2 ring segment (-CH₂-S-)

  • The C-4 ring segment (-CH₂-CH₂-)

Step 2: Assign Priorities (1-4) to the Substituents. Priorities are assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[16][17]

  • Priority 1 : The oxygen atom of the -OH group (atomic number 8) has the highest atomic number.

  • Priority 4 : The -H atom (atomic number 1) has the lowest atomic number.

  • Tie-Breaker : Both the C-2 and C-4 ring segments are attached via carbon atoms (atomic number 6), creating a tie. To break the tie, we move to the next atoms along each path.[14][17]

    • Path via C-2: C-2 is bonded to a sulfur atom (S, atomic number 16) and two hydrogen atoms.

    • Path via C-4: C-4 is bonded to a carbon atom (C-5, atomic number 6) and two hydrogen atoms.

    • Since Sulfur (16) has a higher atomic number than Carbon (6), the path through C-2 is given higher priority.

  • Priority 2 : The -CH₂-S- segment (C-2).

  • Priority 3 : The -CH₂-CH₂- segment (C-4).

Step 3: Orient the Molecule and Determine Configuration. The molecule must be oriented so that the lowest-priority group (Priority 4, the -H atom) is pointing away from the viewer (represented by a dashed bond).[16][17]

Step 4: Trace the Path from Priority 1 to 2 to 3. With the molecule correctly oriented, trace a curve from the highest priority group (1) to the second (2), and then to the third (3).

  • If the path is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).[15]

  • If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).[15]

For (3R)-thiolan-3-ol , this path (1→2→3) is clockwise.

Data Summary: CIP Priority Assignment
PrioritySubstituent Group at C-3Basis for Assignment
1 -OHHighest atomic number (O = 8) directly attached.
2 -CH₂-S- (C-2 path)Tie-breaker: C-2 is bonded to S (atomic number 16).
3 -CH₂-CH₂- (C-4 path)Tie-breaker: C-4 is bonded to C (atomic number 6).
4 -HLowest atomic number (H = 1) directly attached.

Workflow: Visualizing the (R) Configuration

cluster_cip (3R)-thiolan-3-ol CIP Assignment C3 OH OH (1) C3->OH C2 -CH₂-S- (2) C3->C2 C4 -CH₂-CH₂- (3) C3->C4 H H (4) C3->H p1 p2 p1->p2 R (Clockwise) p3 p2->p3 R (Clockwise)

Caption: CIP priority assignment for (3R)-thiolan-3-ol.

Conclusion

The systematic IUPAC name (3R)-thiolan-3-ol is a complete descriptor of the molecule's chemical identity. Through a logical, rule-based process, it conveys the presence of a five-membered saturated sulfur heterocycle ("thiolane"), a hydroxyl functional group at the third position ("-3-ol"), and a specific right-handed spatial arrangement of atoms around that chiral center ("(3R)-"). A thorough understanding of this systematic nomenclature is an indispensable skill for professionals in the chemical and pharmaceutical sciences, ensuring clarity, reproducibility, and precision in research and development.

References

(r)-Tetrahydrothiophen-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Tetrahydrothiophen-3-ol: Synthesis, Properties, and Applications

Introduction

This compound is a vital chiral building block in modern medicinal chemistry. As a sulfur-containing heterocyclic compound, its specific stereochemistry is crucial for the biological activity of several advanced pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, advanced synthesis protocols, and significant applications, tailored for researchers and professionals in drug development and organic synthesis. Its primary importance lies in its role as an essential intermediate for synthesizing potent antibacterial drugs, including sulopenem and other penem-based antibiotics[1].

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₄H₈OS[2][3][4][5]
Molecular Weight 104.17 g/mol [4][6][7]
CAS Registry Number 100937-75-5[2][3][4]
Appearance Light yellow to yellow liquid or solid[3][7][8]
Boiling Point 84-85 °C (at 7 Torr)[7][8]
Density ~1.176 g/cm³[7][8]
IUPAC Name (3R)-thiolan-3-ol[4]
Synonyms (r)-tetrahydrothiophene-3-ol, (R)-3-Hydroxytetrahydrothiophene[2][4]

Asymmetric Synthesis: Biocatalytic Approach

Achieving high enantiomeric purity is the most critical challenge in the synthesis of this compound. While classical chemical methods exist, biocatalysis using ketoreductases (KREDs) has emerged as a highly efficient, scalable, and environmentally sustainable alternative. This approach offers exceptional stereoselectivity, often yielding the desired (R)-enantiomer with greater than 99% enantiomeric excess (ee)[9].

The core of this process is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one. The enzyme, often an engineered ketoreductase, utilizes a cofactor such as NADPH (nicotinamide adenine dinucleotide phosphate) to deliver a hydride to the ketone, selectively forming the (R)-alcohol.

Causality in Experimental Design

The choice of a biocatalytic system is driven by several factors:

  • Stereoselectivity: KREDs are inherently chiral and can distinguish between the two faces of the carbonyl group, leading to the formation of a single enantiomer. This avoids the need for chiral auxiliaries or difficult resolution steps common in traditional chemistry.

  • Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (near-neutral pH, ambient temperature, and atmospheric pressure), which preserves sensitive functional groups and reduces energy consumption.

  • Sustainability: The process often uses water as a solvent and avoids heavy metal catalysts, aligning with the principles of green chemistry. A co-substrate like isopropanol is frequently used to regenerate the expensive NADPH cofactor in situ, making the process economically viable[9].

Experimental Workflow: Enzymatic Reduction

The following diagram illustrates the workflow for the biocatalytic production of this compound.

G cluster_prep Reaction Setup cluster_reaction Bioreactor cluster_processing Downstream Processing Buffer Phosphate Buffer (e.g., 100 mM, pH 7.0) Reactor Stirred Tank Reactor (Batch Mode) or Packed Bed Reactor (Flow) Buffer->Reactor Substrate Tetrahydrothiophen-3-one (Substrate) Substrate->Reactor Cofactor NADP+ (Catalytic) Cofactor->Reactor Cosubstrate Isopropanol (IPA) (Cofactor Regeneration) Cosubstrate->Reactor Enzyme Immobilized Ketoreductase (e.g., apKRED-9) Enzyme->Reactor Filter Enzyme Filtration/ Removal Reactor->Filter Reaction Mixture Extract Solvent Extraction (e.g., with Ethyl Acetate) Filter->Extract Aqueous Filtrate Dry Drying Agent (e.g., Na₂SO₄) Extract->Dry Organic Phase Evap Solvent Evaporation Dry->Evap Product This compound (>99% ee, >99% Purity) Evap->Product caption Workflow for Biocatalytic Synthesis G start Tetrahydrothiophen-3-one (Prochiral Ketone) intermediate This compound (Chiral Building Block) start->intermediate Asymmetric Bioreduction (KRED) final_class Penem & Carbapenem Antibiotics (e.g., Sulopenem) intermediate->final_class Multi-step Chemical Synthesis caption Role in Antibiotic Synthesis

References

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Elucidating the Molecular Signature of a Key Chiral Intermediate

(R)-Tetrahydrothiophen-3-ol is a crucial chiral building block in medicinal chemistry, notably as an intermediate in the synthesis of potent antibacterial agents like sulopenem.[1] Its stereochemistry and functional groups—a secondary alcohol and a thioether within a saturated five-membered ring—demand a multi-faceted analytical approach for unambiguous identification and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. As direct spectral data is not always publicly available, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Spectroscopic Behavior

This compound, with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol , possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint.[2][3] The presence of a hydroxyl group, a thioether, and a chiral center at the C3 position are the primary determinants of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrothiophene ring and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

Proton Assignment Expected Chemical Shift (δ) in CDCl₃ (ppm) Expected Multiplicity Expected Coupling Constants (J) in Hz
H3 (CH-OH)4.0 - 4.5MultipletJ(H3, H2a), J(H3, H2b), J(H3, H4a), J(H3, H4b)
H2, H5 (CH₂-S)2.7 - 3.2MultipletsGeminal and vicinal couplings
H4 (CH₂-CHOH)1.9 - 2.5MultipletsGeminal and vicinal couplings
OHVariable (1.5 - 4.0)Singlet (broad) or TripletMay couple to H3 under specific conditions

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, the chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[4][5] In a non-polar, aprotic solvent like CDCl₃, the OH signal is often broad and can be difficult to distinguish from the baseline.[4] In contrast, using a hydrogen-bond accepting solvent like DMSO-d₆ can lead to a sharper, more defined OH signal at a higher chemical shift, and may even reveal coupling to the adjacent H3 proton.[4][6][7]

  • D₂O Exchange: To definitively identify the hydroxyl proton peak, a "D₂O shake" experiment is invaluable.[5] Adding a drop of deuterium oxide to the NMR tube will cause the OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[5]

  • Chiral Derivatizing Agents: To confirm the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) can be employed.[8][9] Esterification of the alcohol with a CDA, such as Mosher's acid, will create diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the quantification of enantiomeric excess.[9]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Shim the magnetic field to optimize resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • (Optional) D₂O Exchange: Add one drop of D₂O, shake the tube, and re-acquire the spectrum to identify the OH peak.

Logical Relationship Diagram for ¹H NMR Analysis:

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_validation Validation Sample This compound NMR_Tube NMR_Tube Sample->NMR_Tube Dissolve Solvent CDCl₃ or DMSO-d₆ Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Insert D2O_Shake D2O_Shake NMR_Tube->D2O_Shake Add D₂O FID FID Spectrometer->FID Acquire FT FT FID->FT Fourier Transform Phased_Spectrum Phased_Spectrum FT->Phased_Spectrum Phase & Reference Final_Spectrum Final_Spectrum Phased_Spectrum->Final_Spectrum Integrate & Analyze Structural_Confirmation Structural_Confirmation Final_Spectrum->Structural_Confirmation Confirm Structure Reacquire Reacquire D2O_Shake->Reacquire Re-acquire Spectrum OH_Peak_ID OH_Peak_ID Reacquire->OH_Peak_ID Identify OH Peak

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ) in CDCl₃ (ppm)
C3 (CH-OH)65 - 75
C2, C5 (CH₂-S)30 - 40
C4 (CH₂-CHOH)35 - 45

Interpretation and Experimental Considerations:

  • Chemical Shifts: The carbon attached to the hydroxyl group (C3) will be the most downfield-shifted among the sp³ carbons due to the deshielding effect of the electronegative oxygen atom.[5] The carbons adjacent to the sulfur atom (C2 and C5) will also be shifted downfield compared to a simple alkane but less so than C3.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will show only the CH carbon (C3), while a DEPT-135 spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons (C2, C4, C5) as negative signals.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A longer acquisition time and more scans are typically required compared to ¹H NMR.

  • Data Acquisition and Processing: Follow similar steps as for ¹H NMR, referencing the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • (Optional) DEPT: Acquire DEPT-90 and DEPT-135 spectra to aid in peak assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity and Shape
Alcohol (O-H)Stretching3200 - 3600Strong, Broad
Alkane (C-H)Stretching2850 - 3000Medium to Strong, Sharp
Alcohol (C-O)Stretching1050 - 1260Strong
Thioether (C-S)Stretching600 - 800Weak to Medium

Interpretation of the IR Spectrum:

  • The O-H Stretch: The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol.[10][11][12] The broadness of this peak is a direct result of intermolecular hydrogen bonding.[10][13]

  • The C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ range will indicate the presence of the C-O single bond.[12]

  • The "Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. While the C-S stretch is expected here, it is often weak and can be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of Key IR Absorptions:

IR_Spectrum cluster_spectrum Expected IR Spectrum of this compound Wavenumber (cm⁻¹) Wavenumber (cm⁻¹) 4000 4000 3000 3000 2000 2000 1000 1000 500 500 OH_peak O-H Stretch (Broad) 1.5,1.5 1.5,1.5 CH_peak C-H Stretch 2.5,1.5 2.5,1.5 CO_peak C-O Stretch 5.5,1.5 5.5,1.5

Caption: Key regions in the expected IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 104, corresponding to the molecular weight of C₄H₈OS.[2] This peak may be of low intensity due to the facile fragmentation of the molecule.

  • Key Fragmentation Pathways: The fragmentation of cyclic thioethers is often initiated by the loss of an electron from the sulfur atom.[14] Common fragmentation patterns for this compound are predicted to include:

    • Loss of H₂O (m/z 86): Dehydration is a common fragmentation pathway for alcohols.

    • Alpha-cleavage: Cleavage of the bonds adjacent to the sulfur atom.

    • Ring-opening followed by fragmentation: This can lead to a variety of smaller fragments.

Predicted Fragmentation Table:

m/z Possible Fragment Notes
104[C₄H₈OS]⁺Molecular Ion (M⁺)
86[C₄H₆S]⁺Loss of H₂O from M⁺
71[C₃H₃S]⁺Ring fragmentation
58[C₂H₂S]⁺Ring fragmentation
45[CHS]⁺Thioformyl cation

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Gas Chromatography (GC):

    • Inject the sample into the GC, where it will be vaporized and separated from any impurities on a capillary column.

    • The GC oven temperature program should be optimized to ensure good separation and peak shape.

  • Mass Spectrometry (MS):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using electron ionization at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Fragmentation Logic Diagram:

MS_Fragmentation M Molecular Ion (M⁺) m/z = 104 M_minus_H2O [M - H₂O]⁺ m/z = 86 M->M_minus_H2O - H₂O Fragment_71 Fragment m/z = 71 M->Fragment_71 Ring Cleavage Fragment_58 Fragment m/z = 58 M_minus_H2O->Fragment_58 Further Fragmentation Fragment_45 Fragment m/z = 45 Fragment_71->Fragment_45 Further Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust framework based on established scientific principles, it is imperative for researchers to acquire and interpret their own experimental data. Each spectroscopic method provides a unique piece of the structural puzzle, and together they enable the unambiguous confirmation of the identity, purity, and stereochemistry of this vital synthetic intermediate.

References

(r)-Tetrahydrothiophen-3-ol safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of (R)-Tetrahydrothiophen-3-ol

Section 1: Executive Summary & Scope

This technical guide provides a comprehensive safety and hazard assessment of this compound (CAS RN: 100937-75-5), a heterocyclic compound of interest in chemical synthesis and drug development.[1][2][3] For professionals in research and development, a thorough understanding of a compound's hazard profile is paramount for ensuring personnel safety and maintaining experimental integrity. This document synthesizes available data to establish robust protocols for safe handling, storage, and emergency response.

The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[1] Due to a lack of exhaustive toxicological studies on this specific enantiomer, this guide incorporates data from structurally related compounds, such as Tetrahydrothiophen-3-one and the parent compound Tetrahydrothiophene, to build a more complete risk profile. This approach, known as "read-across," is a standard practice in chemical safety assessment where data gaps exist. All instances of data surrogacy are explicitly noted to ensure scientific transparency. The core objective is to provide researchers and laboratory managers with the critical information needed to perform a thorough risk assessment and implement effective safety controls.

Section 2: Compound Identification and Physicochemical Properties

A clear identification of the compound and its physical properties is the foundation of a sound safety assessment. These properties influence its behavior under laboratory conditions, including its potential for aerosolization, evaporation, and reactivity.

Synonyms: (3R)-thiolan-3-ol, (R)-3-Hydroxy-tetrahydrothiophene[1][2] Molecular Formula: C₄H₈OS[1][2] Molecular Weight: 104.17 g/mol [1]

The following table summarizes the known and predicted physicochemical properties.

PropertyValueSource
CAS Number 100937-75-5[1][2]
Appearance Solid[4]
Boiling Point 201.2°C at 760 mmHg[4]
Flash Point 98.7°C[4]
Density 1.223 g/cm³[4]
Vapor Pressure 0.077 mmHg at 25°C[4]

Section 3: Comprehensive Hazard Assessment

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A detailed understanding of its specific hazards is crucial for risk mitigation.

GHS Classification

The compound is categorized with the signal word "Warning".[1] The following table details its GHS hazard statements.

GHS ClassificationHazard CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: PubChem.[1]

Health Hazards

The primary health risks upon exposure are related to its irritant properties.

  • Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[1] High concentrations of the related compound Tetrahydrothiophene can lead to central nervous system effects, including headache, dizziness, and nausea.[5]

  • Skin Contact: Direct contact causes skin irritation, characterized by redness and discomfort.[1] Prolonged exposure may lead to drying of the skin.[5]

  • Eye Contact: Causes serious eye irritation.[1] Symptoms include redness, pain, and watering. Immediate and thorough rinsing is essential to prevent potential damage.

  • Ingestion: While specific data is limited, ingestion of related compounds may cause gastrointestinal irritation.[6]

Physicochemical Hazards

While not classified as highly flammable, the flash point of the related compound Tetrahydrothiophen-3-one is 78°C, indicating it is a combustible liquid.[7][8] Therefore, this compound should be kept away from open flames, sparks, and high-heat sources.[5][8] Hazardous combustion products can include toxic gases such as carbon oxides (CO, CO₂) and sulfur oxides.[8]

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent administrative procedures is required to handle this compound safely.

Laboratory Risk Assessment Workflow

The following diagram outlines a self-validating workflow for conducting a risk assessment prior to handling the compound.

RiskAssessmentWorkflow Workflow for this compound Risk Assessment A Information Gathering (Review SDS & Literature) B Hazard Identification (Irritant: Skin, Eye, Respiratory) A->B C Exposure Assessment (Quantity, Duration, Frequency) B->C D Control Implementation (Engineering, PPE, Admin) C->D E Develop SOP (Handling, Storage, Waste) D->E F Emergency Preparedness (Spill Kit, Eyewash, First Aid) D->F G Training & Authorization (Document Personnel Training) E->G F->G H Execute Experiment (Follow SOP) G->H I Review & Refine (Post-Experiment Debrief) H->I I->A Continuous Improvement

Caption: Laboratory Risk Assessment Workflow for this compound.

Engineering Controls

The primary method for controlling exposure is to handle the material in a way that minimizes its release into the work environment.

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[6][9]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield.Protects against splashes and vapors causing serious eye irritation.[1][6]
Hand Solvent-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.[5]
Body A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Not required if work is performed in a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.[6][8]
Handling and Storage Procedures

Handling Protocol:

  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.

  • Aliquotting: Use spark-proof tools and ground equipment when transferring material to prevent static discharge.[6] Avoid generating aerosols.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[8] Decontaminate the work surface.

  • Waste: Dispose of contaminated materials and excess chemical in a designated, labeled hazardous waste container according to institutional and local regulations.[8]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[5]

  • Chemical Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[8]

Section 5: Emergency Response Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[8] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[6] 3. Seek immediate medical attention.[8]
Skin Contact 1. Immediately remove all contaminated clothing.[7] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][8] 3. If irritation persists, seek medical attention.[8]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] 2. Remove contact lenses if present and easy to do.[7][8] 3. Seek immediate medical attention, preferably from an ophthalmologist.[7]
Ingestion 1. Do NOT induce vomiting.[6] 2. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6][7] 3. Seek immediate medical attention.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.[6]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the fire.[10]

  • Hazards: Vapors may be heavier than air and can travel to an ignition source and flash back.[6] Containers may explode when heated.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames.[6]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Section 6: Toxicological Profile and Data Gaps

The toxicological data for this compound is not comprehensive. The GHS classification is based on available irritation data.[1]

  • Acute Toxicity: No specific LD50 or LC50 data is available for this compound. Related compounds are considered harmful if inhaled or swallowed.[6]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify the compound for these long-term health effects.[7][8] Studies on the parent compound, Tetrahydrothiophene, did not find evidence of teratogenic or embryogenic effects, but this is not sufficient to rule out such effects for this derivative.[11]

The absence of comprehensive toxicological data underscores the importance of the "precautionary principle." All measures should be taken to minimize exposure until more definitive data becomes available.

Section 7: Conclusion and Recommendations

This compound is a valuable research chemical that presents moderate but manageable hazards. Its primary risks are irritation to the skin, eyes, and respiratory system.[1] Due to significant gaps in its toxicological profile, strict adherence to the handling and control measures outlined in this guide is imperative. All work must be preceded by a thorough, documented risk assessment, and all personnel must be trained on the specific hazards and emergency procedures. By implementing these protocols, researchers can work with this compound safely and effectively.

References

The Tetrahydrothiophene Core: A Technical Guide to its Discovery, Synthesis, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Heterocycle with Profound Impact

Tetrahydrothiophene (THT), also known as thiolane, is a five-membered saturated sulfur-containing heterocycle that has carved a significant niche in both industrial and pharmaceutical chemistry.[1] While its unsaturated counterpart, thiophene, often takes the spotlight in medicinal chemistry, the saturated tetrahydrothiophene core provides a flexible and stereochemically rich scaffold that has been ingeniously incorporated into a range of biologically active molecules.[1] This technical guide provides an in-depth exploration of the discovery and history of tetrahydrothiophene and its derivatives, details key synthetic methodologies with actionable protocols, and highlights its critical role in the development of important pharmaceutical agents.

I. A Historical Journey: From a Benzene Contaminant to a Pharmaceutical Mainstay

The story of tetrahydrothiophene is intrinsically linked to its aromatic precursor, thiophene. The journey began in 1882 when the German chemist Viktor Meyer serendipitously discovered thiophene as a contaminant in benzene derived from coal tar.[2] Meyer's keen observation that the blue indophenin dye formation with isatin and sulfuric acid was due to this sulfur-containing impurity, and not benzene itself, marked a pivotal moment in heterocyclic chemistry.[2]

While the discovery of thiophene laid the groundwork, the synthesis of its saturated analogue, tetrahydrothiophene, followed later. One of the earliest documented syntheses was reported in 1910 by von Braun and Trümpler, who prepared tetrahydrothiophene through the reaction of 1,4-diiodobutane with potassium sulfide. This classical approach established a fundamental method for constructing the thiolane ring that is still relevant today.

The industrial significance of tetrahydrothiophene and its derivatives began to emerge in the mid-20th century. Notably, the Shell Oil Company developed a process to produce sulfolane, the oxidized form of tetrahydrothiophene, from butadiene in the 1960s.[3] This development was driven by the need for an efficient solvent for purifying butadiene and for the extraction of aromatic hydrocarbons.[3]

II. Synthetic Methodologies: Crafting the Tetrahydrothiophene Core

The synthesis of the tetrahydrothiophene ring can be achieved through several strategic approaches, each with its own advantages and applications. The choice of method often depends on the desired substitution pattern, scale, and available starting materials.

A. Ring Closure via Nucleophilic Substitution: A Classic and Versatile Approach

The reaction of 1,4-dihalobutanes with a sulfide source is a robust and widely used method for the synthesis of the tetrahydrothiophene core.[1] This reaction proceeds via a sequential intramolecular SN2 mechanism.[1]

Mechanism of Tetrahydrothiophene Formation from 1,4-Dihalobutane:

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Na2S Na₂S intermediate [X-(CH₂)₄-S]⁻ Na2S->intermediate Step 1: Nucleophilic Attack (S²⁻) dihalobutane X-(CH₂)₄-X dihalobutane->intermediate THT Tetrahydrothiophene intermediate->THT Step 2: Intramolecular Cyclization (Sₙ2) NaX 2NaX

Caption: SN2 mechanism for tetrahydrothiophene synthesis.

Experimental Protocol: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane and Sodium Sulfide

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.

Materials:

  • 1,4-Dichlorobutane

  • Sodium sulfide (60% fused chips)

  • Dimethylformamide (DMF)

  • Sodium hydroxide

  • Sodium chloride

  • Potassium hydroxide (solid)

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels, charge 1.7 L of dimethylformamide. Heat the DMF to near reflux.

  • Addition of Reactants: With vigorous stirring, simultaneously add 280 mL (318 g, 2.5 moles) of 1,4-dichlorobutane and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water from the dropping funnels. The addition rate should be controlled to maintain a gentle reflux without external heating. The addition typically takes about 1.5 hours.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

  • Workup and Isolation: Arrange the condenser for distillation and collect approximately 600 mL of distillate. Make the distillate alkaline by adding 20 g of sodium hydroxide and then saturate with sodium chloride.

  • Purification: Separate and discard the aqueous layer. Dry the crude tetrahydrothiophene layer over solid potassium hydroxide.

  • Final Distillation: Distill the dried product through a 30-cm Vigreux column to obtain pure tetrahydrothiophene (boiling point: 119–121 °C). The expected yield is typically in the range of 73–78%.

Table 1: Comparison of 1,4-Dihalobutanes in Tetrahydrothiophene Synthesis

1,4-DihalobutaneReactivity TrendTypical SolventTypical Temperature (°C)
1,4-DiiodobutaneHighestEthanolReflux
1,4-DibromobutaneModerateEthanol, DMFReflux
1,4-DichlorobutaneLowestDMF, WaterReflux
B. Industrial Synthesis: Gas-Phase Reactions

On an industrial scale, tetrahydrothiophene is often produced via gas-phase reactions, which offer advantages in terms of continuous processing and catalyst regeneration.

1. From Tetrahydrofuran (THF) and Hydrogen Sulfide: This method involves the reaction of THF with hydrogen sulfide over a heterogeneous catalyst, typically alumina (Al₂O₃), at elevated temperatures.[3][4]

2. From 1,4-Butanediol and Hydrogen Sulfide: Similarly, 1,4-butanediol can be reacted with hydrogen sulfide in the gas phase in the presence of a catalyst to yield tetrahydrothiophene.[5][6]

Workflow for Industrial Gas-Phase Synthesis of Tetrahydrothiophene:

Gas_Phase_Synthesis Reactants 1,4-Butanediol / THF + H₂S Vaporizer Vaporizer Reactants->Vaporizer Reactor Fixed-Bed Reactor (Al₂O₃ Catalyst, 200-450°C) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Separator Condenser->Separator Purification Purification (Distillation) Separator->Purification Byproduct Water Separator->Byproduct Product Tetrahydrothiophene Purification->Product

Caption: Industrial gas-phase synthesis of THT.

C. Catalytic Hydrogenation of Thiophene

The catalytic hydrogenation of thiophene to tetrahydrothiophene is another important synthetic route.[7] This reaction requires robust catalysts that are resistant to sulfur poisoning.

Catalysts:

  • Palladium-based catalysts (e.g., palladium sulfide) are highly active and selective.[8]

  • Molybdenum disulfide and tungsten sulfide, often promoted with cobalt or nickel, are also effective.[4]

Reaction Conditions:

  • Temperature: Generally, lower temperatures (e.g., below 250°C) favor the formation of tetrahydrothiophene, while higher temperatures can lead to hydrogenolysis (C-S bond cleavage) and the formation of butane.[7]

  • Pressure: Increased hydrogen pressure typically enhances the rate of hydrogenation.

III. The Tetrahydrothiophene Moiety in Pharmaceuticals: Key Examples

The tetrahydrothiophene ring is a privileged scaffold in several important pharmaceutical agents and natural products. Its conformational flexibility and the presence of the sulfur atom, which can participate in various non-covalent interactions, contribute to its utility in drug design.

A. Biotin (Vitamin H): An Essential Coenzyme

Biotin is a vital coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as fatty acid synthesis and gluconeogenesis. The structure of biotin features a tetrahydrothiophene ring fused to a ureido (tetrahydroimidizalone) ring.[9] The biosynthesis of biotin involves the insertion of a sulfur atom to form the tetrahydrothiophene ring in the final step, a reaction catalyzed by biotin synthase.[3]

Structure of Biotin:

Biotin_Structure biotin caption Biotin (Vitamin H) Sultamicillin_Structure sultamicillin caption Sultamicillin

References

Introduction: The Stereochemical Nuances of Sulfur in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Chiral Sulfur Compounds: Synthesis, Analysis, and Applications

Chiral sulfur compounds, a fascinating class of molecules, have garnered considerable attention across various scientific disciplines, including pharmaceuticals, catalysis, and materials science.[1][2] The unique stereochemical properties arising from the asymmetric arrangement around the sulfur atom lead to the existence of enantiomers with distinct biological and chemical behaviors.[1][2] While chirality is often associated with carbon centers, the pyramidal geometry of tricoordinate sulfur species, such as sulfoxides, and the tetrahedral nature of tetracoordinate sulfur compounds, like sulfoximines, render them stereogenic.[1][3] This guide provides a comprehensive overview of the synthesis, analysis, and application of these pivotal compounds, with a particular focus on their role in drug development and asymmetric synthesis.

The pharmacological relevance of chiral sulfur compounds is underscored by blockbuster drugs like esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil), which exhibit improved therapeutic profiles compared to their racemic counterparts.[4][5] The absolute configuration at the sulfur atom can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.[1] Consequently, the development of robust stereoselective synthetic routes and accurate analytical methods for determining enantiomeric purity is of paramount importance.[1][6]

Beyond their medicinal applications, chiral sulfur compounds are indispensable tools in asymmetric synthesis, serving as powerful chiral auxiliaries, ligands for transition metal catalysts, and organocatalysts.[7][8][9] The tunability of the steric and electronic properties of the sulfur center allows for the design of highly effective catalysts for a wide range of enantioselective transformations.[1][7] This guide will delve into the core strategies for the stereoselective synthesis of key classes of chiral sulfur compounds, detail the advanced analytical techniques for their characterization, and explore their multifaceted applications that continue to drive innovation in chemical research.

Stereoselective Synthesis of Chiral Sulfur Compounds

The preparation of enantiomerically pure or enriched sulfur compounds is a cornerstone of modern organic synthesis. Several powerful strategies have been developed, each with its own set of advantages and mechanistic intricacies.

Asymmetric Oxidation of Prochiral Thioethers

One of the most direct and widely employed methods for the synthesis of chiral sulfoxides is the asymmetric oxidation of prochiral thioethers.[6][10][11] This approach relies on the use of a chiral oxidizing agent or a catalyst that can differentiate between the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide.

The Kagan-Modena Oxidation: A Titanium-Tartrate Catalyzed Approach

A seminal and highly influential method in this area is the Kagan-Modena oxidation, which utilizes a titanium-tartrate complex as a chiral catalyst.[6][11] The catalyst is typically prepared in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).

Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (R,R)-Diethyl tartrate ((R,R)-DET)

  • Methyl p-tolyl sulfide

  • Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) as the oxidant

  • Dichloromethane (CH₂Cl₂) as the solvent

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R,R)-diethyl tartrate (2 molar equivalents relative to the sulfide) in anhydrous dichloromethane.

  • To this solution, add titanium(IV) isopropoxide (1 molar equivalent) dropwise at room temperature. The solution will turn yellow, indicating the formation of the chiral titanium complex.

  • Stir the mixture for 30 minutes at room temperature to ensure complete complex formation.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Add methyl p-tolyl sulfide (1 molar equivalent) to the cooled solution.

  • Slowly add the oxidant (e.g., cumene hydroperoxide, 1.1 molar equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C. The slow addition is crucial to minimize the uncatalyzed oxidation that would lead to a racemic product.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite to remove the titanium dioxide precipitate.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrate and washings, and extract with a saturated aqueous solution of sodium sulfite to destroy any remaining peroxide.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude sulfoxide by column chromatography on silica gel to afford the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

The mechanism of the Kagan-Modena oxidation is believed to involve the formation of a chiral titanium-peroxo complex, which then delivers an oxygen atom to the sulfur of the thioether in a stereoselective manner. The precise structure of the active catalytic species is complex and can be influenced by the presence of water.[3]

Nucleophilic Substitution at a Stereogenic Sulfur Center: The Andersen Synthesis

The Andersen synthesis is a classic and reliable method for preparing chiral sulfoxides with high enantiomeric purity.[2][3] This method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.[2]

A commonly used chiral auxiliary for this purpose is (-)-menthol, which reacts with a sulfinyl chloride to form a mixture of diastereomeric menthyl sulfinates. These diastereomers can be separated by crystallization to yield a single, diastereomerically pure sulfinate.

Workflow for the Andersen Synthesis

Andersen_Synthesis prochiral Prochiral Thionyl Chloride diastereomers Diastereomeric Menthyl Sulfinates prochiral->diastereomers Reaction menthol (-)-Menthol menthol->diastereomers separation Crystallization diastereomers->separation pure_diastereomer Diastereomerically Pure Menthyl Sulfinate separation->pure_diastereomer sulfoxide Enantiomerically Pure Sulfoxide pure_diastereomer->sulfoxide SN2 at Sulfur (Inversion) grignard Grignard Reagent (R'-MgX) grignard->sulfoxide

Caption: The Andersen synthesis workflow.

The Use of Chiral Auxiliaries: Ellman's Reagent

Chiral auxiliaries have proven to be invaluable in the asymmetric synthesis of a wide range of chiral sulfur compounds, including sulfinimines, which are versatile intermediates for the preparation of chiral amines.[12][13][14] Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a particularly effective and widely used chiral auxiliary.[12]

Condensation of Ellman's auxiliary with aldehydes or ketones affords the corresponding N-sulfinylimines (sulfinimines). The chiral sulfinyl group directs the stereoselective addition of nucleophiles to the imine carbon, allowing for the synthesis of chiral amines with high diastereoselectivity. The sulfinyl group can then be readily cleaved under mild acidic conditions.

Experimental Protocol: Synthesis of a Chiral Amine using Ellman's Auxiliary

Materials:

  • (R)-tert-butanesulfinamide

  • An aldehyde or ketone

  • A dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄)

  • A nucleophile (e.g., a Grignard reagent)

  • A suitable solvent (e.g., THF or CH₂Cl₂)

  • Hydrochloric acid (for auxiliary cleavage)

Procedure:

  • Formation of the N-sulfinylimine: In a round-bottom flask, combine the aldehyde or ketone (1 equivalent), (R)-tert-butanesulfinamide (1.1 equivalents), and the dehydrating agent (2 equivalents) in an anhydrous solvent. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter off the dehydrating agent and concentrate the filtrate to obtain the crude N-sulfinylimine, which can often be used in the next step without further purification.

  • Diastereoselective Nucleophilic Addition: Dissolve the crude N-sulfinylimine in an anhydrous solvent and cool the solution to -78 °C. Add the nucleophile (e.g., a Grignard reagent, 1.5 equivalents) dropwise. Stir the reaction at this temperature for several hours.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Dissolve the crude product in methanol and add a solution of hydrochloric acid in diethyl ether. Stir at room temperature until the cleavage is complete. Concentrate the mixture and then partition between an aqueous base (e.g., NaOH) and an organic solvent to isolate the free amine.

  • Purification and Analysis: Purify the chiral amine by column chromatography. Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's amide) and analysis by NMR.

Chiroptical and Chromatographic Analysis

The determination of the enantiomeric purity and absolute configuration of chiral sulfur compounds is crucial for their application in drug development and asymmetric catalysis. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Chiroptical Methods for Determining Absolute Configuration

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful tools for determining the absolute configuration of chiral compounds.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared radiation by a chiral molecule.[15][16][17] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.[15][18] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[15][17] This method is particularly valuable as it does not require crystallization of the sample, which is a prerequisite for X-ray crystallography.

Workflow for VCD-based Absolute Configuration Determination

VCD_Workflow exp_vcd Experimental VCD Spectrum Measurement comparison Comparison of Experimental and Calculated Spectra exp_vcd->comparison dft_calc DFT Calculations for Both Enantiomers dft_calc->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: VCD analysis workflow.

Chromatographic Enantioseparation

Chromatographic techniques are the workhorse for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds.[1][19] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for the enantioseparation of chiral sulfur compounds.[19][20]

Chiral High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, the racemic mixture is passed through a column packed with a chiral stationary phase. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are particularly effective for the separation of a wide range of chiral sulfoxides.[19][21]

The choice of mobile phase is also critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used in normal-phase chromatography.[19]

Table 1: Representative HPLC Conditions for the Enantioseparation of Chiral Sulfoxides

CompoundChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)
Racemic EsomeprazoleChiralpak AD-Hn-Hexane/Ethanol (80:20)1.0275
Racemic ModafinilChiralcel OD-Hn-Hexane/Isopropanol (90:10)0.8225
Methyl p-Tolyl SulfoxideChiralpak AS-Hn-Hexane/Ethanol (95:5)1.0254

Note: The conditions provided are illustrative and may require optimization for specific applications.

Applications of Chiral Sulfur Compounds

The unique properties of chiral sulfur compounds have led to their widespread application in both medicinal chemistry and asymmetric catalysis.

Significance in Drug Development and Medicinal Chemistry

The stereocenter at the sulfur atom in a drug molecule can have a profound impact on its biological activity.[1] The two enantiomers of a chiral sulfoxide drug, for example, can exhibit different pharmacodynamic and pharmacokinetic profiles.[21]

  • Esomeprazole: The (S)-enantiomer of omeprazole, is a proton pump inhibitor used to treat acid-related stomach conditions. It exhibits a more sustained and effective reduction of gastric acid compared to the racemic mixture.

  • Armodafinil: The (R)-enantiomer of modafinil, is a wakefulness-promoting agent. It has a longer half-life than the (S)-enantiomer, leading to improved wakefulness in patients with excessive sleepiness.[4] The co-administration of armodafinil can affect the metabolism of other drugs by inhibiting the CYP2C19 enzyme and inducing the CYP3A4 enzyme.[22][23][24]

The development of stereoselective syntheses for these and other chiral sulfur-containing drugs is a major focus of pharmaceutical research.

Chiral Sulfur Ligands in Asymmetric Catalysis

Chiral sulfur compounds are highly effective ligands in transition-metal-catalyzed asymmetric reactions.[1][7][8][25] The sulfur atom can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.[1][26]

Chiral thioethers, sulfoxides, and sulfoximines have all been successfully employed as ligands in a variety of transformations, including:

  • Palladium-catalyzed asymmetric allylic alkylation [1]

  • Rhodium-catalyzed asymmetric conjugate addition [3]

  • Copper-catalyzed asymmetric cyclopropanation

  • Asymmetric hydrogenation and hydrosilylation reactions

The steric and electronic properties of the sulfur ligand can be fine-tuned by varying the substituents on the sulfur atom, allowing for the optimization of the catalyst for a specific reaction.

General Structure of a Chiral Sulfur Ligand in a Metal Complex

Chiral_Sulfur_Ligand M Metal Center S S M->S Substrate Substrate M->Substrate Coordination R1 R1 S->R1 R2 R2 S->R2 O O S->O

Caption: A generic representation of a chiral sulfoxide ligand coordinated to a metal center.

Conclusion and Future Outlook

Chiral sulfur compounds are a versatile and increasingly important class of molecules with significant applications in drug discovery and asymmetric synthesis. The development of novel and efficient stereoselective methods for their synthesis continues to be an active area of research. Advances in catalytic methods, including the use of earth-abundant metals and organocatalysis, are expected to provide more sustainable and cost-effective routes to these valuable compounds.

Furthermore, the continued development of advanced analytical techniques, such as VCD spectroscopy, will facilitate the rapid and accurate determination of the absolute configuration of new chiral sulfur compounds. As our understanding of the role of sulfur stereochemistry in biological systems deepens, we can anticipate the design and development of new generations of chiral sulfur-containing drugs with enhanced efficacy and safety profiles. The unique properties of chiral sulfur compounds will undoubtedly continue to inspire innovation and drive progress in the chemical sciences for years to come.

References

An In-Depth Technical Guide to the Structural Analysis and Conformation of (R)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Tetrahydrothiophen-3-ol, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of penem and carbapenem antibiotics.[1] Its therapeutic efficacy and pharmacological profile are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features and conformational landscape of this compound, integrating theoretical principles with practical analytical methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of chiral sulfur-containing heterocycles.

Introduction: The Significance of this compound in Drug Discovery

The tetrahydrothiophene (thiolane) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its saturated nature provides a flexible three-dimensional geometry that can effectively probe the binding pockets of biological targets. The introduction of a hydroxyl group and a defined stereocenter at the C3 position, as in this compound, imparts specific molecular recognition capabilities, making it a crucial component for engendering stereoselectivity and optimizing drug-receptor interactions.

The importance of this chiral synthon is underscored by its application in the synthesis of potent antibacterial agents.[1] The precise spatial arrangement of the hydroxyl and sulfide functionalities is critical for the biological activity of the final antibiotic products. Therefore, a thorough understanding of the structural and conformational properties of this intermediate is paramount for rational drug design and process optimization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₈OS, is a chiral secondary alcohol.[2][3][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name(3R)-thiolan-3-ol[2]
Molecular FormulaC₄H₈OS[2][3][4]
Molecular Weight104.17 g/mol [2]
CAS Number100937-75-5[2]
AppearanceLight yellow to yellow liquid[5]
Boiling Point84-85 °C at 7 Torr[5]

Conformational Landscape of the Tetrahydrothiophene Ring

The five-membered tetrahydrothiophene ring is not planar. To alleviate bond angle and torsional strain, it adopts puckered conformations. The two most common low-energy conformations for the parent tetrahydrothiophene ring are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms.

Computational studies on tetrahydrothiophene have shown the twist conformation to be the preferred form in the gas phase.[6] The presence of a substituent on the ring, such as the hydroxyl group in this compound, influences the conformational equilibrium. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations. The relative stability of these conformers is determined by a combination of steric and electronic factors, including gauche interactions, 1,3-diaxial interactions, and the potential for intramolecular hydrogen bonding.

G cluster_0 Conformational Equilibrium Envelope (Cs) Envelope (Cs) Twist (C2) Twist (C2) Envelope (Cs)->Twist (C2) Pseudorotation

Caption: Interconversion between envelope and twist conformations of the tetrahydrothiophene ring.

Structural Analysis Methodologies

A multi-faceted approach employing various analytical techniques is essential for a comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of chiral molecules. For this compound, both ¹H and ¹³C NMR are fundamental for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts, coupling constants (J-values), and multiplicities of the signals are indicative of the molecular structure and conformation. In the context of the tetrahydrothiophene ring, the dihedral angles between adjacent protons, which can be estimated from the coupling constants using the Karplus equation, offer insights into the ring's puckering and the orientation of the hydroxyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for one-dimensional spectra should be used. For more detailed analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of the absorption bands in an IR spectrum or the scattered light in a Raman spectrum correspond to specific bond vibrations (stretching, bending, etc.).

For this compound, characteristic vibrational frequencies include:

  • O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

  • C-O stretching: A strong band around 1050-1150 cm⁻¹.

  • C-S stretching: Weaker bands in the 600-800 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental data to aid in the assignment of spectral bands and to support a proposed conformation.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR_Raman Vibrational Spectroscopy (IR, Raman) Sample->IR_Raman MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR_Raman->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the absolute conformation.[7] Obtaining suitable crystals of this compound can be challenging due to its liquid nature at room temperature. However, derivatization to a solid crystalline derivative or the use of co-crystallization techniques can facilitate X-ray analysis.[8] The resulting crystal structure would unambiguously reveal the preferred conformation in the solid state and provide precise metrical parameters.

Protocol for X-ray Crystallography (Conceptual):

  • Crystallization: Attempt to crystallize this compound by slow evaporation from a suitable solvent, cooling, or vapor diffusion. If unsuccessful, synthesize a solid derivative (e.g., an ester or a urethane) and crystallize it.

  • Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structural and conformational properties of molecules.[9][10]

Methodology for Conformational Analysis using DFT:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of this compound.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Perform vibrational frequency calculations for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain their zero-point vibrational energies and thermal corrections.

  • Energy Analysis: Compare the relative energies of the conformers to determine their populations at a given temperature.

  • Spectroscopic Prediction: Predict NMR chemical shifts and IR/Raman spectra for the most stable conformers and compare them with experimental data if available.

Synthesis and Characterization

The enantiomerically pure this compound is typically synthesized via the asymmetric reduction of the corresponding ketone, tetrahydrothiophen-3-one. Biocatalytic methods employing ketoreductases have been shown to be highly efficient, affording the desired (R)-enantiomer with high conversion and excellent enantiomeric excess.

A typical synthesis and characterization workflow would involve:

  • Asymmetric Reduction: Enzymatic or chemo-catalytic reduction of tetrahydrothiophen-3-one.

  • Work-up and Purification: Extraction and purification of the product, typically by column chromatography or distillation.

  • Characterization: Confirmation of the structure and purity using NMR, IR, and mass spectrometry. The enantiomeric excess is determined by chiral chromatography (GC or HPLC).

Conclusion

The structural and conformational analysis of this compound is crucial for understanding its role as a chiral building block in drug discovery. A combination of spectroscopic techniques, particularly NMR, and computational modeling provides a powerful approach to elucidate its three-dimensional structure and conformational preferences. While experimental data on the specific conformation of this compound is limited in the public domain, the principles of conformational analysis of five-membered heterocyclic rings, coupled with computational predictions, allow for a robust understanding of its molecular architecture. This knowledge is instrumental for the rational design of novel therapeutics and the optimization of synthetic routes.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Potent Antibacterial Sulopenem

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulopenem is a broad-spectrum penem antibacterial agent, notable for its efficacy against multi-drug resistant (MDR) bacteria and its availability in both intravenous and oral formulations.[1][2][3] The oral prodrug, sulopenem etzadroxil, enhances its clinical utility, particularly for treating complex urinary tract infections.[2][4] The bactericidal activity of sulopenem stems from the inhibition of bacterial cell wall synthesis through its interaction with penicillin-binding proteins (PBPs).[1][4][5] The intricate stereochemistry of sulopenem is paramount to its biological activity, making its total synthesis a subject of significant chemical research. This guide provides an in-depth analysis of the key intermediates and strategic considerations in the synthesis of sulopenem, tailored for researchers and drug development professionals. We will dissect the evolution from linear to more efficient convergent synthetic strategies, focusing on the preparation of the critical azetidinone core and the chiral sulfoxide side chain, their strategic coupling, and the ultimate construction of the thiopenem nucleus.

Strategic Evolution: The Shift to a Convergent Synthesis

Early synthetic routes to sulopenem and related penems often employed linear sequences. While effective for initial discovery, these approaches are inefficient for large-scale production. A primary drawback was the early introduction of the chemically sensitive and expensive chiral sulfoxide side chain, which then had to be carried through numerous subsequent steps, often leading to degradation and reduced overall yield.

Modern, industrially viable syntheses have embraced a convergent approach.[4][6] This strategy involves the independent synthesis of two complex molecular fragments—the β-lactam (azetidinone) core and the chiral thiol side chain—which are then coupled together in the later stages of the process. This approach offers several distinct advantages:

  • Improved Overall Yield: Parallel synthesis of the main fragments maximizes efficiency.

  • Late-Stage Introduction of Sensitive Moieties: The labile chiral sulfoxide is introduced near the end of the synthesis, minimizing its exposure to harsh reagents and reaction conditions, thereby preventing potential degradation.[4][6]

  • Increased Flexibility: The modular nature of a convergent synthesis allows for the preparation of analogues by modifying one fragment without needing to re-synthesize the entire molecule from the beginning.

This strategic shift is central to the practical and large-scale preparation of sulopenem.

cluster_0 Convergent Synthesis of Sulopenem A Azetidinone Core Synthesis C Key Coupling Reaction (Trithiocarbonate Intermediate Formation) A->C B Chiral Thiol Side Chain Synthesis B->C D Thiopenem Core Cyclization C->D E Final Deprotection D->E F Sulopenem E->F

Caption: High-level overview of the convergent synthetic strategy for sulopenem.

Key Intermediate I: The Chiral (4S)-Azetidinone Core

The β-lactam ring is the cornerstone of all penem and carbapenem antibiotics. For sulopenem, the specific required intermediate is a highly functionalized azetidin-2-one, featuring a (1'R)-hydroxyethyl side chain at the C-3 position and an activated group (e.g., acetoxy) at the C-4 position to facilitate subsequent coupling and cyclization. The stereochemistry of these substituents is critical for antibacterial activity.

A common and efficient precursor is (3S,1′R)-4-acetoxy-3-(1-t-butyldimethylsilyloxy)ethylazetidin-2-one . The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting the secondary alcohol; it is robust enough to withstand various reaction conditions yet can be removed cleanly under mild conditions in the final stages.

Synthesis Pathway and Rationale

The synthesis of this key azetidinone intermediate often begins with readily available and inexpensive chiral starting materials, such as L-threonine, to establish the correct stereochemistry.[7]

Start L-Threonine Step1 Protection & Activation Start->Step1 Step2 [2+2] Cycloaddition (Staudinger Reaction) Step1->Step2 Step3 Oxidative Cleavage Step2->Step3 End (3S,1′R)-4-Acetoxy- azetidin-2-one Intermediate Step3->End

Caption: Simplified workflow for the synthesis of the azetidinone core.

Exemplary Protocol: Synthesis of the 4-Acetoxy-Azetidinone Intermediate

The following protocol is a representative synthesis adapted from established methodologies for β-lactam antibiotics.[7]

  • Preparation of (R)-3-(t-butyldimethylsilyloxy)butyric acid: L-threonine is converted in a multi-step sequence to the corresponding protected butyric acid. This transformation sets the crucial stereocenter that will become the (1'R)-hydroxyethyl side chain.

  • Formation of the Acid Chloride: The protected butyric acid is treated with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the reactive acid chloride.

  • Staudinger [2+2] Cycloaddition: The acid chloride is reacted with an appropriate imine, such as one derived from p-anisidine and glyoxylic acid. The reaction is typically performed in the presence of a base like triethylamine (TEA). This cycloaddition forms the four-membered β-lactam ring with good diastereoselectivity.

  • N-Deprotection and Oxidative Decarboxylation: The p-methoxyphenyl (PMP) group on the nitrogen is removed using a strong oxidizing agent like ceric ammonium nitrate (CAN).

  • Introduction of the 4-Acetoxy Group: The resulting N-unsubstituted azetidinone is then converted to the 4-acetoxy derivative. This can be achieved through methods like Kolbe-type electrolysis of the corresponding 4-carboxy-azetidinone or other oxidative functionalization techniques.[7] This acetoxy group serves as a good leaving group for the subsequent coupling reaction.

Key Intermediate II: The (1R,3S)-1-Oxidotetrahydrothiophen-3-yl Side Chain

The side chain at the C-2 position of the penem core defines sulopenem's unique properties, including its spectrum of activity and stability against certain β-lactamases. The synthesis of the 3(S)-(acetylthio)thiolane 1(R)-oxide intermediate is a critical sequence that must deliver high stereochemical purity.

Synthesis Pathway and Rationale

A practical synthesis for this chiral sulfoxide can be initiated from L-aspartic acid, leveraging nature's chiral pool to set the absolute stereochemistry.[8][9]

Start L-Aspartic Acid Step1 Diazotization & Reduction Start->Step1 Step2 Cyclization (Thiolane formation) Step1->Step2 Step3 Stereoselective Oxidation Step2->Step3 Step4 Activation & Thioacetylation Step3->Step4 End (1R,3S)-Chiral Thiol Side Chain Intermediate Step4->End

Caption: Synthetic pathway for the chiral thiol side chain from L-aspartic acid.

Exemplary Protocol: Synthesis of 3(S)-(Acetylthio)thiolane 1(R)-oxide

The following steps are based on a reported synthesis of the sulopenem side chain.[8]

  • Conversion of L-Aspartic Acid: L-aspartic acid is first converted to 2(S)-bromosuccinic acid via a diazotization reaction with NaNO₂ and NaBr.

  • Diol Formation: The resulting acid is reduced to 2(S)-bromobutane-1,4-diol using a reducing agent like borane methyl sulfide complex.

  • Thiolane Ring Formation: The bromo-diol is cyclized by treatment with sodium sulfide (Na₂S) to form 3(R)-hydroxythiolane.

  • Stereoselective Sulfoxidation: This is the most critical step. The sulfide is oxidized to a sulfoxide. To achieve the desired (R)-configuration at the sulfur atom, controlled oxidation is performed using an agent like potassium peroxymonosulfate (oxone). This reaction yields 3(R)-hydroxythiolane-1(R)-oxide.

  • Activation and Thiol Introduction: The hydroxyl group is activated, often by converting it to a tosylate using p-toluenesulfonyl chloride. This tosylate then undergoes nucleophilic substitution with a thioacetate source (e.g., potassium thioacetate) to yield the target intermediate, 3(S)-(acetylthio)thiolane 1(R)-oxide .

Convergent Coupling and Thiopenem Core Formation

With the two key chiral intermediates in hand, the next stage is their convergent coupling, followed by the masterstroke of the synthesis: the intramolecular cyclization to construct the fused 4-thia-1-azabicyclo[3.2.0]hept-2-ene ring system.

Key Intermediate III: The Trithiocarbonate Adduct

A highly effective second-generation process for sulopenem utilizes a trithiocarbonate intermediate as the linchpin to connect the two primary fragments.[10] This intermediate, (2R,3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl ((1R,3S)-1-oxidotetrahydrothiophen-3-yl) carbonotrithioate , is formed by coupling the activated azetidinone with the side chain, which has been converted into a trithiocarbonate salt.

Protocol: Formation of the Trithiocarbonate and Subsequent Cyclization

This process is adapted from the practical, large-scale synthesis developed by Pfizer.[10]

  • Side Chain Thiolysis: The acetyl group of 3(S)-(acetylthio)thiolane 1(R)-oxide is removed under basic conditions (e.g., sodium methoxide) to generate the free thiol.

  • Trithiocarbonate Formation: The resulting thiol is reacted in situ with carbon disulfide (CS₂) to form a sodium trithiocarbonate salt.

  • Coupling with Azetidinone: This reactive trithiocarbonate salt is then condensed with the 4-acetoxy-azetidinone core . The acetoxy group is displaced, forming the crucial C-S bond and yielding the trithiocarbonate intermediate.

  • Intramolecular Cyclization: The trithiocarbonate intermediate is reacted with an allyl glyoxalate. This is followed by an intramolecular Wittig-type reaction, often promoted by a phosphine like triphenylphosphine, which induces ring closure. This elegant step, a modified Eschenmoser sulfide contraction, simultaneously extrudes sulfur and forms the C=C double bond of the penem ring, yielding the protected sulopenem allyl ester.[10]

  • Final Deprotection: The synthesis is completed by removing the remaining protecting groups. The allyl ester is cleaved using a palladium catalyst, a process that has been optimized to minimize residual palladium levels. The TBDMS group is removed with a fluoride source or acid to unveil the final sulopenem molecule.

Reaction Stage Key Reagents Purpose Typical Yield
Azetidinone Core SynthesisL-Threonine, TBDMSCl, (p-MeO-Ph)N=CHCO₂H, TEA, CANConstruction of the chiral β-lactam ring>60% over several steps
Chiral Side Chain SynthesisL-Aspartic Acid, Na₂S, Oxone, TsCl, KSAcFormation of the stereochemically defined sulfoxide side chain~40-50% over several steps
Coupling & CyclizationNaOMe, CS₂, Allyl Glyoxalate, PPh₃Convergent bond formation and construction of the penem core~60-70% for coupling and cyclization
DeprotectionPd(PPh₃)₄, TBAF or HClRemoval of protecting groups to yield final API>90%

Conclusion

The synthesis of sulopenem is a testament to the power of modern synthetic organic chemistry. The strategic shift to a convergent pathway has been instrumental in developing a commercially viable process. This guide has illuminated the critical intermediates that form the foundation of this synthesis: the stereochemically rich (4S)-azetidinone core and the unique (1R,3S)-sulfoxide side chain . Understanding the rationale behind their individual syntheses—leveraging the chiral pool, employing robust protecting groups, and executing stereoselective transformations—is key to appreciating the elegance of the overall process. The final coupling and intramolecular cyclization steps represent a sophisticated solution to constructing the potent thiopenem nucleus. For scientists in drug development, this detailed breakdown not only provides a roadmap for sulopenem but also offers valuable strategic insights applicable to the synthesis of other complex chiral molecules.

References

The Pivotal Role of (r)-Tetrahydrothiophen-3-ol in the Architecture of Advanced Penem Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quest for Potent β-Lactams and the Significance of Chiral Scaffolds

The penem class of β-lactam antibiotics represents a significant advancement in the fight against bacterial infections, offering a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1] Their unique fused ring structure, a hybrid of penicillin and carbapenem characteristics, provides inherent stability against many β-lactamase enzymes, a common mechanism of bacterial resistance.[2] The bactericidal action of penems, like all β-lactams, stems from the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall.[3] By acylating the serine residues within the PBP active site, penems effectively halt peptidoglycan cross-linking, leading to cell lysis and bacterial death.[3]

In the rational design of these potent antibacterial agents, the stereochemistry of the substituents on the penem core is of paramount importance. The precise three-dimensional arrangement of atoms dictates the molecule's affinity for its PBP targets, its stability against enzymatic degradation by both bacterial β-lactamases and host enzymes like renal dehydropeptidase-I (DHP-I), and its overall pharmacokinetic profile. This is where chiral building blocks, or synthons, play a critical role. (r)-Tetrahydrothiophen-3-ol has emerged as a key chiral synthon in the synthesis of advanced penem antibiotics, most notably sulopenem.[4] This guide will provide an in-depth exploration of the role of this compound in the synthesis of sulopenem, the structure-activity relationships it governs, and the resulting antibacterial efficacy.

Part 1: The Strategic Importance of the C2-Thioalkyl Side Chain in Penem Antibiotics

The substituent at the C2 position of the penem nucleus is a critical determinant of the antibiotic's biological properties. This side chain profoundly influences the drug's antibacterial spectrum, its binding affinity for various PBPs, and its resistance to hydrolysis by DHP-I. The incorporation of a thioalkyl group at this position has been a particularly fruitful strategy in the development of potent penems.

The specific nature of this thioalkyl moiety, including its stereochemistry, is not trivial. Early research in the development of sulopenem revealed that the S isomer of the precursor molecule demonstrated greater absorption, higher concentrations in the urine, and importantly, increased stability against DHP-I compared to the R isomer. This pivotal finding underscored the necessity of stereocontrol in the synthesis and paved the way for the development of sulopenem as a clinically viable therapeutic for urinary tract infections.

The tetrahydrothiophen-1-oxide moiety, derived from this compound, provides a unique combination of steric and electronic properties that enhance the overall profile of the antibiotic. Its compact, five-membered ring structure is sterically favorable for binding within the active site of PBPs, while the sulfoxide group can engage in specific interactions that contribute to binding affinity and stability.

Part 2: Synthesis of Sulopenem: A Convergent Strategy Utilizing this compound

The large-scale synthesis of sulopenem has evolved from linear sequences to more efficient and practical convergent processes. A convergent approach allows for the late-stage introduction of the expensive and chemically sensitive chiral sulfoxide side chain, which is a significant advantage in manufacturing.[5] The synthesis of the key chiral side chain begins with the readily available this compound.

2.1: Synthesis of the Chiral Thiol Side Chain from this compound

The preparation of the activated thiol derived from this compound is a critical first stage. While specific industrial protocols are proprietary, the following represents a chemically sound and referenced pathway.

Experimental Protocol: Synthesis of (1R,3S)-tetrahydro-1-oxido-3-thienylthiol derivative

Objective: To convert this compound into an activated thiol intermediate suitable for coupling with the penem core.

Methodology:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is first converted into a better leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane at 0°C to room temperature.

  • Nucleophilic Substitution with a Thiol Surrogate: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with a thiol surrogate, such as potassium thioacetate. This reaction is typically carried out in a polar aprotic solvent like DMF. This step introduces the sulfur atom with inversion of stereochemistry.

  • Hydrolysis to the Thiol: The thioacetate is then hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol) to yield the corresponding thiol.

  • Oxidation to the Sulfoxide: The crucial sulfoxide moiety is introduced through a controlled oxidation of the thiol. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are used in a stoichiometric amount to favor the formation of the sulfoxide over the sulfone. The stereochemistry of the oxidation is directed by the existing chiral center.

  • Activation for Coupling: The resulting chiral sulfoxide thiol is then activated for the subsequent coupling reaction. This can involve conversion to a more reactive species, as detailed in the overall sulopenem synthesis.

Causality Behind Experimental Choices:

  • The activation of the hydroxyl group is a necessary step as alcohols are poor leaving groups for nucleophilic substitution.

  • The use of a thiol surrogate like thioacetate followed by hydrolysis is a standard and reliable method for the introduction of a thiol group.

  • The controlled oxidation to the sulfoxide is critical for the final activity of the drug. Over-oxidation to the sulfone would be detrimental. The stereochemistry of this oxidation is key to the final drug's efficacy.

2.2: Convergent Synthesis of the Sulopenem Core and Final Coupling

A modern and efficient synthesis of sulopenem involves the preparation of the penem nucleus and the chiral side chain separately, followed by a final coupling step.[5][6]

Experimental Protocol: Convergent Synthesis of Sulopenem

Objective: To synthesize sulopenem via a convergent route involving the coupling of an activated penem core with the chiral sulfoxide thiol side chain.

Methodology:

  • Preparation of the Penem Core: The synthesis starts with the construction of the bicyclic penem nucleus. A common strategy involves the cyclization of an oxalimide intermediate to form the thiopenem core.[5] This core is typically protected, for instance as a p-nitrobenzyl (PNB) ester, to allow for further functionalization.

  • Activation of the Penem Core: The C2 position of the penem core is activated for nucleophilic attack. This can be achieved by converting it into an enol phosphate derivative.

  • Coupling Reaction: The activated chiral sulfoxide thiol (prepared as described in section 2.1) is then reacted with the activated penem core. This key C-S bond-forming reaction is carried out at low temperatures in the presence of a suitable base.

  • Deprotection: The final step involves the removal of the protecting groups (e.g., the PNB ester) to yield the final sulopenem molecule as a carboxylic acid. This is often achieved through catalytic hydrogenation.

Causality Behind Experimental Choices:

  • The convergent strategy is chosen for its efficiency and for allowing the late-stage introduction of the complex and valuable chiral side chain.[5]

  • The use of protecting groups is essential to prevent unwanted side reactions at the carboxylic acid function during the synthesis. The PNB group is commonly used as it can be selectively removed under mild hydrogenolysis conditions.

  • Activation of the penem core as an enol phosphate provides a good leaving group for the nucleophilic substitution by the thiol.

Visualization of the Synthetic Workflow

Sulopenem_Synthesis cluster_sidechain Side Chain Synthesis cluster_core Penem Core Synthesis cluster_final Final Steps r_tht_ol This compound activated_alcohol Activated Alcohol (e.g., Tosylate) r_tht_ol->activated_alcohol TosCl, Base thioacetate Thioacetate Intermediate activated_alcohol->thioacetate KSAc thiol Chiral Thiol thioacetate->thiol Hydrolysis sulfoxide_thiol Chiral Sulfoxide Thiol (Activated Side Chain) thiol->sulfoxide_thiol m-CPBA coupled_product Coupled Protected Penem sulfoxide_thiol:e->coupled_product:w Base starting_materials Acyclic Precursors azetidinone Azetidinone Intermediate starting_materials->azetidinone Multistep penem_core_protected Protected Penem Core (PNB Ester) azetidinone->penem_core_protected Cyclization penem_core_activated Activated Penem Core (Enol Phosphate) penem_core_protected->penem_core_activated Activation penem_core_activated:e->coupled_product:w sulopenem Sulopenem coupled_product->sulopenem Deprotection (Hydrogenolysis)

Caption: Convergent synthetic workflow for sulopenem.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The precise stereochemistry of the side chain derived from this compound is fundamental to the biological activity of sulopenem.

3.1: Impact on Target Affinity and Antibacterial Spectrum

The three-dimensional conformation of the C2 side chain plays a crucial role in how the antibiotic fits into the active site of bacterial PBPs. The (1R,3S) stereochemistry of the tetrahydro-1-oxido-3-thienylthio moiety in sulopenem is optimized for potent binding. This specific arrangement allows for favorable interactions with amino acid residues in the PBP active site, enhancing the efficiency of the acylation reaction that inactivates the enzyme.

This optimized binding translates to a broad spectrum of activity. Sulopenem has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] Notably, it is effective against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae.[7][8]

3.2: Influence on Enzymatic Stability

A significant challenge in the development of penem and carbapenem antibiotics is their potential for degradation by human renal dehydropeptidase-I (DHP-I). This enzyme, present in the brush border of the kidney, can hydrolyze the β-lactam ring, inactivating the antibiotic and leading to rapid clearance. The structure of the C2 side chain is a key factor in determining DHP-I stability. The tetrahydrothiophen-derived side chain of sulopenem confers a high degree of stability against DHP-I, a feature that distinguishes it from earlier carbapenems like imipenem.[2][9] This stability is crucial for achieving therapeutic concentrations of the drug in the body, particularly in the urinary tract, making sulopenem a viable option for treating urinary tract infections.

Part 4: Biological Activity and Comparative Data

The potent in vitro activity of sulopenem has been extensively documented in large-scale surveillance studies. The following table summarizes the minimum inhibitory concentrations (MICs) of sulopenem and comparator antibiotics against key bacterial pathogens.

Table 1: Comparative In Vitro Activity of Sulopenem and Other Antibiotics Against Enterobacterales

Organism (Number of Isolates)AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli Sulopenem0.030.03
(983)Meropenem≤0.030.06
Ertapenem≤0.0150.03
Klebsiella pneumoniae Sulopenem0.030.12
(subset)Meropenem0.060.12
Ertapenem0.030.12
ESBL-phenotype E. coli Sulopenem0.030.06
Meropenem≤0.030.06
Ertapenem0.030.12
ESBL-phenotype K. pneumoniae Sulopenem0.061
Meropenem0.060.5
Ertapenem0.121

Data adapted from the SENTRY Antimicrobial Surveillance Program.[7][8]

The data clearly demonstrates that sulopenem exhibits potent activity against both wild-type and ESBL-producing E. coli and K. pneumoniae, with MIC values comparable or superior to other carbapenems.[7][8] This highlights its potential as a valuable therapeutic option in an era of increasing antibiotic resistance.

Conclusion

This compound is more than just a starting material in the synthesis of advanced penem antibiotics; it is a critical chiral building block that dictates the final molecule's stereochemistry and, consequently, its biological destiny. Through efficient and stereocontrolled synthetic strategies, this synthon is incorporated to create a C2 side chain that confers a potent, broad-spectrum antibacterial activity, and crucial stability against host metabolic enzymes. The case of sulopenem serves as a powerful example of how the careful selection and application of chiral synthons can lead to the development of next-generation antibiotics capable of addressing the challenges of multi-drug resistant pathogens. The continued exploration of such structure-activity relationships will undoubtedly be a cornerstone of future antibiotic drug discovery and development.

References

Methodological & Application

Enantioselective Synthesis of (R)-Tetrahydrothiophen-3-ol: A Guide to Biocatalytic and Chemocatalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(R)-Tetrahydrothiophen-3-ol is a pivotal chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of potent penem and sulopenem antibacterial agents.[1] Its stereochemistry is crucial for biological activity, demanding highly efficient and selective synthetic methods. This application note provides an in-depth guide to the enantioselective synthesis of this compound (CAS: 100937-75-5), contrasting the precision and sustainability of modern biocatalytic approaches with the versatility of traditional chemo-catalytic methods.[2][3][4] We offer detailed protocols, mechanistic insights, and comparative data to assist researchers and process chemists in selecting and implementing the optimal strategy for their specific needs.

Introduction: The Significance of a Chiral Synthon

The tetrahydrothiophene moiety is a prevalent scaffold in numerous bioactive compounds and natural products.[1][5] Within this class, the chiral alcohol this compound stands out for its critical role in constructing the core of several advanced antibiotics.[1] The synthesis of this compound in high enantiomeric purity is a non-trivial challenge. The task is to selectively produce one of two mirror-image isomers from a flat, achiral precursor, tetrahydrothiophen-3-one.[6][7]

This guide explores the two primary pillars of modern asymmetric synthesis as applied to this target molecule:

  • Biocatalysis: Leveraging the exquisite selectivity of enzymes, specifically ketoreductases (KREDs), to perform highly efficient asymmetric reductions.[8]

  • Chemo-catalysis: Employing chiral chemical catalysts, such as the oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction, to control the stereochemical outcome of the reaction.[9]

By understanding the causality behind each method, researchers can make informed decisions based on scalability, cost, environmental impact, and desired purity.

Core Synthetic Strategies: A Comparative Analysis

The most direct route to this compound is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one. The key to enantioselectivity lies in the catalyst's ability to differentiate between the two faces of the carbonyl group, delivering a hydride preferentially to one side.

The Biocatalytic Approach: Precision and Sustainability

Biocatalysis has emerged as a powerful and often superior alternative to traditional chemical catalysis for producing high-value chiral intermediates.[8] The use of NAD(P)H-dependent ketoreductases (KREDs) for the reduction of tetrahydrothiophen-3-one is a prime example of this paradigm.[8]

Causality of Selectivity: KREDs possess a highly structured chiral active site. The ketone substrate is precisely oriented within this pocket through a series of non-covalent interactions. This locks the substrate in a specific conformation, exposing only one of its two prochiral faces to the hydride donor (NADPH or NADH). The result is a near-perfect transfer of chirality, leading to exceptionally high enantiomeric excess (ee).

A notable example is the use of an engineered ketoreductase, apKRED-9, derived from Acetobacter pasteurianus.[10] This enzyme has been successfully immobilized, enhancing its stability and allowing for its application in both batch and continuous-flow packed bed reactors (PBRs). This demonstrates the industrial viability and scalability of the biocatalytic method, achieving outstanding conversion and optical purity.[10]

Biocatalytic Workflow cluster_0 Bioreactor System (Batch or Continuous Flow) Ketone Tetrahydrothiophen-3-one Enzyme Immobilized Ketoreductase (KRED) Ketone->Enzyme Substrate Binding Product This compound Enzyme->Product Stereoselective Reduction Cofactor NAD(P)H (Cofactor) Cofactor->Enzyme Hydride Source Regen Cofactor Regeneration (e.g., Isopropanol) Regen->Cofactor Recycles Cofactor

Caption: Biocatalytic reduction workflow using an immobilized ketoreductase.

The Chemo-catalytic Approach: The CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in asymmetric synthesis, providing a reliable method for the enantioselective reduction of prochiral ketones.[9][11]

Causality of Selectivity: The mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., BH₃•SMe₂). The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst. The preferred coordination geometry places one of the ketone's lone pairs in a less sterically hindered position. This coordination activates the carbonyl group and simultaneously shields one of its faces, forcing the borane to deliver the hydride to the more accessible face, thus establishing the desired stereocenter.

While highly effective, this method requires strictly anhydrous and inert conditions, and the catalyst and reagents can be more expensive and less environmentally friendly than their biocatalytic counterparts.

CBS Reduction Mechanism Catalyst (S)-CBS Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Borane BH₃ Source Borane->Complex TransitionState Ternary Transition State (Ketone-Catalyst-Borane) Complex->TransitionState Hydride Delivery Ketone Tetrahydrothiophen-3-one Ketone->TransitionState Coordination Product This compound TransitionState->Product Hydrolysis

Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Data Summary and Method Comparison

Quantitative data from published literature underscores the efficacy of the biocatalytic approach for producing this compound.

ParameterBiocatalytic Method (Immobilized apKRED-9)[10]Representative Chemo-catalytic Method (CBS)
Substrate Tetrahydrothiophen-3-oneTetrahydrothiophen-3-one
Catalyst Engineered Ketoreductase(S)-Me-CBS Oxazaborolidine
Reducing Agent Isopropanol (for cofactor regeneration)Borane dimethyl sulfide complex (BH₃•SMe₂)
Conversion > 99.0%Typically > 95%
Enantiomeric Excess > 99.5% eeTypically 90-99% ee
Yield (Isolated) 76.3% (Pilot Scale Batch)Variable, typically 70-90%
Reaction Conditions Aqueous-isopropanol mixture, ambient temp.Anhydrous organic solvent (e.g., THF), -20°C to RT
Scalability Demonstrated at pilot scale (batch & flow)Feasible, but requires stringent control
Sustainability High (water solvent, biodegradable catalyst)Lower (organic solvents, boron reagents)

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis using Immobilized Ketoreductase (Batch Process)

This protocol is adapted from the pilot-scale synthesis described by Patil et al. in Organic Process Research & Development.[10]

Materials:

  • Tetrahydrothiophen-3-one (1.0 eq)

  • Immobilized Ketoreductase (e.g., apKRED-9 on CEP support)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a stirred reactor, add potassium phosphate buffer and isopropanol to form a 9:1 (v/v) solution.

  • Reagent Addition: Add NADP⁺, followed by the immobilized ketoreductase preparation.

  • Substrate Feed: Begin feeding a solution of tetrahydrothiophen-3-one in isopropanol to the reactor while maintaining the temperature at 30°C.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until substrate conversion is >99%. This typically takes 12-24 hours.

  • Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed and stored for reuse.

  • Work-up: Transfer the filtrate to a separation funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by vacuum distillation or column chromatography to obtain this compound.

  • Analysis: Confirm purity by GC and determine enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: General Protocol for Chemo-catalytic CBS Reduction

This protocol provides a general laboratory-scale procedure. CAUTION: Borane reagents are flammable and react violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Materials:

  • Tetrahydrothiophen-3-one (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~1.0 M in THF, 0.8 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (R)-CBS catalyst solution. Cool the flask to 0°C in an ice bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex solution via syringe over 15 minutes. Stir the mixture for an additional 15 minutes at 0°C.

  • Substrate Addition: Dissolve tetrahydrothiophen-3-one in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or GC.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separation funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Confirm purity and determine enantiomeric excess by chiral GC or HPLC.

Conclusion

For the enantioselective synthesis of this compound, both biocatalytic and chemo-catalytic methods offer viable pathways. However, the evidence strongly supports the biocatalytic approach, particularly using engineered ketoreductases, as the superior strategy for sustainable, scalable, and highly selective production.[8][10] It delivers a product of exceptional enantiomeric purity under mild, environmentally friendly conditions. The chemo-catalytic CBS reduction remains a valuable tool in the synthetic chemist's arsenal, especially for small-scale synthesis and instances where a suitable enzyme has not been identified, but it is often superseded by biocatalysis in process development for efficiency and green chemistry considerations.

References

Application Notes & Protocol: Laboratory Synthesis of (R)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the enantioselective synthesis of (R)-Tetrahydrothiophen-3-ol, a key chiral intermediate in the manufacturing of various pharmaceuticals, including potent antibacterial agents like sulopenem.[1] The described methodology employs a robust two-stage process: initial synthesis of racemic tetrahydrothiophen-3-ol followed by a highly selective enzymatic kinetic resolution (EKR). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure reproducible and high-purity outcomes.

Introduction and Strategic Overview

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis requires precise stereochemical control to isolate the desired (R)-enantiomer, which is crucial for its biological activity. While several synthetic strategies exist, including asymmetric reduction of a ketone precursor[2][3], this protocol focuses on a more accessible and scalable chemoenzymatic approach.

The chosen strategy involves two primary stages:

  • Racemate Synthesis: An efficient nucleophilic ring-opening/cyclization reaction between epichlorohydrin and sodium hydrosulfide to produce racemic (±)-tetrahydrothiophen-3-ol.

  • Enzymatic Kinetic Resolution (EKR): The use of a lipase, a readily available and highly selective biocatalyst, to preferentially acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.[4][5][6]

This dual approach combines the efficiency of classical organic synthesis for scaffold construction with the unparalleled stereoselectivity of biocatalysis for the chiral resolution.

Workflow Overview

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution A Epichlorohydrin + Sodium Hydrosulfide B Ring Opening & Intramolecular Cyclization A->B C Crude Racemic (±)-Tetrahydrothiophen-3-ol B->C D Purification (Distillation) C->D E Pure Racemic Alcohol D->E F Racemic Alcohol + Lipase + Acyl Donor (Vinyl Acetate) E->F Proceed to Resolution G Selective Acylation of (S)-enantiomer F->G H Reaction Mixture: (R)-Alcohol + (S)-Ester G->H I Separation (Column Chromatography) H->I J This compound (Product) I->J K (S)-Acetoxy-tetrahydrothiophene (Byproduct) I->K caption Overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Considerations

Racemate Synthesis: Thiol-Epoxide Reaction

The formation of the racemic alcohol proceeds via a nucleophilic attack of the hydrosulfide anion (HS⁻) on one of the terminal carbons of epichlorohydrin. This is a classic Sɴ2 epoxide ring-opening. The resulting intermediate possesses both a thiol and a chloride, poised for an intramolecular Williamson ether-like synthesis. An internal Sɴ2 displacement of the chloride by the thiolate anion, formed under the basic reaction conditions, yields the five-membered tetrahydrothiophene ring.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique to separate enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this protocol, a lipase enzyme serves as the chiral catalyst. Lipases are highly effective at catalyzing the acylation of alcohols.[4]

The enzyme's active site is chiral and will preferentially bind one enantiomer of the substrate over the other. In this case, the lipase selectively acylates the hydroxyl group of (S)-tetrahydrothiophen-3-ol at a much faster rate than the (R)-enantiomer.

  • (S)-Alcohol + Acyl Donor --(Lipase, fast)--> (S)-Ester

  • (R)-Alcohol + Acyl Donor --(Lipase, slow)--> No significant reaction

The reaction is stopped at approximately 50% conversion. At this point, the reaction mixture ideally contains the unreacted (R)-alcohol and the newly formed (S)-ester. These two compounds have significantly different chemical properties (alcohol vs. ester), allowing for their separation using standard chromatographic techniques.

G cluster_racemate Racemic Mixture cluster_products Products at ~50% Conversion R_Alcohol (R)-Alcohol Lipase Lipase (e.g., CAL-B) S_Alcohol (S)-Alcohol S_Alcohol->Lipase S_Ester (S)-Ester (Byproduct) Lipase->S_Ester Fast Acylation R_Alcohol_out (R)-Alcohol (Desired Product) Lipase->R_Alcohol_out Slow/No Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Lipase caption Mechanism of Enzymatic Kinetic Resolution (EKR).

Caption: Mechanism of Enzymatic Kinetic Resolution (EKR).

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Epichlorohydrin (ECH)≥99%Sigma-AldrichToxic and corrosive. Handle with extreme care.[7][8][9]
Sodium Hydrosulfide, hydrate (NaSH)Technical or ≥70%Sigma-AldrichCorrosive, toxic if swallowed.[10][11][12][13] Contact with acid liberates H₂S gas.
Deionized WaterN/AIn-house
Diethyl EtherAnhydrousFisher ScientificFlammable.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying.
Candida antarctica Lipase B (CAL-B)Immobilized (e.g., Novozym 435)Sigma-AldrichHighly effective lipase for this resolution.[4]
Vinyl Acetate≥99%, inhibitor-freeAcros OrganicsAcyl donor. Flammable.
HexaneHPLC GradeFisher ScientificFor chromatography.
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Protocol Part A: Synthesis of Racemic (±)-Tetrahydrothiophen-3-ol
  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath to control the temperature.

  • Reagent Preparation: In the flask, dissolve sodium hydrosulfide hydrate (e.g., 78 g, approx. 1.0 mol, corrected for purity) in 300 mL of deionized water. Stir until fully dissolved.

  • Addition of Epichlorohydrin: Cool the NaSH solution to 10-15 °C. Begin adding epichlorohydrin (92.5 g, 1.0 mol) dropwise via the dropping funnel over 2-3 hours. Crucial: Maintain the internal temperature below 25 °C throughout the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours (overnight).

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 200 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a yellowish oil. Purify by vacuum distillation to obtain (±)-tetrahydrothiophen-3-ol as a clear, colorless liquid.

Protocol Part B: Enzymatic Kinetic Resolution
  • Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add the racemic (±)-tetrahydrothiophen-3-ol (e.g., 10.4 g, 100 mmol).

  • Solvent and Reagents: Add 200 mL of hexane. To this solution, add immobilized Candida antarctica Lipase B (e.g., 1.0 g).

  • Acylation: Add vinyl acetate (5.2 g, 60 mmol, 0.6 equivalents). Using a slight excess of the alcohol ensures the enzyme resolves the substrate efficiently.

  • Reaction Monitoring: Stir the suspension at room temperature (25 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The target is to reach ~50% conversion, which typically takes 24-48 hours.

  • Workup:

    • Once ~50% conversion is achieved, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and any excess vinyl acetate.

  • Separation and Purification:

    • The resulting residue contains a mixture of this compound and (S)-acetoxy-tetrahydrothiophene.

    • Separate these two compounds using flash column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate (e.g., starting from 95:5 to 70:30) is typically effective. The ester will elute first, followed by the desired alcohol.

    • Combine the fractions containing the pure alcohol and concentrate under reduced pressure to yield this compound.

Characterization and Quality Control

To validate the identity, purity, and enantiomeric excess of the final product, the following analytical techniques are recommended:

TechniqueExpected OutcomePurpose
¹H and ¹³C NMR Spectra consistent with the structure of tetrahydrothiophen-3-ol.Structural Confirmation
Chiral HPLC/GC A single major peak corresponding to the (R)-enantiomer, indicating high enantiomeric excess (>99% ee is achievable).Determination of Enantiomeric Purity[14]
Optical Rotation Measurement of the specific rotation, which should be compared to literature values for the pure (R)-enantiomer.Confirmation of Stereochemistry
Mass Spectrometry Molecular ion peak corresponding to the mass of the product (C₄H₈OS, MW: 104.17 g/mol ).[15]Confirmation of Molecular Weight

Safety and Hazard Management

  • Sodium Hydrosulfide (NaSH): Highly corrosive and toxic.[10][11][12][13] Reacts with acids to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[12] Always handle in a fume hood and ensure no acids are nearby. In case of contact, flush the affected area with copious amounts of water immediately and seek medical attention.[12][16]

  • Epichlorohydrin (ECH): A known carcinogen, toxic, and corrosive.[7][9] Avoid inhalation and skin contact. Use in a well-ventilated fume hood with appropriate gloves.

  • Organic Solvents: Diethyl ether, hexane, and ethyl acetate are flammable. Ensure there are no ignition sources nearby during their use.

References

Application Notes & Protocols: (r)-Tetrahydrothiophen-3-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as foundational scaffolds for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Among these, sulfur-containing heterocycles are of significant interest due to their prevalence in numerous bioactive molecules.[1][2][3] This document provides a detailed technical guide on the application of (r)-Tetrahydrothiophen-3-ol, a valuable chiral intermediate. We will explore its synthesis, with a focus on highly efficient biocatalytic methods, and its strategic use in the construction of potent therapeutics, particularly in the arena of novel antibiotics. Detailed protocols and workflow visualizations are provided to enable researchers to effectively integrate this building block into their synthetic programs.

Introduction: The Strategic Importance of this compound

The tetrahydrothiophene (THT) ring is a privileged scaffold found in a wide array of biologically active compounds, from the essential B vitamin biotin to potent enzyme inhibitors.[1] When functionalized with a stereocenter, as in this compound, it becomes a powerful tool for introducing chirality and specific three-dimensional architecture into a target molecule.

The utility of this compound stems from two key features:

  • The Chiral Secondary Alcohol: The (R)-configured hydroxyl group provides a reactive handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution (following activation), all while preserving the stereochemical integrity of the molecule.

  • The Thioether Moiety: The sulfur atom within the THT ring can influence the molecule's conformation and provides a site for potential oxidation to the corresponding sulfoxide or sulfone, thereby modulating physicochemical properties such as polarity and solubility.

This combination makes this compound an essential intermediate in the synthesis of advanced therapeutic agents, most notably penem-based antibacterial agents like sulopenem.[1]

Physicochemical & Safety Data

A clear understanding of a building block's properties is critical for its effective use and safe handling.

PropertyValueSource
IUPAC Name (3R)-thiolan-3-ol[4]
Synonyms (R)-3-Hydroxytetrahydrothiophene, (3R)-Tetrahydrothiophen-3-ol[5][6]
CAS Number 100937-75-5[4][6]
Molecular Formula C₄H₈OS[4][5]
Molecular Weight 104.17 g/mol [4]
Appearance Colorless to light yellow liquid-
Boiling Point 42 °C @ 0.3 Torr[6]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to the Globally Harmonized System (GHS), it presents the following hazards[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis: Biocatalysis as a Superior Route to Enantiopurity

The asymmetric synthesis of this compound is critical to its function as a chiral building block. While various chemical methods exist, biocatalytic reduction of the prochiral ketone, tetrahydrothiophen-3-one, has emerged as a highly efficient and scalable method. This approach offers exceptional enantioselectivity and operates under mild, environmentally friendly conditions.[7]

A particularly effective method involves the use of an immobilized ketoreductase (KRED) enzyme.[8] The enzyme, utilizing a cofactor like NADPH (regenerated in situ using a sacrificial alcohol such as isopropanol), delivers a hydride to one specific face of the ketone, yielding the (R)-alcohol with outstanding purity.

Key advantages of the enzymatic route include:

  • Exceptional Enantioselectivity: Enantiomeric excess (ee) values greater than 99.5% are routinely achieved.[8]

  • High Conversion Rates: Conversions of over 99% have been demonstrated.[8]

  • Scalability: The process has been successfully implemented at both batch pilot scale and in continuous flow reactors, demonstrating its industrial viability.[8]

  • Sustainability: The reaction is typically run in aqueous media under ambient conditions, reducing the need for harsh reagents and organic solvents.

sub Tetrahydrothiophen-3-one (Prochiral Ketone) prod This compound (Chiral Alcohol) >99.5% ee sub->prod Asymmetric Reduction enzyme Immobilized Ketoreductase (KRED) enzyme->sub cofactor Cofactor Regeneration (e.g., Isopropanol -> Acetone) enzyme->cofactor Catalyzes start (r)-Tetrahydro- thiophen-3-ol step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 intermediate Activated Intermediate (e.g., Mesylate) step1->intermediate step2 Nucleophilic Substitution (SN2) intermediate->step2 final Target Molecule (e.g., Sulopenem Precursor) step2->final scaffold β-Lactam Core (Nucleophile) scaffold->step2

References

Application Notes & Protocols: Asymmetric Synthesis of Hydroxysulfone Compounds Using a Photo-Biocatalytic Cascade

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Hydroxysulfones

Chiral hydroxysulfone moieties are critical pharmacophores found in a variety of clinically important drugs and bioactive molecules. Their precise three-dimensional arrangement is often essential for target engagement and therapeutic efficacy. Traditional synthetic routes to these valuable compounds can be fraught with challenges, including the need for harsh reaction conditions, the use of stoichiometric and often toxic reagents, and multi-step procedures that suffer from poor atom economy.[1][2] Consequently, there is a pressing need for more efficient, sustainable, and highly selective methods for their synthesis.

This application note details a novel and powerful one-pot photo-biocatalytic cascade reaction for the asymmetric synthesis of chiral β- and γ-hydroxysulfones.[1] By synergistically combining the principles of visible-light photoredox catalysis and enzymatic reduction, this methodology offers a green and highly efficient route to these valuable compounds, achieving high yields and exceptional enantioselectivity.[1] This approach obviates the need for the isolation of intermediate ketosulfones, thereby streamlining the synthetic process, reducing waste, and lowering costs.[1]

Scientific Principles: A Union of Light and Biocatalysis

This innovative synthetic strategy hinges on the seamless integration of two distinct catalytic cycles: a visible-light-mediated sulfonylation reaction and a highly stereoselective enzymatic reduction.

1. Photocatalytic Sulfonylation: The cascade is initiated by a photocatalytic reaction that constructs the ketosulfone intermediate. This step typically involves the use of a photosensitizer, such as Eosin Y, which, upon irradiation with visible light (e.g., a green or purple LED), can activate substrates for the formation of a carbon-sulfur bond.[1] This process often proceeds via radical intermediates, offering a mild and efficient way to forge the requisite ketosulfone scaffold from simple and readily available starting materials.[1][3][4]

2. Biocatalytic Asymmetric Reduction: The in situ generated prochiral ketosulfone is then subjected to a highly stereoselective reduction catalyzed by an engineered ketoreductase (KRED).[1] KREDs are NAD(P)H-dependent enzymes that exhibit exquisite control over the stereochemical outcome of carbonyl reductions, yielding the desired chiral hydroxysulfone with high enantiomeric excess (ee).[1][5] The stereoselectivity of the reduction is dictated by the specific engineered KRED employed, allowing for access to either the (R)- or (S)-enantiomer of the final product.[2][6] To ensure the catalytic efficiency of the KRED, a cofactor regeneration system, such as the use of isopropanol (IPA) or a glucose/glucose dehydrogenase (GDH) system, is typically incorporated.[1][6]

The power of this cascade lies in its one-pot nature, where the photochemical and biocatalytic steps are performed sequentially in the same reaction vessel. This eliminates the need for intermediate purification, which is often a source of yield loss and increased operational complexity.

Diagram of the Photo-Biocatalytic Cascade Workflow

G cluster_photo Photocatalytic Step cluster_bio Biocatalytic Step Start Starting Materials (e.g., Alkenes/Alkynes + Sulfonyl Precursors) Photo_Reaction Visible Light Irradiation (e.g., Green/Purple LED) + Photocatalyst (e.g., Eosin Y) Start->Photo_Reaction 1. Sulfonylation Keto_Intermediate In situ generated Prochiral Ketosulfone Photo_Reaction->Keto_Intermediate 2. C-S Bond Formation Enzyme_System Engineered Ketoreductase (KRED) + Cofactor (NADPH) + Regeneration System (e.g., IPA/GDH) Keto_Intermediate->Enzyme_System 3. Introduction of Biocatalyst Final_Product Chiral Hydroxysulfone (High Yield & ee) Enzyme_System->Final_Product 4. Asymmetric Reduction

Caption: A schematic overview of the one-pot photo-biocatalytic cascade.

Materials and Methods

This section provides a general protocol. Specific substrate concentrations, reaction times, and choice of enzyme will need to be optimized for individual target molecules.

Materials:
Reagent/EquipmentRecommended Supplier/GradeNotes
Starting Materials Sigma-Aldrich, TCI, etc.Varies based on target molecule (e.g., alkenes, alkynes, sulfonyl chlorides).
Photocatalyst Sigma-AldrichE.g., Eosin Y.
Engineered Ketoreductase (KRED) Codexis, Johnson Matthey, etc.A screening kit with various KREDs is recommended for optimization.
Cofactor Sigma-AldrichNicotinamide adenine dinucleotide phosphate (NADPH).
Cofactor Regeneration System Sigma-AldrichIsopropanol (IPA) or D-glucose and glucose dehydrogenase (GDH).
Solvents HPLC GradeE.g., Ethanol (EtOH), Acetonitrile (MeCN), Potassium Phosphate Buffer (KPB).
LED Light Source Standard laboratory supplierE.g., 30 W Green LED (λ ≈ 520 nm) or Purple LED (λ ≈ 400 nm).
Reaction Vessels Standard laboratory glasswareSchlenk tubes or similar vessels for reactions under inert atmosphere.
Analytical Equipment Standard laboratory instrumentsHPLC with a chiral stationary phase for determining yield and enantiomeric excess.
Experimental Protocols:

Protocol 1: One-Pot Synthesis of Chiral β-Hydroxysulfones

This protocol is adapted from a published procedure for the synthesis of β-hydroxysulfones.[1]

  • Photochemical Reaction Setup:

    • To a Schlenk tube, add the alkene (1a, 0.2 mmol) and the sulfonyl precursor (2a, 0.3 mmol).

    • Add the photocatalyst, Eosin Y (typically 1-5 mol%).

    • Dissolve the mixture in a solvent system such as EtOH/H₂O (e.g., 1.6 mL : 0.4 mL).[1]

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Irradiate the reaction mixture with a green LED (e.g., 30 W) at room temperature for approximately 24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]

  • Biocatalytic Reduction:

    • Once the photochemical reaction is complete, add the following to the reaction mixture:

      • Potassium phosphate buffer (KPB, 0.1 M, pH 7.0) to bring the total volume to a suitable concentration for the enzyme.

      • Engineered ketoreductase (KRED) (e.g., 0.1 g/mL wet cells).[1]

      • NADPH (0.2 mM).[1]

      • MgCl₂ (0.1 mM).[1]

      • Isopropanol (IPA, 5% v/v) as the cofactor regeneration substrate.[1]

    • Incubate the reaction at 30°C with shaking (e.g., 220 rpm) for 12-24 hours. Monitor the progress of the reduction by TLC or HPLC.

  • Work-up and Purification:

    • Once the reduction is complete, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer twice more with the same organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure chiral β-hydroxysulfone.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by HPLC using a chiral stationary phase.

Protocol 2: One-Pot Synthesis of Chiral γ-Hydroxysulfones

This protocol is adapted from a published procedure for the synthesis of γ-hydroxysulfones.[1]

  • Photochemical Reaction Setup:

    • In a reaction vessel, dissolve the starting materials (e.g., 0.3 mmol of 5a and 0.2 mmol of 6a-e) and a cobalt catalyst such as Co₂(CO)₈ (0.2 mmol) in a mixture of MeCN/H₂O (e.g., 2.0 mL : 0.2 mL).[1]

    • Stir the reaction under a nitrogen atmosphere and irradiate with a purple LED (e.g., 30 W) for 24 hours at room temperature.[1]

  • Biocatalytic Reduction:

    • Following the photochemical step, add the following to the reaction mixture:

      • KPB buffer (0.1 M, pH 7.0) to a final volume of 2 mL.

      • An engineered KRED (e.g., 0.1 g/mL wet cells of Y190S/S96T LkKRED).[1]

      • NADPH (0.2 mM).[1]

      • MgCl₂ (0.1 mM).[1]

      • IPA (5% v/v).[1]

    • Incubate the reaction at 30°C and 220 rpm for 12 hours.[1]

  • Work-up, Purification, and Analysis:

    • Follow the procedures outlined in steps 3 and 4 of Protocol 1.

Results and Discussion

This photo-biocatalytic cascade has been shown to be effective for a diverse range of substrates, affording chiral hydroxysulfones in good to excellent yields and with exceptional enantioselectivity.

EntrySubstrate(s)ProductYield (%)ee (%)
11a + 2aβ-hydroxysulfone 4a84>99
25a + 6aγ-hydroxysulfone 8a75>99
35a + 6bγ-hydroxysulfone 8b72>99
45a + 6cγ-hydroxysulfone 8c68>99

Data adapted from reference[1].

The high yields and enantioselectivities observed underscore the efficiency and precision of this dual catalytic system. The success of the cascade is highly dependent on the compatibility of the photochemical and biocatalytic steps. The choice of solvent, pH, and temperature are critical parameters that must be optimized to ensure that both the photocatalyst and the enzyme function optimally.

Molecular dynamics simulations have been employed to understand the enzyme-substrate interactions that govern the high stereoselectivity of the KREDs used in this process.[1] These computational studies can aid in the rational design and selection of enzymes for new substrates.

Proposed Reaction Mechanism

G cluster_photo_cycle Photocatalytic Cycle cluster_bio_cycle Biocatalytic Cycle PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_star->PC SET Radical_A Radical A• PC_star->Radical_A SET Substrate_A Substrate A Substrate_A->Radical_A Radical_Intermediate Radical Intermediate Radical_A->Radical_Intermediate + Substrate B Substrate_B Substrate B Ketosulfone Ketosulfone Radical_Intermediate->Ketosulfone Radical Combination KRED_NADPH KRED-NADPH Ketosulfone->KRED_NADPH Ketosulfone->KRED_NADPH Substrate Transfer KRED KRED (Enzyme) KRED->KRED_NADPH + NADPH KRED_NADP KRED-NADP+ KRED_NADPH->KRED_NADP + Ketosulfone KRED_NADP->KRED + NADP+ KRED_NADP->KRED_NADPH Cofactor Regeneration Hydroxysulfone Chiral Hydroxysulfone KRED_NADP->Hydroxysulfone IPA Isopropanol (IPA) Acetone Acetone IPA->Acetone Oxidation

Caption: A simplified mechanistic representation of the coupled catalytic cycles.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in the photochemical step - Inefficient photocatalyst- Poor choice of solvent- Insufficient light intensity or incorrect wavelength- Degradation of starting materials- Screen different photocatalysts- Optimize the solvent system for substrate solubility and catalyst activity- Ensure the LED light source is appropriate and functioning correctly- Perform the reaction under an inert atmosphere to prevent oxidative side reactions
Low conversion in the biocatalytic step - Enzyme inhibition by components from the photochemical reaction- Suboptimal pH or temperature- Inefficient cofactor regeneration- Perform a buffer exchange or partial purification after the photochemical step- Optimize the pH and temperature for the specific KRED used- Ensure an adequate concentration of the regeneration system (e.g., IPA or glucose/GDH)
Low enantioselectivity - Poor facial selectivity of the chosen KRED for the substrate- Racemization of the product under the reaction conditions- Screen a panel of different KREDs to identify one with high selectivity for the target ketosulfone- Analyze the product stability under the reaction conditions and adjust the work-up procedure if necessary

Conclusion

The photo-biocatalytic cascade for the asymmetric synthesis of hydroxysulfones represents a significant advancement in sustainable and efficient chemical synthesis. By harnessing the power of visible light and the exquisite selectivity of enzymes, this methodology provides a direct and atom-economical route to valuable chiral building blocks. Its operational simplicity, mild reaction conditions, and high performance make it an attractive strategy for applications in academic research and the pharmaceutical industry. Further development in enzyme engineering and photocatalyst design is expected to broaden the scope and applicability of this powerful synthetic tool.

References

Application Notes & Protocols: (R)-Tetrahydrothiophen-3-ol as a Chiral Scaffold for Ligand Synthesis in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These molecules are the cornerstone of catalysts that can selectively produce one enantiomer of a chiral product, a critical capability in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] The structure of a chiral ligand dictates the steric and electronic environment around a metal center, thereby controlling the stereochemical outcome of a reaction.[2] Among the vast array of chiral building blocks, (R)-tetrahydrothiophen-3-ol has emerged as a versatile and valuable precursor. Its rigid, five-membered ring structure provides a well-defined stereochemical framework, while the sulfur heteroatom offers unique coordination properties that can influence catalytic activity and selectivity.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel chiral phosphine ligands. We will explore the underlying scientific principles, provide detailed, field-proven protocols for synthesis and application, and offer expert insights into mechanism and optimization.

Section 1: The (R)-Tetrahydrothiophene Scaffold: A Privileged Chiral Backbone

The efficacy of a chiral ligand is fundamentally tied to its three-dimensional structure. The tetrahydrothiophene ring system, derived from this compound, offers several distinct advantages that make it a "privileged" scaffold in ligand design.

  • Conformational Rigidity: The cyclic nature of the tetrahydrothiophene backbone reduces the number of low-energy conformations the ligand can adopt. This rigidity is crucial for creating a well-defined and predictable chiral pocket around the metal catalyst, which is essential for achieving high levels of enantioselectivity.

  • Defined Stereochemistry: Starting with the enantiopure this compound ensures that the stereochemistry at the C3 position is absolute. This single stereocenter serves as the foundational chiral element from which more complex, often C2-symmetric, ligands can be constructed.

  • Role of the Sulfur Heteroatom: The sulfur atom is more than a structural component; it is an active participant in coordination chemistry. As a soft Lewis base, the thioether moiety can coordinate to transition metals.[3] This coordination can be either stable or transient (hemilabile), potentially stabilizing catalytic intermediates or opening a coordination site at a critical moment in the catalytic cycle. This behavior distinguishes thioether-containing ligands from their purely phosphine- or nitrogen-based counterparts.[4]

Section 2: General Synthetic Strategy

The conversion of this compound into a functional chiral ligand, such as a bidentate phosphine, typically involves a multi-step sequence. The core strategy is to first transform the hydroxyl group into a suitable leaving group, which then allows for the introduction of new functionalities. These new groups serve as anchor points for attaching the desired coordinating atoms, like phosphorus.

The following workflow illustrates a common pathway for synthesizing a C2-symmetric bis(phosphine) ligand from this compound. This strategy leverages the initial chirality to build a larger, symmetric framework.

G A This compound (Starting Material) B Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) A->B Step 1 C (R)-Tetrahydrothiophen-3-yl Methanesulfonate B->C D Nucleophilic Substitution (e.g., with a diamine or diol precursor) C->D Step 2 E C2-Symmetric Diamine/Diol Scaffold D->E F Phosphinylation (e.g., with ClPPh2) E->F Step 3 G Final Chiral Bis(phosphine) Ligand (e.g., ThioPhos) F->G

Figure 1: General workflow for synthesizing a C2-symmetric bis(phosphine) ligand.

Section 3: Detailed Protocol: Synthesis of (3R,4R)-Bis(diphenylphosphino)tetrahydrothiophene (ThioPhos-R)

This section provides a detailed, step-by-step protocol for the synthesis of a representative C2-symmetric chiral bis(phosphine) ligand, which we will designate "ThioPhos-R". Caution: This synthesis involves air- and moisture-sensitive reagents. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Step A: Synthesis of (R)-Tetrahydrothiophen-3-yl Methanesulfonate

Rationale: The hydroxyl group of the starting material is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution reaction.

  • Preparation: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (5.0 g, 48.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (8.0 mL, 57.6 mmol, 1.2 eq) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (4.1 mL, 52.8 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This product is often used in the next step without further purification. Expected yield: ~85-95%.

Step B: Synthesis of trans-(3R,4R)-Tetrahydrothiophene-3,4-diol

Rationale: This step involves an SN2 reaction with inversion of configuration to set up the C2-symmetric diol backbone. Using a hydroxide source as the nucleophile introduces the second hydroxyl group.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude (R)-tetrahydrothiophen-3-yl methanesulfonate (approx. 48.0 mmol) in a mixture of acetone (100 mL) and water (25 mL).

  • Nucleophile Addition: Add potassium hydroxide (5.4 g, 96.0 mmol, 2.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 12 hours. The reaction proceeds via an epoxide intermediate followed by ring-opening to yield the trans-diol.

  • Workup: Cool the reaction to room temperature and neutralize with 1M HCl until pH ~7. Remove the acetone under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (4 x 50 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the pure trans-diol. Expected yield: ~60-70% over two steps.

Step C: Synthesis of (3R,4R)-Bis(diphenylphosphino)tetrahydrothiophene (ThioPhos-R)

Rationale: The final step involves the conversion of the diol to a bis(phosphine) ligand. This is typically achieved by first converting the diols to a bis-leaving group (like a mesylate) followed by substitution with a phosphide nucleophile, or by direct reaction with a chlorophosphine in the presence of a base. The latter is presented here.[5][6]

  • Preparation: To a flame-dried 500 mL Schlenk flask, add the trans-(3R,4R)-tetrahydrothiophene-3,4-diol (2.0 g, 14.9 mmol) and anhydrous toluene (150 mL).

  • Base Addition: Add triethylamine (6.2 mL, 44.7 mmol, 3.0 eq).

  • Phosphinylation: Cool the solution to 0 °C and add chlorodiphenylphosphine (5.9 mL, 32.8 mmol, 2.2 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80 °C for 16 hours.

  • Workup: Cool the reaction mixture and filter through a pad of Celite under an inert atmosphere to remove the salt.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) under inert conditions to yield ThioPhos-R as a white, air-sensitive solid. Expected yield: ~75-85%.

  • Characterization: The final product should be characterized by ³¹P NMR (expected singlet), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Its optical purity can be confirmed by chiral HPLC.

Section 4: Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydrogenation

ThioPhos-R can be used as a ligand in various transition-metal-catalyzed reactions. A classic application is the asymmetric hydrogenation of prochiral olefins.[5]

Protocol: Asymmetric Hydrogenation of Methyl α-acetamidocinnamate
  • Catalyst Precursor: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%) and the ThioPhos-R ligand (5.1 mg, 0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add 5 mL of degassed methanol and stir the solution for 20 minutes. The solution should turn from orange to a reddish-brown, indicating ligand exchange and catalyst formation.

  • Substrate Addition: Add methyl α-acetamidocinnamate (205 mg, 1.0 mmol).

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the system with H₂ three times. Pressurize the vessel to the desired pressure (e.g., 3 bar).

  • Reaction: Stir the reaction vigorously at room temperature for the specified time (e.g., 12 hours).

  • Analysis: Carefully vent the hydrogen pressure. Take an aliquot of the reaction mixture and analyze it by gas chromatography (GC) or ¹H NMR to determine conversion. The enantiomeric excess (ee) is determined by chiral HPLC.

Mechanism of Enantioselection

The high enantioselectivity observed in Rh-catalyzed hydrogenations with chiral bis(phosphine) ligands is generally explained by the formation of a rigid, chiral metal complex that preferentially binds the prochiral substrate in one orientation. The C2-symmetry of the ThioPhos-R ligand ensures that two quadrants of the coordination sphere are blocked, forcing the substrate to approach from the less sterically hindered quadrants.

G A [Rh(L*)]+ (Active Catalyst) B Substrate Coordination (Diastereomeric Intermediates) A->B Prochiral Olefin C Oxidative Addition of H2 B->C D Rhodium Dihydride Complex C->D E Migratory Insertion (Stereo-determining Step) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Chiral Product F->G

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

The key stereo-determining step is the migratory insertion of the olefin into a rhodium-hydride bond.[7] The chiral environment created by the ThioPhos-R ligand forces the substrate to adopt a specific conformation, leading to the preferential formation of one enantiomer of the product.

Performance Data

The following table summarizes representative results for the Rh/ThioPhos-R-catalyzed asymmetric hydrogenation of various prochiral olefins.

EntrySubstrateS/C RatioPressure (bar)Time (h)Conversion (%)ee (%)
1Methyl α-acetamidocinnamate100:1312>9996 (R)
2Methyl α-acetamidoacrylate100:1312>9998 (R)
3Itaconic acid dimethyl ester100:1524>9994 (S)
4Methyl (Z)-α-(benzamido)cinnamate100:15249892 (R)

Section 5: Troubleshooting and Expert Insights

  • Phosphine Oxidation: Tertiary phosphines, especially electron-rich ones, are susceptible to oxidation. Always handle the final ligand and its metal complexes under a strictly inert atmosphere. Degas all solvents thoroughly before use.

  • Inconsistent Results: Poor enantioselectivity or low conversion can often be traced to impurities in the ligand, substrate, or solvent. Ensure rigorous purification of the ligand and use high-purity, anhydrous solvents. Catalyst poisons, such as sulfur-containing impurities (other than the ligand itself), can deactivate the catalyst.

  • Catalyst Activity: If the reaction is sluggish, increasing the hydrogen pressure or temperature can improve the rate. However, this may sometimes have a negative impact on enantioselectivity. A slight excess of ligand (1.1-1.2 eq relative to the metal) is often used to ensure full coordination and prevent the formation of less active or achiral catalytic species.

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of sophisticated chiral ligands. Its rigid cyclic framework and the unique electronic properties of the thioether group provide a robust platform for designing catalysts for a wide range of asymmetric transformations. The protocols and insights provided herein demonstrate a clear pathway from this simple chiral alcohol to a highly effective bis(phosphine) ligand, empowering researchers to explore new frontiers in asymmetric catalysis.

References

Application Note: Continuous Flow Biocatalytic Synthesis of Optically Active (R)-tetrahydrothiophene-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Chiral Challenge with Flow Biocatalysis

(R)-tetrahydrothiophene-3-ol is a critical chiral building block in the pharmaceutical industry, most notably as an essential intermediate for the synthesis of potent penem-based antibiotics like sulopenem[1]. The primary challenge in its synthesis lies in the asymmetric reduction of its precursor, tetrahydrothiophene-3-one. This ketone is nearly spatially symmetrical, making it a difficult substrate for traditional asymmetric chemical catalysis, which often results in low to moderate enantioselectivity[2].

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a powerful solution. Through directed evolution, KREDs have been engineered to reduce tetrahydrothiophene-3-one with exceptionally high enantioselectivity, achieving over 99% enantiomeric excess (ee)[2][3][4]. This enzymatic approach supplants older, multi-step synthetic routes that involved hazardous reagents and conditions[3].

To further enhance the efficiency, safety, and scalability of this biotransformation, continuous flow chemistry presents a superior manufacturing paradigm compared to conventional batch processing[5]. By immobilizing the enzyme in a packed bed reactor (PBR), we can achieve high productivity, simplified product isolation, and excellent operational stability. This application note provides a detailed protocol for the continuous flow synthesis of (R)-tetrahydrothiophene-3-ol using an immobilized ketoreductase, achieving high conversion and outstanding optical purity[6].

Principle of the Method: Immobilized Enzyme in a Packed Bed Reactor

The core of this process is the stereoselective reduction of a prochiral ketone to a chiral alcohol, catalyzed by a ketoreductase.

The Reaction: Tetrahydrothiophene-3-one is reduced to (R)-tetrahydrothiophene-3-ol using a KRED. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH), which is oxidized to NADP+ in the process.

Cofactor Regeneration: To make the process economically viable, the expensive NADPH cofactor must be continuously regenerated. This is achieved by using isopropanol as a sacrificial co-substrate in the reaction mixture. The KRED itself, or a coupled glucose dehydrogenase (GDH) in some systems, catalyzes the oxidation of isopropanol to acetone, which in turn reduces NADP+ back to NADPH, thus closing the catalytic cycle[3].

Continuous Flow System: By covalently immobilizing the KRED onto a solid support (e.g., a polymer resin) and packing it into a column, a packed bed reactor is created. A continuous stream of the substrate solution is then pumped through the PBR. Immobilization prevents the enzyme from being washed out, allowing for its extended reuse and significantly simplifying downstream processing, as the catalyst is retained within the reactor[6]. This setup enables stable, long-term production with a high space-time yield (STY), a key metric for process efficiency in flow chemistry[6].

cluster_prep Phase 1: Preparation cluster_flow Phase 2: Continuous Synthesis cluster_analysis Phase 3: Analysis A Substrate & Cofactor Solution Preparation B Pump Substrate Mix A->B C Packed Bed Reactor (PBR) with Immobilized KRED B->C Flow Rate Control D Product Stream Collection C->D Temp. Control E In-Process Sampling D->E G Purified (R)-THT-3-ol D->G Work-up & Purification F Chiral GC/HPLC Analysis (Conversion & ee) E->F

Figure 1: High-level workflow for the continuous biocatalytic synthesis.

Experimental Protocol

This protocol is based on the highly efficient method developed for the synthesis of (R)-tetrahydrothiophene-3-ol in a continuous flow system[6].

Materials & Equipment
  • Chemicals:

    • Tetrahydrothiophene-3-one (Substrate, redistilled prior to use recommended)[2]

    • Isopropanol (IPA), HPLC grade

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

    • NADP-Na (Optional, for initial saturation if needed)

    • (R)-tetrahydrothiophene-3-ol analytical standard

    • Ethyl acetate (for extraction)

  • Biocatalyst:

    • Immobilized Ketoreductase (e.g., apKRED-9 immobilized on LX1000HA resin or similar)[6]

  • Equipment:

    • Continuous flow reactor system (e.g., Vapourtec, Uniqsis, or custom-built)

    • HPLC pump

    • Packed Bed Reactor / Column (appropriate size for desired scale)

    • Back-Pressure Regulator (BPR)

    • Temperature controller / column heater

    • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column for analysis.

Reactor Setup Schematic

G Reservoir Substrate Reservoir (THT-3-one in IPA/Buffer) Pump HPLC Pump Reservoir->Pump PBR Packed Bed Reactor (PBR) (Immobilized KRED) Heated to 30-40°C Pump->PBR Controlled Flow BPR Back-Pressure Regulator (BPR) (e.g., 5-10 bar) PBR->BPR Collection Product Collection BPR->Collection

Figure 2: Schematic of the continuous flow reactor assembly.

Step-by-Step Methodology

Part A: Reagent Preparation

  • Prepare the reaction buffer: Dissolve potassium phosphate salts in deionized water to a final concentration of 100 mM and adjust the pH to 7.0.

  • Prepare the substrate stock solution: Dissolve tetrahydrothiophene-3-one in a mixture of isopropanol and the reaction buffer. A typical ratio might be 10-30% (v/v) isopropanol[6]. The final substrate concentration should be optimized, but a starting point is 50-100 mM.

  • Degas the solution by sparging with nitrogen for 15-20 minutes to remove dissolved oxygen, which can sometimes impact enzyme stability.

Part B: Reactor Setup and Equilibration

  • Carefully pack the PBR column with the immobilized KRED resin, avoiding the formation of voids or channels.

  • Assemble the flow reactor system as shown in Figure 2. Ensure all connections are secure.

  • Set the BPR to a moderate pressure (e.g., 5-10 bar) to ensure the solvent remains in the liquid phase and improves flow consistency.

  • Set the column heater to the desired reaction temperature (e.g., 35°C)[6].

  • Begin pumping the reaction buffer (without substrate) through the PBR at a low flow rate to wet the column and equilibrate the system to the set temperature and pressure. Continue until the system is stable.

Part C: Continuous Synthesis

  • Switch the pump inlet from the pure buffer to the substrate stock solution.

  • Set the desired flow rate. The flow rate determines the residence time of the substrate in the reactor, which directly impacts conversion. This must be optimized based on the activity of the immobilized enzyme.

  • Allow the system to reach a steady state (typically 3-5 reactor volumes) before starting product collection.

  • Collect the product stream exiting the BPR in a suitable container. The reaction is now running in continuous mode.

Part D: In-process Monitoring and Analysis

  • Periodically, take a small aliquot (e.g., 100 µL) from the product stream.

  • Quench the reaction and prepare the sample for analysis. This typically involves diluting the aliquot and extracting with a solvent like ethyl acetate.

  • Inject the organic layer into a chiral GC or HPLC system to determine the concentration of the remaining substrate and the formed product, as well as the enantiomeric excess of the (R)-tetrahydrothiophene-3-ol.

  • Monitor the system for any increase in back-pressure, which could indicate column clogging.

Data and Expected Results

The performance of the continuous flow system is evaluated by its conversion, enantiomeric excess (ee), and space-time yield (STY). The following table provides representative data based on published results[6].

ParameterValueRationale / Comment
Substrate Tetrahydrothiophene-3-oneA prochiral ketone.
Biocatalyst Immobilized apKRED-9Provides high activity and stereoselectivity.
Solvent System Aq. Phosphate Buffer / IsopropanolIsopropanol acts as both co-solvent and co-substrate.
Temperature 35 °COptimal for enzyme activity and stability.
Residence Time ~1.5 - 2.0 hoursOptimized to achieve maximum conversion.
Conversion > 99.0%Indicates near-complete consumption of the starting material.
Enantiomeric Excess (ee) > 99.5% for (R)-enantiomerDemonstrates outstanding stereocontrol by the enzyme.
Space-Time Yield (STY) up to 729 g L⁻¹ d⁻¹A measure of the reactor's productivity.

Calculations:

  • Conversion (%): [Product] / ([Initial Substrate]) * 100

  • Enantiomeric Excess (% ee): ([R] - [S]) / ([R] + [S]) * 100

  • Space-Time Yield (STY): (grams of product) / (Reactor Volume in L * time in days)

Conclusion

The chemo-enzymatic synthesis of (R)-tetrahydrothiophene-3-ol via a continuous flow process represents a state-of-the-art approach for the manufacturing of this key pharmaceutical intermediate[7][8]. This method leverages the exquisite selectivity of an engineered ketoreductase and the process intensification benefits of flow chemistry. The protocol described herein provides a robust, scalable, and highly efficient platform that delivers the target molecule with near-perfect optical purity and high chemical yield, demonstrating a significant advancement over traditional synthetic methods[3][6].

References

Application Notes and Protocols: Michael-Aldol Cascade for Trisubstituted Tetrahydrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trisubstituted Tetrahydrothiophenes in Modern Drug Discovery

The tetrahydrothiophene scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products.[1][2] Its unique stereochemical and electronic properties make it an invaluable component in medicinal chemistry, contributing to the therapeutic efficacy of drugs ranging from the essential coenzyme biotin to antiviral agents and central nervous system modulators.[2] Specifically, trisubstituted tetrahydrothiophenes, with their densely packed stereocenters, offer a three-dimensional architecture that is highly sought after for creating specific and potent interactions with biological targets. The precise control over the spatial arrangement of substituents is paramount in modulating pharmacological activity, making the development of efficient and stereoselective synthetic methodologies a critical endeavor for researchers in drug development.

This guide provides an in-depth exploration of the Michael-aldol cascade reaction as a powerful and convergent strategy for the synthesis of trisubstituted tetrahydrothiophenes. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both catalyst-free and organocatalyzed transformations, and discuss the critical parameters that govern yield and stereoselectivity.

The Michael-Aldol Cascade: A Convergent and Atom-Economical Approach

The sulfa-Michael/aldol cascade reaction is a highly efficient one-pot process that constructs the tetrahydrothiophene ring with three contiguous stereocenters in a single synthetic operation.[3] This domino reaction typically involves the reaction of a sulfur-based nucleophile with an α,β-unsaturated carbonyl compound. The initial Michael addition of the thiol to the electron-deficient olefin generates an enolate intermediate, which then undergoes an intramolecular aldol cyclization to forge the five-membered ring. This approach is not only atom-economical but also allows for the rapid assembly of molecular complexity from simple, readily available starting materials.[4]

A common and effective sulfur source for this transformation is 1,4-dithiane-2,5-diol, which serves as a stable and odorless precursor to mercaptoacetaldehyde.[2][3][5] The reaction can be promoted under various conditions, including catalyst-free in water, or by employing organocatalysts to achieve high levels of enantioselectivity.[3][4]

Reaction Mechanism: A Stepwise Look at Ring Formation

The generally accepted mechanism for the Michael-aldol cascade to form trisubstituted tetrahydrothiophenes is depicted below. The process initiates with the generation of the active sulfur nucleophile from a precursor like 1,4-dithiane-2,5-diol. This is followed by a conjugate addition to an α,β-unsaturated acceptor, and subsequent intramolecular cyclization.

Caption: Generalized workflow of the Michael-aldol cascade for tetrahydrothiophene synthesis.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Trisubstituted Tetrahydrothiophenes in Water

This protocol is based on a simple, efficient, and environmentally benign procedure that utilizes water as the solvent and requires no external catalyst.[2][4] The reaction proceeds with high diastereoselectivity and good to excellent yields.

Materials:

  • α,β-Unsaturated ketone or aldehyde (e.g., chalcone)

  • 1,4-Dithiane-2,5-diol

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the α,β-unsaturated ketone/aldehyde (1.0 equiv) and 1,4-dithiane-2,5-diol (1.5 equiv).

  • Add a sufficient volume of deionized water to ensure effective stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trisubstituted tetrahydrothiophene.

Substrate (Chalcone Derivative)Yield (%)Diastereomeric Ratio (dr)
Chalcone93>99:1
4-Methylchalcone91>99:1
4-Methoxychalcone88>99:1
4-Chlorochalcone90>99:1
2-Furyl analog8598:2

Data adapted from literature reports demonstrating the general efficacy of the catalyst-free method.[2][4]

Protocol 2: Organocatalyzed Asymmetric Synthesis of Enantioenriched Trisubstituted Tetrahydrothiophenes

For applications requiring enantiomerically pure compounds, an organocatalytic approach is highly effective. Bifunctional catalysts, such as squaramides derived from cinchona alkaloids, can facilitate the cascade reaction with high stereocontrol.[3][6]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone)

  • 1,4-Dithiane-2,5-diol

  • Bifunctional organocatalyst (e.g., quinine-derived squaramide, 1-5 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv), 1,4-dithiane-2,5-diol (1.2 equiv), and the bifunctional organocatalyst (e.g., 1 mol%).

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor by TLC.[6]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched trisubstituted tetrahydrothiophene.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst Loading (mol%)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
16092>20:195
54085>20:193
12578>20:191

Representative data illustrating the impact of reaction conditions on an organocatalyzed synthesis.[3][6]

Mechanism of Asymmetric Induction

In the organocatalyzed variant, the bifunctional catalyst plays a crucial role in orchestrating the stereochemical outcome. The catalyst, possessing both a hydrogen-bond donating moiety (e.g., the squaramide NH groups) and a Lewis basic site (e.g., the quinuclidine nitrogen), simultaneously activates both the Michael acceptor and the sulfur nucleophile.[6] This dual activation in a chiral environment directs the nucleophilic attack to a specific face of the Michael acceptor, leading to the formation of one enantiomer in excess.

Caption: Conceptual model for asymmetric induction by a bifunctional organocatalyst.

Troubleshooting and Key Considerations

  • Diastereoselectivity: In many cases, the thermodynamic stability of the final product dictates a high diastereoselectivity.[4] However, for some substrates, particularly with certain organocatalysts, the diastereomeric ratio can be sensitive to temperature and reaction time.

  • Enantioselectivity: The choice of catalyst is paramount for achieving high enantiomeric excess. The solvent can also play a significant role in the stereochemical outcome. Screening of different catalysts and solvents is often necessary to optimize the reaction for a new substrate.

  • Substrate Scope: While the reaction is generally robust, the electronic nature of the substituents on the α,β-unsaturated system can influence reactivity.[6] Electron-withdrawing groups on the aromatic rings of chalcones generally lead to faster reactions.

  • Purification: The polarity of the trisubstituted tetrahydrothiophene products can be very similar to that of the starting materials, sometimes necessitating careful column chromatography for complete separation.

Conclusion and Future Outlook

The Michael-aldol cascade reaction stands out as a highly effective and versatile method for the synthesis of trisubstituted tetrahydrothiophenes. Its operational simplicity, amenability to both catalyst-free and highly enantioselective organocatalytic variants, and the use of readily available starting materials make it an attractive strategy for academic and industrial researchers alike. The continued development of novel catalysts and the exploration of a broader substrate scope will undoubtedly further enhance the utility of this powerful transformation in the quest for new therapeutic agents. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to harness the potential of this elegant cascade reaction.

References

Troubleshooting & Optimization

Stability of (r)-Tetrahydrothiophen-3-ol under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-Tetrahydrothiophen-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during your experiments.

I. Chemical Stability Profile: An Overview

This compound is a valuable chiral building block in organic synthesis. However, its stability can be compromised under certain reaction conditions, primarily due to the presence of a secondary alcohol and a thioether within a five-membered ring. Understanding its reactivity is crucial for successful synthetic outcomes.

The primary modes of degradation or undesired side reactions include:

  • Acid-catalyzed reactions: Dehydration and substitution reactions at the hydroxyl group.

  • Oxidation: Oxidation of the sulfur atom to sulfoxide and sulfone.

  • Thermal Stress: Potential for decomposition at elevated temperatures.

  • Strong Bases: While generally stable, activation of the hydroxyl group can lead to elimination.

This guide will delve into each of these areas, providing specific troubleshooting advice and answers to frequently asked questions.

II. Frequently Asked Questions (FAQs)

Acidic Conditions

Q1: I am observing the formation of an unexpected olefinic impurity when using acidic conditions. What is happening?

A1: Under strongly acidic conditions, particularly with heating, this compound can undergo acid-catalyzed dehydration.[1][2] The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of dihydrothiophene isomers. The reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.

Q2: My reaction in the presence of a protic acid like HCl or HBr is giving me a halogenated byproduct instead of my desired product. Why?

A2: This is likely a result of an SN1 substitution reaction.[3] After protonation of the hydroxyl group, the resulting water molecule can depart, forming a secondary carbocation. This carbocation can then be attacked by the halide anion (e.g., Cl⁻ or Br⁻) present in the reaction mixture, leading to the formation of a 3-halotetrahydrothiophene.

Basic Conditions

Q3: Is this compound stable to strong bases like NaOH or KOtBu?

A3: Generally, the hydroxyl group of an alcohol is a poor leaving group, and therefore, this compound is relatively stable in the presence of common strong bases at moderate temperatures. The primary reaction will be the deprotonation of the hydroxyl group to form the corresponding alkoxide. However, if the reaction conditions involve high temperatures or reagents that can activate the hydroxyl group, elimination reactions can occur.

Q4: I am trying to convert the hydroxyl group to a better leaving group using tosyl chloride in the presence of pyridine, but I am getting a significant amount of an elimination product. How can I avoid this?

A4: The formation of a tosylate followed by elimination is a common issue with secondary alcohols. Pyridine, while acting as a base to neutralize the HCl generated, can also promote elimination of the newly formed tosylate, especially at elevated temperatures. To minimize this, it is recommended to carry out the tosylation at low temperatures (e.g., 0 °C to room temperature) and use the tosylated intermediate promptly in the next step without extensive heating. Alternatively, using a non-nucleophilic, sterically hindered base might reduce the extent of the elimination side reaction.

Oxidative and Reductive Conditions

Q5: What happens when this compound is exposed to oxidizing agents?

A5: The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation.[4] Common oxidizing agents such as hydrogen peroxide, m-CPBA, or Oxone® will oxidize the thioether to a sulfoxide and, with a stronger oxidant or excess reagent, to a sulfone. This oxidation is often facile and can occur as an undesired side reaction if oxidizing agents are present.

Q6: Can the tetrahydrothiophene ring be opened under reductive conditions?

A6: While the saturated tetrahydrothiophene ring is generally robust, certain strong reducing conditions, particularly those involving Raney nickel, can lead to reductive cleavage of the carbon-sulfur bonds. This would result in the opening of the ring and the formation of linear alkanethiols. For most standard reductions of other functional groups in the molecule (e.g., esters, amides), reagents like sodium borohydride or lithium aluminum hydride are not expected to affect the tetrahydrothiophene ring.

III. Troubleshooting Guide

This section provides a structured approach to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Low yield in an acid-catalyzed reaction with the formation of multiple unidentified byproducts. The reaction conditions are too harsh, leading to dehydration and/or substitution reactions.[1][2]- Use a milder acid catalyst or a non-protic Lewis acid. - Run the reaction at a lower temperature. - Reduce the reaction time. - Consider protecting the hydroxyl group before subjecting the molecule to acidic conditions.
Formation of a sulfoxide or sulfone impurity. The presence of an oxidizing agent in the reaction mixture, which could be an intended reagent for another transformation or an impurity.- Scrutinize all reagents for potential oxidizing properties. - If an oxidation is intended elsewhere in the molecule, consider protecting the sulfur atom if chemoselectivity is an issue, although this is less common. - Ensure the reaction is performed under an inert atmosphere if air-oxidation is a concern, though this is less likely for a thioether.
Difficulty in forming a derivative of the hydroxyl group (e.g., ether, ester) under basic conditions. The alkoxide formed is not sufficiently nucleophilic, or the reaction is sterically hindered.- For ether synthesis (Williamson ether synthesis), use a more reactive electrophile (e.g., an alkyl iodide or triflate). - For esterification, activate the carboxylic acid (e.g., as an acid chloride or using a coupling agent like DCC) rather than relying on direct condensation.
Unintended elimination to form an alkene during a reaction intended for substitution at the hydroxyl group. The reaction conditions favor elimination over substitution. This is common with secondary alcohols, especially with bulky bases or at higher temperatures.[2][5]- Use less sterically hindered, non-nucleophilic bases. - Conduct the reaction at the lowest possible temperature. - Choose a synthetic route that avoids the need for substitution at this center if elimination is a persistent issue.

IV. Experimental Protocols & Methodologies

Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether

To prevent undesired side reactions of the hydroxyl group under many reaction conditions, it can be protected as a silyl ether. Silyl ethers are generally stable to a wide range of non-acidic reagents.[6][7]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a suitable base, such as triethylamine (1.5 eq) or imidazole (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) or triisopropylsilyl chloride (TIPSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by flash column chromatography on silica gel.

Protocol 2: Controlled Oxidation to the Sulfoxide

If the synthesis requires the corresponding sulfoxide, a controlled oxidation can be performed.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of an oxidizing agent, such as sodium periodate or a carefully measured amount of hydrogen peroxide.

  • Stir the reaction at 0 °C and monitor its progress closely by TLC or LC-MS to avoid over-oxidation to the sulfone.

  • Once the starting material is consumed, quench any remaining oxidant (e.g., with a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the sulfoxide by column chromatography.

V. Visualizing Stability and Reactivity

Degradation Pathways of this compound

Potential Degradation Pathways A This compound B Dihydrothiophene A->B Strong Acid, Heat (E1) C 3-Halo-tetrahydrothiophene A->C HX (SN1) D (R)-Tetrahydrothiophen-3-yl-sulfoxide A->D 1 eq. Oxidant E (R)-Tetrahydrothiophen-3-yl-sulfone D->E Excess Oxidant

Caption: Key degradation pathways of this compound.

Decision Workflow for Protecting the Hydroxyl Group

Protecting Group Decision Workflow Start Reaction requires modification of another functional group Cond Are the reaction conditions acidic? Start->Cond Protect Protect hydroxyl group (e.g., as silyl ether) Cond->Protect Yes Cond2 Are strong bases or nucleophiles present? Cond->Cond2 No End Proceed with reaction Protect->End NoProtect Protection may not be necessary NoProtect->End Cond2->Protect Yes Cond2->NoProtect No

Caption: Decision workflow for hydroxyl group protection.

VI. References

  • Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts. --INVALID-LINK--

  • Why Tetrahydrothiophene is Stronger Acid than Tetrahydrofuran. (2015, March 25). Physics Forums. --INVALID-LINK--

  • Reactions of Alcohols. (2023, September 20). Organic Chemistry - OpenStax. --INVALID-LINK--

  • Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps. --INVALID-LINK--

  • Elimination Reactions of Alcohols. (2015, April 16). Master Organic Chemistry. --INVALID-LINK--

  • Acidity and Basicity of Alcohols. (2014, October 17). Master Organic Chemistry. --INVALID-LINK--

  • Tetrahydrothiophene. PubChem. --INVALID-LINK--

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. --INVALID-LINK--

  • Protecting Groups. University of California, Irvine. --INVALID-LINK--

  • Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025, May 23). ZM Silane Limited. --INVALID-LINK--

  • Protection of Hydroxyl Groups. (2021, July 31). Chemistry LibreTexts. --INVALID-LINK--

  • Application Notes: Protecting Group Strategies for the Hydroxyl Group of S-(3-Hydroxypropyl) ethanethioate. Benchchem. --INVALID-LINK--

  • Solvent-controlled diastereodivergent cascade synthesis of trisubstituted tetrahydrothiophenes utilizing polystyrene-supported a. Arkivoc. --INVALID-LINK--

  • Tetrahydrothiophene. Wikipedia. --INVALID-LINK--

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Penn A-State. --INVALID-LINK--

  • Biological Elimination Reactions. (2024, May 9). Chemistry LibreTexts. --INVALID-LINK--

  • ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS A THESIS SUBMITTED TO THE GRADUATE. (2021, January 22). Izmir Institute of Technology. --INVALID-LINK--

  • Base catalyzed C–H transformations: Synthesis of drug scaffolds. ACS Fall 2025. --INVALID-LINK--

  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.gov. --INVALID-LINK--

  • UNIT-6 : ELIMINATION REACTIONS. Plutus IAS. --INVALID-LINK--

References

Optimization of enzyme immobilization for ketoreductase in batch and continuous flow

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of immobilized ketoreductase (KRED) systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of both batch and continuous flow applications. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the immobilization and application of ketoreductases. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low Immobilization Yield or Efficiency

You've completed your immobilization protocol, but the amount of enzyme bound to the support is disappointingly low.

  • Potential Cause 1: Inappropriate Immobilization Chemistry. The chosen method (e.g., adsorption, covalent attachment, entrapment) may not be suitable for your specific KRED or support material.[1][2]

    • Solution: Re-evaluate the surface chemistry of both your enzyme and the support. For instance, if using ionic binding, ensure the pH of your immobilization buffer results in opposite net charges on the enzyme and the support.[1][3] For covalent binding, confirm the presence and accessibility of reactive amino acid residues (like lysine or cysteine) on the enzyme's surface that are compatible with the functional groups on the support (e.g., epoxy, aldehyde).[3][4]

  • Potential Cause 2: Steric Hindrance. The enzyme's active site may be sterically hindered after immobilization, preventing substrate access.

    • Solution: Consider using a spacer arm to distance the enzyme from the support surface. This is particularly relevant for covalent attachment methods. Additionally, explore immobilization strategies that offer better control over enzyme orientation, such as affinity-based methods using His-tags, which can prevent random attachment and active site blockage.[5][6]

  • Potential Cause 3: Incorrect Immobilization Conditions. Factors like pH, temperature, buffer composition, and incubation time can significantly impact the efficiency of the immobilization process.[7]

    • Solution: Systematically optimize these parameters. For example, the optimal pH for immobilization may differ from the optimal pH for enzyme activity.[7] Perform small-scale screening experiments to identify the ideal conditions for your specific system.

Issue 2: Significant Loss of Enzyme Activity Post-Immobilization

Your immobilization yield is high, but the catalytic activity of the immobilized KRED is a fraction of its free counterpart.

  • Potential Cause 1: Conformational Changes. The interaction with the support surface can induce conformational changes in the enzyme, leading to a less active or inactive state.[3]

    • Solution: Experiment with different support materials possessing varying surface properties (hydrophobicity, charge, porosity).[8] Softer, more hydrophilic supports like agarose or polyvinyl alcohol (PVA) gels can sometimes better preserve the native enzyme structure compared to rigid, hydrophobic supports.[9]

  • Potential Cause 2: Mass Transfer Limitations. The rate of substrate diffusion to the enzyme's active site, or product diffusion away from it, may be slower than the rate of the enzymatic reaction. This is a common issue in porous supports and can be particularly pronounced in continuous flow systems.[10][11][12]

    • Solution:

      • Reduce Particle Size: Smaller support particles decrease the diffusion path length for the substrate.[11][13]

      • Increase Porosity: A more porous support can facilitate better diffusion.

      • Optimize Flow Rate (Continuous Flow): In a packed bed reactor, increasing the flow rate can reduce the external mass transfer resistance. However, an excessively high flow rate may lead to insufficient residence time.

      • Characterize with Dimensionless Numbers: Utilize the Thiele modulus and effectiveness factor to quantify the extent of mass transfer limitations in your system.[10]

  • Potential Cause 3: Microenvironment Effects. The local environment within the pores of the support can differ significantly from the bulk solution in terms of pH and ionic strength, impacting enzyme activity.[14][15]

    • Solution: Characterize the microenvironment using techniques like opto-chemical sensing to measure internal pH and substrate/product concentrations.[14] If a significant pH gradient is observed, consider using a stronger buffer or modifying the support material to have a buffering capacity.

Issue 3: Enzyme Leaching from the Support

During batch reuse or continuous operation, you observe a steady decline in activity, and analysis of the reaction medium reveals the presence of your KRED.

  • Potential Cause 1: Weak Enzyme-Support Interactions. This is a common problem with non-covalent immobilization methods like physical adsorption or ionic binding.[1][8]

    • Solution:

      • Switch to Covalent Immobilization: Forming a stable covalent bond between the enzyme and the support is the most effective way to prevent leaching.[16]

      • Cross-linking: After initial adsorption, use a cross-linking agent like glutaraldehyde to create a more robust attachment.[5]

      • Optimize Washing Steps: Ensure that any weakly bound enzyme is removed during the post-immobilization washing steps before use.

  • Potential Cause 2: Support Instability. The support material itself may be degrading under the reaction conditions (e.g., pH, temperature, presence of organic solvents).

    • Solution: Select a support material that is chemically and mechanically stable under your intended operating conditions. For reactions in organic solvents, resins like polymethacrylate or polystyrene are often more suitable than some biopolymers.[4]

Issue 4: Poor Operational Stability in Continuous Flow Reactors

Your immobilized KRED performs well initially in a packed bed reactor, but the activity rapidly declines over time.

  • Potential Cause 1: Mechanical Stress and Abrasion. The continuous flow and pressure drop across the reactor bed can cause physical damage to the support particles, leading to fragmentation and loss of immobilized enzyme.[17]

    • Solution: Use mechanically robust support materials that can withstand the pressures of continuous operation. Spherical and uniformly sized particles are generally preferred to ensure a well-packed bed with good flow characteristics.

  • Potential Cause 2: Cofactor Depletion or Degradation. Many KREDs require a nicotinamide cofactor (NADPH or NADH), which can be unstable over long operational periods.

    • Solution: Implement a cofactor regeneration system. This can be achieved by co-immobilizing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase, that regenerates the cofactor.[5][9][18] This approach can dramatically improve the long-term stability and economics of the process.[6]

  • Potential Cause 3: Product Inhibition or Inactivation. The accumulation of product within the reactor can inhibit or even irreversibly inactivate the enzyme.[17]

    • Solution:

      • Optimize Residence Time: Adjust the flow rate to ensure that the product concentration does not reach inhibitory levels within the reactor.

      • In-situ Product Removal: For certain products, consider integrating a product removal step into the continuous flow setup, such as liquid-liquid extraction or adsorption.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best immobilization method for my ketoreductase?

The "best" method is highly dependent on your specific enzyme, the intended application (batch vs. continuous), and the process conditions.

  • For initial screening and proof-of-concept: Adsorption or ionic binding can be quick and simple methods.[1]

  • For robust, long-term applications, especially in continuous flow: Covalent attachment or affinity binding are generally preferred to minimize leaching.[5][6]

  • For whole-cell immobilization: Entrapment in materials like alginate or PVA is a common and effective strategy.

A comparative screening of different methods is often the most effective approach to identify the optimal strategy for your system.[5]

Q2: How do I choose the right support material?

Key properties to consider include:

  • Chemical Composition: Does it have the right functional groups for your chosen immobilization chemistry?[8]

  • Porosity and Surface Area: High surface area generally allows for higher enzyme loading, but porosity is crucial for minimizing mass transfer limitations.[8]

  • Mechanical Stability: Is it robust enough for your reactor setup (e.g., stirred tank vs. packed bed)?[8]

  • Biocompatibility: The material should not denature or inactivate your enzyme.

Support MaterialTypical Functional GroupsAdvantagesDisadvantages
Agarose Beads Hydroxyl, can be activated with epoxy, aldehyde, etc.Hydrophilic, biocompatible, low non-specific binding.Can be compressible, may not be suitable for high-pressure applications.
Methacrylate Resins Epoxy, amino, carboxyl.Mechanically stable, wide range of functional groups available.[4]Can be more hydrophobic, potentially leading to non-specific adsorption.
Silica Silanol groups.High surface area, rigid structure.Can have strong interactions that may denature some enzymes.
Polyvinyl Alcohol (PVA) Hydroxyl.Can form hydrogels for entrapment, good for co-immobilization.[9]May have significant mass transfer limitations.[10]

Q3: How can I co-immobilize my KRED with a cofactor-regenerating enzyme?

Co-immobilization is a powerful strategy to create a self-sufficient biocatalyst.[8]

  • Entrapment: Simply mix both enzymes in the polymer solution before gelation. This is a straightforward method for co-immobilization.[9]

  • Affinity Binding: If both enzymes are His-tagged, they can be co-immobilized on a metal-chelated support.[5][19] This allows for a one-step purification and immobilization from a cell lysate.

  • Layer-by-Layer Deposition: Sequentially immobilize each enzyme onto the support. This can provide better control over the spatial arrangement of the enzymes.

The optimal ratio of the two enzymes needs to be determined experimentally to ensure that the cofactor regeneration rate matches or exceeds the consumption rate by the KRED.[18]

Q4: What analytical techniques are essential for characterizing my immobilized KRED?

A thorough characterization is crucial for understanding the performance of your immobilized system.

  • Immobilization Yield: Determined by measuring the protein concentration in the supernatant before and after immobilization (e.g., using a Bradford or BCA assay).

  • Enzyme Activity Assay: Measure the rate of substrate conversion or product formation under defined conditions. This should be done for both the free and immobilized enzyme to determine the activity recovery.[20]

  • Kinetic Parameter Determination (Km and Vmax): Comparing the kinetic parameters of the free and immobilized enzyme can provide insights into conformational changes and mass transfer limitations. An apparent increase in Km often suggests diffusion limitations.[11]

  • Reusability Studies (Batch): Perform multiple reaction cycles, washing the immobilized enzyme between each cycle, to assess its operational stability.[5]

  • Long-term Stability Studies (Continuous Flow): Monitor the conversion rate over an extended period of operation to determine the half-life of the biocatalyst.

Section 3: Protocols & Workflows

Protocol 1: Covalent Immobilization of KRED on Epoxy-Activated Methacrylate Resin

This protocol describes a common method for creating a stable, covalent linkage between the enzyme and a solid support.

  • Support Preparation:

    • Wash 1 gram of epoxy-activated methacrylate resin with 10 bed volumes of deionized water, followed by 10 bed volumes of the chosen immobilization buffer (e.g., 1.25 M potassium phosphate, pH 7.0).[5]

  • Enzyme Solution Preparation:

    • Prepare a solution of your KRED in the immobilization buffer. The optimal protein concentration should be determined experimentally but a starting point of 1-5 mg/mL is common.

  • Immobilization Reaction:

    • Add the prepared enzyme solution to the washed resin (a common ratio is 4 mL of solution per gram of wet resin).[5]

    • Incubate the mixture with gentle agitation (e.g., on a rotary shaker at 20 rpm) at room temperature for 14-24 hours.[5]

  • Washing:

    • After incubation, filter the resin and wash it extensively to remove any non-covalently bound enzyme. A typical washing procedure involves 4-5 washes with 4 bed volumes of a lower concentration buffer (e.g., 0.1 M potassium phosphate, pH 7.0).[5]

  • Storage:

    • Store the immobilized enzyme at 4°C in a suitable buffer.

Workflow: Troubleshooting Low Activity in a Continuous Flow Packed Bed Reactor

This workflow provides a logical sequence for diagnosing and resolving performance issues in a continuous system.

References

Technical Support Center: Diastereoselective Tetrahydrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of substituted tetrahydrothiophenes. As a Senior Application Scientist, I understand the intricate challenges researchers face in controlling stereochemistry. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your diastereoselective syntheses. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring you can adapt and overcome challenges in your own work.

Troubleshooting Guide: Common Issues in Diastereoselectivity

This section addresses specific problems you might encounter during the synthesis of substituted tetrahydrothiophenes. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale grounded in mechanistic principles.

Question 1: My thia-Prins cyclization is resulting in a low diastereomeric ratio (approaching 1:1). How can I improve the selectivity?

Answer:

A low diastereomeric ratio in a thia-Prins cyclization for tetrahydrothiophene synthesis is a common issue that often points to a lack of sufficient facial selectivity in the crucial cyclization step. The key is to influence the transition state to favor the formation of one diastereomer over the other. Here are several factors to investigate:

  • Lewis/Brønsted Acid Choice: The nature of the acid catalyst is paramount. A less effective Lewis or Brønsted acid may not sufficiently organize the transition state. For instance, while acids like BF₃·Et₂O can catalyze the reaction, they may offer poor diastereoselectivity.[1][2] It has been demonstrated that stronger Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can promote high diastereoselectivity.[1][2] If you are using a weaker acid, consider switching to TMSOTf.

  • Reaction Temperature: Temperature plays a critical role in diastereoselectivity. Reactions run at higher temperatures often have enough thermal energy to overcome the small energy difference between the transition states leading to the different diastereomers, resulting in a mixture. Conversely, lowering the reaction temperature can amplify these small energy differences, favoring the lower energy pathway and thus a single diastereomer. However, be aware that lowering the temperature too much (e.g., to -78 °C) can also halt the reaction entirely, leading to the recovery of starting material.[1][2] A systematic study of the temperature profile (e.g., 0 °C, -20 °C, -40 °C) is recommended.

  • Solvent Effects: The solvent can influence the stability of the intermediates and transition states. A change in solvent polarity or coordinating ability can alter the diastereoselectivity. Dichloromethane is a commonly used solvent that has shown good results.[1][2] If you are using a more coordinating solvent, it might interfere with the Lewis acid's ability to effectively chelate the substrate.

  • Substrate's Electronic and Steric Properties: The inherent properties of your substrate are a major determinant. Electron-donating groups on the alkyne moiety can stabilize the intermediate carbocation, but overly strong donating groups can lead to decomposition.[1][2] Conversely, electron-withdrawing groups can influence the reaction's success and selectivity. The steric bulk of substituents can also direct the cyclization to favor a specific diastereomer. If your substrate allows for it, modifying substituents to enhance steric hindrance in one facial approach could be a viable strategy.

Question 2: I'm observing significant decomposition of my starting material and low yields of the desired tetrahydrothiophene. What could be the cause?

Answer:

Product decomposition is a frequent challenge, particularly in acid-catalyzed reactions. The likely culprits are either an overly reactive substrate or reaction conditions that are too harsh.

  • Acid Strength and Concentration: Strong Brønsted acids like triflic acid (TfOH) can be too harsh and lead to decomposition.[1][2] Similarly, certain Lewis acids at high concentrations can promote side reactions. If you are using a strong acid, consider switching to a milder one like TMSOTf or even copper(II) triflate (Cu(OTf)₂), although the latter may result in lower yields.[1] It is also crucial to use the correct stoichiometry of the acid.

  • Substrate Sensitivity: Substrates with strong electron-donating groups can be highly activated and prone to decomposition under acidic conditions.[1][2] If you suspect this is the case, running the reaction at a lower temperature might mitigate decomposition. A reaction that decomposes at room temperature might proceed cleanly, albeit slower, at 0 °C or below.

  • Reaction Time: Prolonged exposure to acidic conditions can lead to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3] Once the starting material is consumed, the reaction should be quenched promptly to prevent further decomposition of the product.

Question 3: My diastereoselectivity is inconsistent between batches. What factors should I control more carefully?

Answer:

Inconsistent diastereoselectivity points to subtle variations in reaction setup and conditions. To ensure reproducibility, meticulous control over the following parameters is essential:

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can have a significant impact.[3] Water is a common culprit in moisture-sensitive reactions, as it can react with the Lewis acid and alter its catalytic activity. Ensure you are using freshly distilled, dry solvents and reagents of high purity.

  • Reaction Temperature Control: As mentioned, temperature is a critical factor. Ensure that your reaction vessel is maintained at a consistent temperature throughout the experiment. Use a reliable cryostat or cooling bath and monitor the internal reaction temperature.

  • Rate of Reagent Addition: The rate at which you add your catalyst or other reagents can influence the local concentration and heat generation, potentially affecting the diastereoselectivity. A slow, controlled addition via a syringe pump is often preferable to a rapid, single-portion addition.

  • Stirring and Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor selectivity.[3] Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of tetrahydrothiophenes, offering foundational knowledge to support your experimental design.

Question 1: What are the primary methods for achieving diastereoselective synthesis of substituted tetrahydrothiophenes?

Answer:

Several powerful methods exist for the diastereoselective synthesis of tetrahydrothiophenes. Some of the most common include:

  • Thia-Prins Cyclization: This reaction involves the acid-mediated cyclization of a homoallylic thiol or a related derivative onto an alkyne or alkene. It is a versatile method for creating substituted tetrahydrothiophenes with good to excellent diastereoselectivity, which can be controlled by the choice of acid catalyst and reaction conditions.[1][2]

  • Sulfa-Michael/Aldol Cascade Reactions: These cascade reactions can construct highly substituted tetrahydrothiophenes with multiple contiguous stereocenters in a highly stereocontrolled manner.[4][5] These are often catalyzed by chiral organocatalysts, such as bifunctional squaramides or chiral fluorides, which create a chiral environment for the reaction to proceed with high enantioselectivity and diastereoselectivity.[4][5]

  • Intramolecular S-Vinylation: The intramolecular S-vinylation of thiols with vinyl halides, often catalyzed by copper, can be a highly efficient method for constructing tetrahydrothiophene rings.[4]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[6] In tetrahydrothiophene synthesis, a chiral auxiliary can be attached to the starting material to direct the formation of new stereocenters. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered.[6][7]

Question 2: How can I determine the stereochemistry of my synthesized tetrahydrothiophene diastereomers?

Answer:

Determining the relative and absolute stereochemistry of your products is crucial. The following techniques are standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants (J-values) between adjacent protons can provide information about their dihedral angle and thus their relative stereochemistry.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for determining the relative stereochemistry of trisubstituted tetrahydrothiophenes.[2] A NOESY experiment shows through-space correlations between protons that are close to each other. The presence or absence of specific NOE correlations can unequivocally establish the cis or trans relationship of substituents on the ring.[2]

  • X-ray Crystallography: If you can grow a single crystal of your product, X-ray crystallography provides unambiguous proof of its three-dimensional structure, including both relative and absolute stereochemistry.[2]

Question 3: What is the role of a chiral auxiliary in controlling diastereoselectivity?

Answer:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[6] Its primary functions are:

  • Inducing Facial Selectivity: The chiral auxiliary creates a sterically and/or electronically biased environment around the reactive center of the substrate. This bias forces incoming reagents to attack from a specific face, leading to the preferential formation of one diastereomer.

  • Temporary Chirality Transfer: The chirality of the auxiliary is transferred to the newly formed stereocenter(s) in the product.

  • Recoverability: A good chiral auxiliary can be removed under mild conditions without racemizing the product and can be recovered for reuse, making the process more cost-effective.[6]

Examples of chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam.[6] Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated excellent performance in various asymmetric transformations.[7]

Visualizations and Protocols

Troubleshooting Workflow for Poor Diastereoselectivity

The following diagram outlines a systematic approach to troubleshooting poor diastereoselectivity in your tetrahydrothiophene synthesis.

troubleshooting_workflow start Low Diastereomeric Ratio Observed check_temp Analyze Reaction Temperature start->check_temp adjust_temp Lower Reaction Temperature (e.g., 0°C, -20°C) check_temp->adjust_temp If too high check_catalyst Evaluate Catalyst System check_temp->check_catalyst If optimal optimized Diastereoselectivity Improved adjust_temp->optimized change_catalyst Switch to a More Selective Catalyst (e.g., TMSOTf) check_catalyst->change_catalyst If weak/ineffective check_substrate Assess Substrate Properties check_catalyst->check_substrate If optimal change_catalyst->optimized modify_substrate Modify Substituents for Enhanced Steric/Electronic Bias check_substrate->modify_substrate If modifiable modify_substrate->optimized

References

Technical Support Center: Purification of Crude (r)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (r)-Tetrahydrothiophen-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this critical chiral intermediate. This compound is an essential building block in the synthesis of potent antibacterial agents, including sulopenem and other penem-based antibiotics[1]. Achieving high chemical and enantiomeric purity is paramount for downstream applications.

This document moves beyond simple protocols to explain the underlying principles of each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

General Purity & Analysis

Q1: What are the most common impurities I should expect in my crude this compound?

A: Impurities are typically process-dependent, originating from starting materials, side-products, or degradation. Common classes of impurities include:

  • Starting Material: Residual Tetrahydrothiophen-3-one, the precursor ketone, is a frequent impurity if the reduction reaction is incomplete[2].

  • Enantiomeric Impurity: The corresponding (S)-Tetrahydrothiophen-3-ol is the most significant chiral impurity, particularly in cases of non-selective synthesis or incomplete resolution.

  • Solvent Residues: Solvents used during the synthesis and workup (e.g., ethyl acetate, toluene, methanol) may be present.

  • Reagent-Derived Impurities: By-products from reducing agents (e.g., boron or aluminum salts if using borohydride or LAH) can contaminate the product[3].

  • Degradation Products: As a sulfur-containing alcohol, it may be susceptible to oxidation or thermal decomposition, especially under harsh conditions.

Q2: Which analytical methods are recommended to assess the purity of my sample?

A: A multi-pronged analytical approach is essential for a complete purity profile.

  • Chiral HPLC/SFC: This is the gold standard for determining enantiomeric purity (e.g., the ratio of R- to S-enantiomers). Polysaccharide-based chiral stationary phases (CSPs) are often effective[4][5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and the starting ketone[7].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting less volatile organic impurities and degradation products[8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major structural impurities.

Q3: What are the critical safety precautions when handling this compound?

A: this compound and related compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. The compound is classified as a skin and eye irritant[10].

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors, which may cause respiratory irritation[10][11].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[12].

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated as recommended for similar compounds[12].

Troubleshooting Purification by Technique

The choice of purification method depends on the nature and quantity of the impurities present. The following workflow provides a general decision-making process.

Purification_Workflow Crude Crude (r)-THT-3-ol Analysis Analytical Assessment (Chiral HPLC, GC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Distil Fractional Vacuum Distillation Decision->Distil  Volatile Impurities (Different B.P.) Chromo Column Chromatography Decision->Chromo  Enantiomeric & Achiral Impurities Crystal Recrystallization Decision->Crystal  High Initial Purity (>95% ee) Pure Pure (r)-THT-3-ol Distil->Pure Chromo->Pure Crystal->Pure FinalAnalysis Final Purity Check Pure->FinalAnalysis FinalAnalysis->Crude Re-process if needed

Caption: General purification workflow for crude this compound.

Fractional Vacuum Distillation

Distillation is effective for removing impurities with significantly different boiling points, such as residual solvents or the higher-boiling starting ketone. Given the reported boiling point of 42 °C at 0.3 Torr for this compound, vacuum distillation is necessary to prevent thermal degradation[13].

Q: My product is decomposing during distillation, leading to low yield and a discolored distillate. What's wrong?

A: Thermal instability is a key concern.

  • Cause: The distillation temperature is too high, likely due to an insufficient vacuum. Sulfur-containing compounds can be prone to decomposition at elevated temperatures.

  • Solution:

    • Improve Vacuum: Ensure your vacuum pump and system are leak-free and can achieve a pressure of <1 Torr. A lower pressure directly reduces the boiling point.

    • Use a Fractionating Column: A short Vigreux or packed column will improve separation efficiency, allowing for a lower distillation head temperature.

    • Controlled Heating: Use a temperature-controlled heating mantle with gentle stirring to avoid localized overheating. Do not heat the distillation pot to dryness[14].

    • Consider Base Treatment: For related compounds, distillation in the presence of a non-volatile base is sometimes used to neutralize acidic impurities that could catalyze decomposition at high temperatures[3].

Compound Boiling Point (°C) Notes
This compound 42 @ 0.3 Torr[13]Target compound.
Tetrahydrothiophen-3-one~80 @ 15 TorrStarting material, higher boiling point.
Ethyl Acetate77 @ 760 TorrCommon solvent, easily removed.
Toluene111 @ 760 TorrCommon solvent, easily removed.
Chromatographic Purification

Chromatography is the most powerful technique for separating both enantiomeric and closely related achiral impurities.

Q: My chiral HPLC/SFC separation shows poor resolution between the (R) and (S) enantiomers. How can I improve it?

A: Achieving good chiral separation is a process of systematic optimization. Enantiomers interact differently with a chiral stationary phase (CSP), and enhancing these differential interactions is key[5][15].

Chiral_HPLC_Troubleshooting Start Poor Enantiomeric Resolution CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMobilePhase Is the Mobile Phase optimized? CheckCSP->CheckMobilePhase Yes Success Achieved Baseline Separation CheckCSP->Success No (Change Column) CheckFlow Is the Flow Rate too high? CheckMobilePhase->CheckFlow Yes CheckMobilePhase->Success No (Adjust Polarity/ Additive) CheckFlow->Success No (Reduce Flow) CheckFlow->Success Yes (Check Other Parameters)

Caption: Troubleshooting poor resolution in chiral chromatography.

  • Pillar 1: The Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including alcohols[4][5]. If you are not using one, this should be your first consideration.

  • Pillar 2: The Mobile Phase. The mobile phase composition directly influences the interactions between your analyte and the CSP.

    • Normal Phase (Hexane/Alcohol): This is the most common mode for chiral separations. The alcohol (e.g., isopropanol or ethanol) acts as the polar modifier. Systematically vary the alcohol percentage (e.g., from 5% to 20%) to find the optimal balance of retention and selectivity[15].

    • Additives: For alcohol analytes, acidic or basic additives are usually not required. However, if peak shape is poor, a very small amount of an acid (like trifluoroacetic acid) or base (like diethylamine) can sometimes help.

  • Pillar 3: Temperature and Flow Rate.

    • Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the CSP.

    • Flow Rate: Reducing the flow rate increases the time the enantiomers spend interacting with the stationary phase, which can improve resolution.

Q: I have an achiral impurity that co-elutes with my desired (r)-enantiomer during preparative chiral chromatography. What is the best strategy?

A: This is a common challenge where a two-step or coupled-column approach is necessary.

  • Strategy 1: Orthogonal Purification. First, perform a standard achiral (normal phase) flash chromatography run to remove the interfering impurity. Use a simple eluent system like Hexane/Ethyl Acetate. Then, subject the partially purified material to chiral chromatography to separate the enantiomers.

  • Strategy 2: Coupled-Column Chromatography. For advanced users, particularly in Supercritical Fluid Chromatography (SFC), it is possible to couple an achiral column in series with a chiral column. This allows for the simultaneous removal of both achiral and chiral impurities in a single run, provided a compatible mobile phase can be found for both separations[16].

Purification by Crystallization

For material that is already of high enantiomeric purity (e.g., >95% ee), crystallization can be an excellent and scalable final polishing step to achieve >99.5% ee. A patented method highlights the feasibility of this approach[2].

Experimental Protocol: Enantiomeric Enrichment by Crystallization

Causality: This protocol is based on the principle of forming a solid-solution phase diagram. By carefully cooling a solution of enantiomerically enriched this compound, the less soluble racemic compound or the major enantiomer will crystallize first, leaving the mother liquor enriched in the other enantiomer, or in this case, allowing the high-purity R-enantiomer to crystallize out from minor impurities. The patent describes cooling a solution to 1°C or below to induce crystallization[2].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude this compound (with an initial ee >95%) in a suitable organic solvent. The patent suggests exploring various organic solvents[2]. A good starting point would be a solvent system where the compound has moderate solubility at room temperature and low solubility at colder temperatures (e.g., a mixture of a polar solvent like ethyl acetate and a non-polar anti-solvent like hexane).

  • Dissolution: Gently warm the mixture to ensure complete dissolution of the solid.

  • Controlled Cooling: Slowly cool the solution. A programmable cooling bath is ideal. The target temperature should be low, for instance, between -18°C and 1°C as described in the reference patent[2]. Slow cooling is critical to allow for the formation of well-ordered crystals.

  • Maturation: Hold the cooled slurry at the final temperature for several hours to allow crystallization to complete.

  • Isolation: Isolate the crystals by cold filtration under an inert atmosphere (e.g., nitrogen) to prevent moisture condensation.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze both the crystals and the mother liquor by chiral HPLC to determine the final enantiomeric purity and calculate the yield.

Q: I'm trying to crystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

  • Dilute the Solution: Add more solvent to the oiled-out mixture, gently warm to re-dissolve, and then attempt to cool more slowly[17].

  • Change the Solvent System: The polarity of the solvent may be too high. Try using a less polar solvent or adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution at a constant temperature until turbidity is observed, then cool[17].

  • Seeding: If you have a pure crystal, add a tiny amount to the supersaturated solution to provide a nucleation point for crystal growth[17].

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites[17].

References

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-Tetrahydrothiophen-3-ol: Biocatalysis, Organocatalysis, and Chemo-catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Tetrahydrothiophen-3-ol is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for potent antibacterial agents like sulopenem and other penem-based antibiotics. The stereochemistry at the C3 position is critical for the biological activity of the final drug substance, making the enantioselective synthesis of this alcohol a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies employed to produce this compound: biocatalytic reduction, organocatalytic synthesis, and chemo-catalytic asymmetric hydrogenation. We will explore the underlying principles, present comparative experimental data, and offer detailed protocols to provide a comprehensive resource for selecting the optimal synthetic route.

Biocatalytic Asymmetric Reduction of Tetrahydrothiophen-3-one

The biocatalytic approach, specifically the asymmetric reduction of the prochiral ketone tetrahydrothiophen-3-one, has emerged as a highly efficient and green method for the synthesis of this compound. This strategy leverages the exquisite stereoselectivity of enzymes, particularly ketoreductases (KREDs), to achieve near-perfect enantiomeric excess.

Causality Behind Experimental Choices

The choice of a biocatalytic route is often driven by the desire for high selectivity under mild, environmentally benign conditions.[1][2][3] KREDs are highly evolved natural catalysts that can differentiate between the two prochiral faces of a carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol.[3] The nearly symmetrical nature of tetrahydrothiophen-3-one poses a significant challenge for traditional chemical catalysts, often resulting in low enantioselectivity.[4] However, through directed evolution, KREDs have been engineered to overcome this challenge, providing exceptional enantiomeric purity.[5]

A critical component of KRED-catalyzed reductions is the requirement for a nicotinamide cofactor (NADH or NADPH) as the hydride source.[1] Due to the high cost of these cofactors, an in situ regeneration system is essential for the economic viability of the process. A common and effective approach is the use of a coupled-enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial co-substrate, to continuously regenerate the active NADPH cofactor.[5] Alternatively, a substrate-coupled system using a sacrificial alcohol like isopropanol can also be employed.[2]

The reaction is typically performed in an aqueous buffer at or near neutral pH and at ambient temperature, which minimizes the risk of side reactions and degradation of the product and catalyst.[1] The use of immobilized enzymes can further enhance the stability and reusability of the biocatalyst, making the process more cost-effective and suitable for large-scale production.

Performance Data
ParameterBiocatalytic Reduction of Tetrahydrothiophen-3-one
Catalyst Evolved Ketoreductase (KRED)
Co-substrate/Cofactor Regeneration Glucose/Glucose Dehydrogenase (GDH)
Yield 85-88%
Enantiomeric Excess (ee) >99% (R)
Reaction Time 16 hours
Temperature 15-25°C
Pressure Atmospheric
Solvent Aqueous buffer
Key Advantages Extremely high enantioselectivity, mild reaction conditions, environmentally friendly, high yields.
Key Disadvantages Requires specific enzyme, cofactor regeneration system needed.
Experimental Protocol: Biocatalytic Reduction
  • To a temperature-controlled reactor, add potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Add D-glucose (e.g., 1.2 equivalents) and NADP+ sodium salt (e.g., 0.001 equivalents).

  • Introduce the ketoreductase (KRED) and glucose dehydrogenase (GDH) to the reaction mixture.

  • Add tetrahydrothiophen-3-one (1 equivalent) to the stirring solution.

  • Maintain the pH of the reaction at 7.0 via the controlled addition of a base (e.g., 8 N NaOH).

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C) and monitor the conversion by GC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Workflow Diagram

G cluster_reactants Reactants & Catalysts cluster_reaction Biocatalytic Reduction cluster_products Products & Byproducts ketone Tetrahydrothiophen-3-one reaction_vessel Reaction Vessel (Aqueous Buffer, pH 7, 25°C) ketone->reaction_vessel kred Ketoreductase (KRED) kred->reaction_vessel gdh Glucose Dehydrogenase (GDH) gdh->reaction_vessel glucose D-Glucose glucose->reaction_vessel gluconolactone Gluconolactone glucose->gluconolactone GDH nadp NADP+ nadp->reaction_vessel nadph NADPH nadp->nadph GDH product This compound reaction_vessel->product nadph->nadp KRED

Caption: Biocatalytic reduction workflow for this compound.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, relying on small, chiral organic molecules as catalysts. For the synthesis of chiral tetrahydrothiophenes, domino reactions, such as the sulfa-Michael/aldol cascade, have proven to be particularly effective.[6][7]

Causality Behind Experimental Choices

This approach typically starts from readily available achiral precursors, such as 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde) and a Michael acceptor.[7] The choice of a bifunctional organocatalyst, often a derivative of a natural alkaloid like cinchonine or quinine, is crucial. These catalysts possess both a basic site (e.g., a tertiary amine) to deprotonate the thiol precursor and a hydrogen-bonding moiety (e.g., a thiourea or squaramide) to activate the Michael acceptor and control the stereochemical outcome of the reaction.[7]

The sulfa-Michael addition of the in situ-generated thiol to the Michael acceptor is followed by an intramolecular aldol cyclization to form the tetrahydrothiophene ring. The stereochemistry of the final product is dictated by the chiral environment created by the organocatalyst during both the Michael addition and the subsequent cyclization. While this method has been successfully applied to the synthesis of various substituted tetrahydrothiophenes with high enantioselectivity, its direct application to the synthesis of the unsubstituted this compound would require a suitable Michael acceptor that leads to the desired product after the cascade reaction.

Performance Data (for a related substituted tetrahydrothiophene)
ParameterOrganocatalytic Sulfa-Michael/Aldol Cascade
Catalyst Chiral bifunctional organocatalyst (e.g., quinine-derived thiourea)
Starting Materials 1,4-dithiane-2,5-diol and a nitro-olefin
Yield Moderate to high (e.g., up to 85%)
Enantiomeric Excess (ee) High (e.g., up to 96% for some derivatives)
Reaction Time 24-72 hours
Temperature 0°C to room temperature
Pressure Atmospheric
Solvent Organic solvent (e.g., toluene, dichloromethane)
Key Advantages Metal-free, mild conditions, access to highly functionalized products.
Key Disadvantages Longer reaction times, catalyst loading can be higher than chemo-catalysis, may require optimization for specific substrates.
Experimental Protocol: Organocatalytic Synthesis (General Procedure)
  • To a solution of the Michael acceptor (1 equivalent) in a dry organic solvent (e.g., toluene) under an inert atmosphere, add the chiral organocatalyst (e.g., 10 mol%).

  • Cool the mixture to the desired temperature (e.g., 0°C).

  • Add 1,4-dithiane-2,5-diol (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydrothiophene derivative.

Reaction Pathway Diagram

G cluster_reactants Starting Materials cluster_reaction Organocatalytic Cascade cluster_product Product dithiane 1,4-Dithiane-2,5-diol michael_addition Sulfa-Michael Addition dithiane->michael_addition michael_acceptor Michael Acceptor michael_acceptor->michael_addition organocatalyst Chiral Organocatalyst organocatalyst->michael_addition aldol_cyclization Intramolecular Aldol Cyclization organocatalyst->aldol_cyclization michael_addition->aldol_cyclization Intermediate product Chiral Tetrahydrothiophene aldol_cyclization->product

Caption: Organocatalytic sulfa-Michael/aldol cascade for tetrahydrothiophene synthesis.

Chemo-catalytic Asymmetric Hydrogenation

Chemo-catalytic asymmetric hydrogenation is a well-established and powerful method for the enantioselective reduction of prochiral ketones.[8] This approach utilizes transition metal complexes with chiral ligands to catalyze the addition of hydrogen across the carbonyl double bond.

Causality Behind Experimental Choices

The success of this method hinges on the selection of an appropriate chiral catalyst system, typically composed of a precious metal like rhodium, ruthenium, or iridium, and a chiral phosphine ligand.[8] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, thereby inducing enantioselectivity.

For the asymmetric hydrogenation of tetrahydrothiophen-3-one, a ruthenium-based catalyst with a chiral bisphosphine ligand, such as BINAP, or a rhodium or iridium catalyst with a P,N-ligand could be effective.[8] These reactions are often carried out under pressurized hydrogen gas and may require elevated temperatures to achieve reasonable reaction rates. The choice of solvent can also significantly influence the reactivity and selectivity of the hydrogenation.

While highly effective for a wide range of substrates, traditional chemo-catalysis can have drawbacks, including the use of toxic and expensive heavy metals, the need for high pressures, and potential difficulties in removing trace metals from the final product, which is a critical consideration in pharmaceutical manufacturing.

Performance Data (for a related ketone hydrogenation)
ParameterChemo-catalytic Asymmetric Hydrogenation
Catalyst [Rh(COD)Cl]2 / Chiral diphosphine ligand
Substrate A prochiral ketone
Yield High (e.g., >95%)
Enantiomeric Excess (ee) Good to excellent (e.g., 80-99%)
Reaction Time 12-24 hours
Temperature Room temperature to 80°C
Pressure 10-50 atm H2
Solvent Organic solvent (e.g., methanol, toluene)
Key Advantages Broad substrate scope, high yields, well-established technology.
Key Disadvantages Use of precious and potentially toxic metals, requires high pressure, catalyst removal can be challenging.
Experimental Protocol: Asymmetric Hydrogenation (General Procedure)
  • In a high-pressure autoclave, dissolve the chiral ligand (e.g., 1.1 mol%) and the metal precursor (e.g., [Rh(COD)Cl]2, 0.5 mol%) in a degassed organic solvent (e.g., methanol).

  • Stir the solution at room temperature for a short period to allow for catalyst formation.

  • Add the substrate, tetrahydrothiophen-3-one (1 equivalent), to the autoclave.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 20 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 50°C) until the hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reaction Scheme

G cluster_reactants Reactants & Catalyst cluster_reaction Asymmetric Hydrogenation cluster_product Product ketone Tetrahydrothiophen-3-one autoclave High-Pressure Autoclave (Solvent, Temp, Pressure) ketone->autoclave h2 H₂ Gas h2->autoclave catalyst Chiral Metal Catalyst (e.g., Rh-Diphosphine) catalyst->autoclave product This compound autoclave->product

Caption: Chemo-catalytic asymmetric hydrogenation of tetrahydrothiophen-3-one.

Objective Comparison and Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, environmental impact, and the available technical expertise.

  • Biocatalysis stands out as the superior method for the large-scale, green, and highly enantioselective synthesis of this compound. The exceptionally high enantiomeric excess (>99%) and mild reaction conditions make it an attractive option for pharmaceutical manufacturing, where purity and sustainability are paramount. The main hurdle may be the initial investment in enzyme development and optimization.

  • Organocatalysis offers a metal-free alternative that can provide access to a wide range of chiral tetrahydrothiophene derivatives. While it may not be the most direct route to the unsubstituted this compound, its versatility in constructing complex chiral molecules from simple starting materials is a significant advantage. This method is well-suited for medicinal chemistry and early-stage drug discovery, where the synthesis of diverse analogues is often required.

  • Chemo-catalysis via asymmetric hydrogenation represents a more traditional and well-established approach. It offers a broad substrate scope and can deliver high yields and enantioselectivities. However, the reliance on precious metals and high-pressure equipment, along with potential issues of metal contamination in the final product, are significant drawbacks, particularly in the context of green chemistry and pharmaceutical production.

References

A Comparative Guide to (R)- and (S)-Tetrahydrothiophen-3-ol in Asymmetric Synthesis: A Tale of Established Application Versus Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome of subsequent transformations. Tetrahydrothiophenes, as sulfur-containing heterocyclic motifs, are of significant interest due to their prevalence in biologically active molecules and their utility as chiral ligands.[1] This guide provides an in-depth comparison of the two enantiomers of 3-hydroxytetrahydrothiophene: (R)-Tetrahydrothiophen-3-ol and (S)-Tetrahydrothiophen-3-ol. While structurally mirror images, their documented applications in asymmetric synthesis paint a picture of stark contrast—one of a well-established chiral precursor for a potent pharmaceutical, and the other of a molecule with largely untapped potential.

This guide will delve into the known applications of each enantiomer, provide experimental context, and offer a comparative perspective for researchers and drug development professionals selecting chiral synthons for their synthetic campaigns.

The Dichotomy of (R)- and (S)-Tetrahydrothiophen-3-ol: An Overview

(R)- and (S)-Tetrahydrothiophen-3-ol are simple, yet versatile, chiral molecules. The presence of a stereogenic center at the C3 position, coupled with a hydroxyl group for further functionalization and a sulfur atom within the heterocyclic ring, makes them attractive starting materials for more complex chiral structures.

The fundamental divergence in their application appears to be driven by the specific stereochemical requirements of high-value synthetic targets that have been pursued to date. As we will explore, the (R)-enantiomer has a celebrated role as a key intermediate in the synthesis of a major antibacterial agent. In contrast, the (S)-enantiomer, while commercially available, lacks a similarly prominent, reported application in the synthesis of a specific, widely recognized molecule.

Part 1: this compound: The Proven Chiral Synthon

The synthetic utility of This compound is most notably demonstrated in its role as an essential chiral building block for the synthesis of Sulopenem , a potent broad-spectrum antibacterial agent.[1] The absolute configuration of the tetrahydrothiophene moiety in Sulopenem is critical for its biological activity, making the enantiopurity of the starting material paramount.

Case Study: The Synthesis of Sulopenem

The synthesis of Sulopenem involves the coupling of a penem core with a side chain derived from this compound. The chirality of the (R)-enantiomer is transferred to the final active pharmaceutical ingredient (API).

The general workflow for incorporating this compound into the Sulopenem side chain is depicted below.

G cluster_0 Side-Chain Synthesis cluster_1 Final Coupling R_THT_ol This compound activation Activation of Hydroxyl Group (e.g., Mesylation) R_THT_ol->activation substitution Nucleophilic Substitution with Thiol activation->substitution oxidation Sulfoxide Formation substitution->oxidation side_chain Activated Sulopenem Side-Chain oxidation->side_chain coupling Nucleophilic Acyl Substitution side_chain->coupling penem_core Penem Core penem_core->coupling sulopenem Sulopenem coupling->sulopenem

Figure 1: General synthetic workflow for the Sulopenem side chain, starting from this compound.

Experimental Protocol: Biocatalytic Synthesis of this compound

The efficient synthesis of enantiopure this compound is crucial for its application. Biocatalysis, utilizing ketoreductases (KREDs), has emerged as a highly effective method for the asymmetric reduction of the prochiral precursor, tetrahydrothiophen-3-one.

Objective: To produce this compound with high enantiomeric excess via the asymmetric reduction of tetrahydrothiophen-3-one using a ketoreductase.

Materials:

  • Tetrahydrothiophen-3-one (precursor)

  • Ketoreductase (KRED) selective for the (R)-enantiomer

  • NADPH (cofactor)

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent (e.g., isopropanol, for substrate dissolution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution containing glucose.

  • Enzyme and Cofactor Addition: Add the ketoreductase, NADPH, and glucose dehydrogenase to the buffer. Allow the mixture to equilibrate.

  • Substrate Addition: Dissolve tetrahydrothiophen-3-one in a minimal amount of a water-miscible organic solvent like isopropanol and add it to the reaction mixture.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., chiral GC or HPLC).

  • Workup: Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification and Analysis: Purify the product by flash column chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

This biocatalytic approach often yields the desired (R)-enantiomer with excellent enantioselectivity (>99% ee), providing a reliable source of this key intermediate for pharmaceutical synthesis.[2]

Part 2: (S)-Tetrahydrothiophen-3-ol: A Chiral Building Block in Waiting

In stark contrast to its (R)-enantiomer, (S)-Tetrahydrothiophen-3-ol does not have a well-documented, prominent role as a key intermediate in the synthesis of a major commercial product based on available scientific literature. While it is commercially available and can be synthesized using similar chemoenzymatic strategies (by selecting a ketoreductase with the opposite stereopreferenc), its application in asymmetric synthesis appears to be an area ripe for exploration.

Potential Applications and Synthetic Utility

The lack of a flagship application does not diminish the potential of (S)-Tetrahydrothiophen-3-ol. As a constituent of the "chiral pool," it can serve as a valuable starting material for various synthetic endeavors.[3]

Potential Roles:

  • Chiral Ligands: The hydroxyl group can be used as a handle to append the tetrahydrothiophene scaffold to phosphine or other coordinating groups to create novel chiral ligands for asymmetric catalysis.[4][5] The stereochemistry of the ligand can have a profound impact on the enantioselectivity of the catalyzed reaction.[6]

  • Chiral Auxiliaries: While less common for such a small molecule, it could potentially be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a stereoselective reaction before being cleaved and recovered.

  • Synthesis of Novel Pharmaceuticals: The (S)-enantiomer could be a key component of new drug candidates where the specific stereochemistry is required for optimal binding to a biological target.

Comparative Performance Data: A Noteworthy Absence

For instance, in a hypothetical asymmetric synthesis where a tetrahydrothiophene-derived ligand is used, the (R)- and (S)-enantiomers of the ligand would be expected to produce enantiomeric products. The "better" performing ligand would be the one that yields the desired enantiomer of the product in higher enantiomeric excess.

The table below summarizes the current state of knowledge regarding the applications of these two enantiomers.

FeatureThis compound(S)-Tetrahydrothiophen-3-ol
Key Application Intermediate in the synthesis of the antibacterial agent Sulopenem.[1]No major, widely reported application in a commercial product.
Role in Synthesis Chiral building block; its stereocenter is incorporated into the final product.Potential chiral building block, chiral ligand precursor, or chiral auxiliary.
Performance Data High enantiopurity is crucial for the efficacy of the final drug. Biocatalytic synthesis provides >99% ee.[2]Performance data is not available due to a lack of specific, reported applications in asymmetric synthesis.

Conclusion and Future Outlook

The comparison of (R)- and (S)-Tetrahydrothiophen-3-ol in asymmetric synthesis is less a story of competing performance and more a reflection of how synthetic targets drive the demand for specific enantiomers. The established role of this compound in the synthesis of Sulopenem has solidified its importance and spurred the development of efficient methods for its enantiopure preparation.

For the practicing chemist, the choice between these two enantiomers is straightforward and dictated by the stereochemical requirements of the synthetic target.

The key takeaway for researchers and drug development professionals is twofold:

  • This compound is a reliable and well-vetted chiral building block for introducing a specific stereocenter, with a proven track record in pharmaceutical synthesis.

  • (S)-Tetrahydrothiophen-3-ol represents an opportunity. Its relative lack of exploration means that novel chiral ligands, auxiliaries, and pharmaceutical candidates based on this scaffold are likely to be discovered. Researchers looking to create novel intellectual property may find fertile ground in exploring the applications of this underutilized chiral synthon.

The future of asymmetric synthesis will undoubtedly uncover new applications for both enantiomers, but for now, the tale of (R)- and (S)-Tetrahydrothiophen-3-ol serves as a compelling example of how the demands of complex molecular architecture shape the utility and perceived value of the chiral building blocks at our disposal.

References

A Comparative Guide to the Synthesis of Sulopenem's Chiral Side Chain: Evaluating Alternatives to (R)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulopenem, a broad-spectrum penem antibiotic, owes a significant portion of its potent antibacterial activity to the stereochemistry of its C2 side chain, specifically the (1R,3S)-1-oxidotetrahydrothiophen-3-ylthio moiety. The synthesis of this critical component has traditionally relied on the use of enantiopure (R)-tetrahydrothiophen-3-ol. However, the associated costs and availability of this chiral precursor have spurred the development of more economical and scalable manufacturing routes. This guide provides an in-depth technical comparison of the primary alternatives to the direct use of this compound in sulopenem synthesis. We will explore methodologies based on chiral pool synthesis, asymmetric synthesis, and enzymatic resolution, offering detailed experimental protocols, comparative performance data, and mechanistic insights to guide researchers and drug development professionals in this vital area of pharmaceutical manufacturing.

Introduction: The Strategic Importance of the Sulopenem Side Chain

The efficacy of β-lactam antibiotics is profoundly influenced by the nature of their side chains. In sulopenem, the (1R,3S)-1-oxidotetrahydrothiophen-3-ylthio group at the C2 position is a key determinant of its broad spectrum of activity, which encompasses many multi-drug resistant bacterial strains. The precise three-dimensional arrangement of this side chain is crucial for its interaction with penicillin-binding proteins (PBPs), the ultimate targets of this class of antibiotics.[1]

The most direct synthetic route to introduce this side chain utilizes this compound as the chiral building block. This precursor is activated (e.g., as a mesylate or tosylate) and subsequently coupled to the penem core. While synthetically straightforward, the industrial-scale procurement of enantiomerically pure this compound can be a significant cost driver in the overall synthesis of sulopenem.[2][3] This economic pressure has necessitated the exploration of alternative synthetic strategies that begin with more readily available and less expensive starting materials.

This guide will dissect and compare three principal alternative approaches:

  • Chiral Pool Synthesis: Leveraging inexpensive, naturally occurring chiral molecules.

  • Asymmetric Synthesis: Creating the desired stereocenter through a catalyzed, stereoselective reaction.

  • Enzymatic Resolution: Separating a racemic mixture into its constituent enantiomers using biocatalysis.

Each of these strategies offers a unique set of advantages and disadvantages in terms of cost, scalability, and overall efficiency.

The Benchmark: Direct Synthesis from this compound

The established synthesis serves as our baseline for comparison. It involves the activation of the hydroxyl group of this compound, making it a good leaving group for subsequent nucleophilic substitution by the thiol of the penem core.

Caption: The established synthetic route using this compound.

The primary drawback of this approach is the reliance on a high-cost, enantiopure starting material. The following sections will detail viable alternatives that aim to mitigate this economic barrier.

Alternative 1: Chiral Pool Synthesis from Malic Acid

The chiral pool provides access to a variety of enantiomerically pure starting materials at a low cost. L-Malic acid is a particularly attractive starting point for the synthesis of C4 chiral building blocks. While the direct synthesis of this compound would ideally start from D-malic acid, the analogous synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid is well-documented in patent literature, providing a strong basis for this approach.

Conceptual Synthetic Workflow (from L-Malic Acid to (S)-Tetrahydrofuran-3-ol):

Caption: Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid.

To obtain the desired this compound, one would start with D-malic acid and modify the final cyclization step to incorporate a sulfur atom, for instance, by converting the triol to a di-leaving group and reacting with a sulfide source.

Experimental Protocol (Adapted from Tetrahydrofuran Synthesis):
  • Diesterification: To a solution of L-malic acid (1.0 eq) in methanol, cooled to -10°C, thionyl chloride (2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and then refluxed for 1-2 hours. After cooling, the pH is adjusted to 7-8 with a sodium bicarbonate solution, and the product, dimethyl L-malate, is extracted with ethyl acetate.[4][5][6]

  • Reduction: The dimethyl L-malate is dissolved in a suitable solvent and reacted with a reducing agent such as sodium borohydride in the presence of a Lewis acid like lithium chloride to yield 1,2,4-butanetriol.[4][6]

  • Cyclization for Thiol Analog: The resulting triol would be converted to a dimesylate or ditosylate. This intermediate is then reacted with a nucleophilic sulfur source, such as sodium sulfide, in a polar aprotic solvent like DMF to induce ring closure to form this compound.

Performance Analysis:
ParameterChiral Pool Synthesis (Projected)
Starting Material Cost Very Low
Number of Steps 3-4
Overall Yield Moderate (40-60% reported for THF analog)
Enantiomeric Purity High (>99% ee, dependent on starting material)
Scalability High
Key Advantage Extremely low cost of starting materials.
Key Disadvantage Longer synthetic route.

Alternative 2: Asymmetric Synthesis via Sharpless Epoxidation

Asymmetric catalysis offers a powerful method for installing chirality. The Sharpless asymmetric epoxidation of allylic alcohols is a robust and well-established reaction that can produce chiral epoxides with very high enantioselectivity.[7][8][9][10][11] This epoxide can then be converted to this compound.

Synthetic Workflow:

Caption: Asymmetric synthesis of (R)-THT-ol via Sharpless Epoxidation.

Experimental Protocol:
  • Asymmetric Epoxidation: A solution of titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET) in dichloromethane is cooled to -20°C. The allylic alcohol precursor is added, followed by the dropwise addition of tert-butyl hydroperoxide. The reaction is maintained at low temperature until completion, yielding the chiral epoxide with high enantiomeric excess.

  • Ring Opening: The epoxide is then regioselectively opened with a sulfur nucleophile, such as thiourea followed by hydrolysis, to introduce the thiol group.

  • Cyclization: The resulting intermediate, a thiol diol, is then cyclized. This can be achieved by converting the primary alcohol to a good leaving group (e.g., a tosylate) and then promoting intramolecular Williamson ether-type synthesis under basic conditions to form the tetrahydrothiophene ring.

Performance Analysis:
ParameterAsymmetric Synthesis
Starting Material Cost Moderate
Number of Steps 3-4
Overall Yield Good (50-70%)
Enantiomeric Purity Excellent (>95% ee is common)
Scalability Moderate to High
Key Advantage High enantioselectivity and good yields.
Key Disadvantage Requires specialized catalysts and reagents.

Alternative 3: Enzymatic Kinetic Resolution

Biocatalysis represents a green and highly selective approach to obtaining chiral molecules. In an enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted alcohol. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for such transformations.[1][3][7]

Workflow for Enzymatic Resolution:

Caption: Enzymatic kinetic resolution of racemic tetrahydrothiophen-3-ol.

Experimental Protocol:
  • Racemate Synthesis: Racemic tetrahydrothiophen-3-ol is first synthesized, typically from readily available starting materials like epichlorohydrin and sodium sulfide.

  • Enzymatic Resolution: The racemic alcohol is dissolved in a non-polar organic solvent (e.g., toluene or hexane). An acyl donor, such as vinyl acetate, and a lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) are added. The suspension is stirred at a controlled temperature (e.g., 30-40°C).

  • Monitoring and Separation: The reaction is monitored by chiral chromatography (GC or HPLC). When the conversion reaches approximately 50%, the reaction is stopped, and the enzyme is filtered off. The mixture containing the unreacted (R)-alcohol and the newly formed (S)-ester is then separated, typically by column chromatography.

Performance Analysis:
ParameterEnzymatic Kinetic Resolution
Starting Material Cost Low (for racemic starting material)
Number of Steps 2 (including racemate synthesis)
Overall Yield <50% (theoretical maximum for desired enantiomer)
Enantiomeric Purity Excellent (>99% ee is achievable)
Scalability High
Key Advantage Exceptional enantioselectivity and use of green technology.
Key Disadvantage Theoretical yield is limited to 50%.

Comparative Summary and Conclusion

The selection of a synthetic strategy for the sulopenem side chain involves a trade-off between the cost of starting materials, the number of synthetic steps, and the overall process efficiency.

StrategyStarting Material CostKey StrengthsKey WeaknessesBest Suited For
Direct Use of (R)-THT-ol HighShortest route, well-established.High cost of chiral starting material.Early-stage development, smaller scale.
Chiral Pool Synthesis Very LowExtremely low raw material cost, highly scalable.Longer synthetic sequence, potentially lower overall yield.Large-scale, cost-driven manufacturing.
Asymmetric Synthesis ModerateHigh enantioselectivity, good potential yields.Requires specialized catalysts and optimization.Processes where high stereochemical control is paramount.
Enzymatic Resolution LowExceptional enantiopurity, environmentally friendly.Maximum theoretical yield of 50%.Industrial processes where enantiopurity is critical.

References

A Researcher's Guide to the Spectroscopic Differentiation of (R)- and (S)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical research, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a critical requirement for ensuring safety, efficacy, and regulatory compliance. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of (r)- and (s)-Tetrahydrothiophen-3-ol, offering both the theoretical basis and practical protocols for their unambiguous differentiation.

The core challenge in analyzing enantiomers lies in their identical physical properties in an achiral environment. Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which measure properties independent of chirality, will yield identical spectra for both (r)- and (s)-Tetrahydrothiophen-3-ol. Distinguishing them requires methods that are sensitive to the three-dimensional arrangement of atoms—namely, chiroptical spectroscopy and NMR in a chiral environment.

The Limits of Achiral Spectroscopy

Standard ¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. However, since the corresponding nuclei in (r)- and (s)-Tetrahydrothiophen-3-ol experience identical magnetic fields, their spectra are indistinguishable. Similarly, the vibrational modes of the two enantiomers are the same, resulting in identical IR spectra. To overcome this, we must introduce a chiral influence to create diastereomeric interactions, which do have different physical properties.

Differentiating Enantiomers: Key Spectroscopic Techniques

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

The principle behind using a Chiral Solvating Agent (CSA) is to create transient diastereomeric complexes between the enantiopure CSA and each enantiomer of the analyte.[1][2] These complexes have different energies and geometries, leading to the separation of NMR signals for the (r) and (s) enantiomers.[3]

  • Mechanism of Action : The CSA, often a molecule with a rigid structure and aromatic rings (e.g., Pirkle's alcohol), interacts with the analyte enantiomers through non-covalent interactions like hydrogen bonding and π-π stacking.[4] This association creates a chiral environment around the analyte protons, breaking their magnetic equivalence and resulting in distinct chemical shifts (Δδ). The magnitude of this non-equivalence allows for the quantification of enantiomeric excess (e.e.).

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation :

    • Prepare a stock solution of the racemic or enantiomerically-enriched Tetrahydrothiophen-3-ol in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) at a concentration of ~10 mM.

    • Prepare a stock solution of an enantiopure CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in the same solvent at a concentration of ~40-50 mM.

  • Initial Spectrum Acquisition :

    • Acquire a standard ¹H NMR spectrum of the analyte solution alone to serve as a reference.

  • Titration and Complexation :

    • Add the CSA solution to the NMR tube containing the analyte in increments (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before acquiring a new spectrum.

  • Data Analysis :

    • Monitor the spectra for the splitting of signals, particularly the proton on the chiral carbon (H3) and adjacent protons.

    • The separation of signals (Δδ) for the (r) and (s) enantiomers will become apparent. Integrate the distinct signals to determine the enantiomeric ratio.

Chiroptical Spectroscopy: The Definitive Approach

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Enantiomers will exhibit mirror-image spectra, providing an unambiguous method for determining absolute configuration.[5][6]

  • Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions.[6][7] While Tetrahydrothiophen-3-ol lacks a strong chromophore, the thioether and hydroxyl groups can give rise to weak ECD signals. The key diagnostic feature is that the spectrum of the (r)-enantiomer will be a mirror image of the (s)-enantiomer.[6][8]

  • Vibrational Circular Dichroism (VCD) : VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region, which corresponds to molecular vibrations.[9][10][11] VCD spectra are rich in structural information and can be used to determine the absolute configuration of molecules even without a UV chromophore.[5] The comparison between the experimental VCD spectrum and spectra predicted by ab initio calculations (like Density Functional Theory, DFT) is a powerful method for assigning the absolute configuration.[5][10]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation :

    • Prepare a solution of the pure enantiomer (or racemic mixture for comparison) at a relatively high concentration (e.g., 5-10 mg in 100-150 µL) in a solvent with low IR absorption, such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).[9][11]

    • Use a liquid sample cell with BaF₂ or CaF₂ windows.[9]

  • Instrumentation & Acquisition :

    • Use a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) to rapidly switch between left and right circularly polarized light.[12]

    • Acquire the spectrum over the mid-IR range (e.g., 800-2000 cm⁻¹). Collect a sufficient number of scans to achieve a good signal-to-noise ratio, as VCD signals are typically very small (10⁻⁴ to 10⁻⁵ absorbance units).[5][12]

  • Data Analysis & Interpretation :

    • Process the raw data to obtain the final VCD spectrum (ΔA = Aₗ - Aᵣ).

    • For absolute configuration assignment, perform a conformational search and DFT calculations to predict the theoretical VCD spectrum for one enantiomer (e.g., the (r)-isomer).[10][11]

    • The spectrum of the other enantiomer is the mirror image of the calculated one.[5]

    • Compare the experimental spectrum with the two simulated spectra. A match in the sign and relative intensity of the bands confirms the absolute configuration.[5]

Data Summary and Visualization

The expected spectroscopic outcomes are summarized below. While standard NMR and IR data are identical for both enantiomers, chiroptical methods and NMR with a CSA provide the necessary differentiation.

Table 1: Comparative Spectroscopic Data for (r)- and (s)-Tetrahydrothiophen-3-ol

Spectroscopic Method(r)-Tetrahydrothiophen-3-ol(s)-Tetrahydrothiophen-3-olDifferentiable?
¹H NMR (achiral solvent) Identical SpectraIdentical SpectraNo
¹³C NMR (achiral solvent) Identical SpectraIdentical SpectraNo
IR Spectroscopy Identical SpectraIdentical SpectraNo
¹H NMR (with CSA) Unique Set of Shifted Signals (Diastereomeric Complex 1)Unique Set of Shifted Signals (Diastereomeric Complex 2)Yes
ECD Spectroscopy ECD Spectrum (e.g., positive Cotton effect at λ₁)Mirror-Image ECD Spectrum (e.g., negative Cotton effect at λ₁)Yes
VCD Spectroscopy VCD Spectrum (Pattern of positive/negative bands)Mirror-Image VCD Spectrum (Inverted pattern of bands)Yes

Visualizing the Workflow

The logical process for differentiating the enantiomers is crucial for efficient and accurate analysis.

G cluster_0 Initial Analysis (Achiral) cluster_1 Chiral Differentiation achiral_nmr ¹H / ¹³C NMR ir_spec IR Spectroscopy result_achiral Result: Identical Spectra (No Differentiation) achiral_nmr->result_achiral ir_spec->result_achiral nmr_csa NMR with Chiral Solvating Agent (CSA) vcd_spec VCD Spectroscopy result_nmr Result: Separated Signals (Enantiomeric Ratio) nmr_csa->result_nmr ecd_spec ECD Spectroscopy result_chiroptical Result: Mirror-Image Spectra (Absolute Configuration) vcd_spec->result_chiroptical ecd_spec->result_chiroptical racemate Sample: (r/s)-Tetrahydrothiophen-3-ol racemate->achiral_nmr racemate->ir_spec racemate->nmr_csa racemate->vcd_spec racemate->ecd_spec

Caption: Workflow for the spectroscopic analysis of Tetrahydrothiophen-3-ol enantiomers.

The structural relationship between the enantiomers is the fundamental reason for their identical achiral properties and mirror-image chiroptical properties.

enantiomers cluster_R This compound cluster_S (s)-Tetrahydrothiophen-3-ol node_r mirror Mirror Plane node_r->mirror node_s mirror->node_s

Caption: The enantiomers of Tetrahydrothiophen-3-ol are non-superimposable mirror images.

Conclusion

While routine spectroscopic methods are blind to chirality, a combination of NMR with chiral solvating agents and chiroptical techniques like VCD and ECD provides a robust and definitive toolkit for the analysis of (r)- and (s)-Tetrahydrothiophen-3-ol. NMR with a CSA offers a convenient method for determining enantiomeric purity, while VCD and ECD, especially when paired with computational predictions, serve as the gold standard for the unambiguous assignment of absolute configuration. For any researcher involved in the synthesis, development, or quality control of chiral molecules, a thorough understanding and application of these advanced spectroscopic methods are indispensable.

References

Navigating the Chiral Landscape: A Cost-Benefit Analysis of Synthetic Pathways to (R)-Tetrahydrothiophen-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Tetrahydrothiophen-3-ol is a crucial chiral building block, notably serving as a key intermediate in the synthesis of potent penem and carbapenem antibiotics like Sulopenem. Its synthesis with high enantiopurity is therefore of significant interest to the pharmaceutical and fine chemical industries. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this valuable molecule, focusing on cost-effectiveness, scalability, safety, and overall process efficiency. We will delve into the nuances of biocatalytic reduction, classical chiral pool synthesis, and chemo-catalytic asymmetric approaches to provide researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions.

Pathway 1: The Modern Approach - Biocatalytic Asymmetric Reduction

The direct asymmetric reduction of the prochiral ketone, tetrahydrothiophene-3-one, represents the most straightforward conceptual route to this compound. While traditional chemical reductants struggled to achieve high enantioselectivity due to the near-symmetrical nature of the substrate, advances in enzyme engineering have made this the premier industrial pathway.

The Rationale: Why Biocatalysis Excels

The core of this approach lies in the use of a highly engineered ketoreductase (KRED) enzyme. These enzymes, often expressed in host organisms like E. coli, function as highly specific chiral catalysts. The process typically employs a co-factor, such as NADPH, which is continuously regenerated in situ using a sacrificial co-substrate like isopropanol or glucose, making the process economically viable on a large scale. Directed evolution has been instrumental in developing KREDs with exceptional enantioselectivity (from 63% to >99% ee) and high activity towards tetrahydrothiophene-3-one.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption { label="Workflow for Biocatalytic Reduction of Tetrahydrothiophene-3-one."; fontcolor="#202124"; fontsize=12; } /dot

Caption: Workflow for the biocatalytic reduction of tetrahydrothiophene-3-one.

Experimental Protocol: KRED-Catalyzed Reduction

The following is a representative procedure for the biocatalytic reduction on a laboratory scale, adapted from established industrial processes.

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Setup: In a temperature-controlled reactor, combine the buffer, glucose (for cofactor regeneration if using glucose dehydrogenase), and NADP+.

  • Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor regeneration, followed by the specific ketoreductase (KRED).

  • Substrate Addition: Add tetrahydrothiophene-3-one to the mixture. The starting material is a readily available food additive.

  • pH Control: Maintain the pH of the reaction at 7.0 using a pH-stat with automated addition of a base (e.g., 8 N NaOH).

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up: Upon completion, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure to yield the product.

Cost-Benefit Analysis
  • Benefits:

    • Exceptional Enantioselectivity: Achieves >99% enantiomeric excess (ee), which is critical for pharmaceutical applications.

    • High Yield: Typically high conversion and good isolated yields (e.g., 76.3% at pilot scale).

    • Green & Safe: Operates in aqueous media under mild conditions (ambient temperature and pressure), avoiding hazardous reagents and solvents.

    • Scalability: The process has been successfully scaled to produce metric tons of the product.

    • One-Step Process: A single chemical transformation from a commodity starting material.

  • Costs & Considerations:

    • Enzyme Cost: While the cost of enzymes has decreased significantly, the initial investment in a specific, high-performance KRED can be substantial. However, for large-scale production, the cost per kilogram of the product becomes highly competitive. Enzyme immobilization can further reduce costs by allowing for reuse.

    • Process Development: Requires expertise in biocatalysis and fermentation for enzyme production or sourcing from specialized vendors.

    • Cofactor: Although regenerated, the initial cost of the NAD(P)H cofactor must be considered.

Pathway 2: The Classical Route - Chiral Pool Synthesis from L-Aspartic Acid

Before the advent of efficient biocatalytic methods, the synthesis of this compound relied on a multi-step sequence starting from an inexpensive, naturally occurring chiral molecule, L-aspartic acid.

The Rationale: Building from a Chiral Foundation

This strategy leverages the inherent chirality of L-aspartic acid to construct the target molecule. The synthesis involves a series of classical organic transformations to convert the amino acid into the desired thiophene-based alcohol.

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Caption: Multi-step synthesis of this compound from L-aspartic acid.

Experimental Protocol: An Overview

A detailed, step-by-step protocol for this five-step synthesis is extensive. However, the key transformations and their associated challenges are summarized below:

  • Diazotization: The amino group of L-aspartic acid is converted to a hydroxyl group via a diazotization reaction, a process known to generate unstable and potentially explosive diazonium intermediates.

  • Reduction: The carboxylic acids are reduced to alcohols, often using sensitive and pyrophoric reagents like borane dimethyl sulfide complex (BH3·SMe2).

  • Epoxide Formation: The resulting diol is converted into an epoxide, which involves high-energy intermediates.

  • Sulfur Introduction: The crucial step of forming the tetrahydrothiophene ring is achieved by ring-opening the epoxide with a sulfur nucleophile, typically sodium sulfide (Na2S). This reagent is noxious, corrosive, and can release toxic hydrogen sulfide gas upon contact with acid.

Cost-Benefit Analysis
  • Benefits:

    • Inexpensive Starting Material: L-aspartic acid is a bulk commodity chemical with a low cost.

  • Costs & Considerations:

    • Multiple Steps: A five-step synthesis leads to a lower overall yield and significantly higher processing costs (labor, energy, equipment).

    • Hazardous Reagents & Conditions: The use of diazotization, borane reagents, and sodium sulfide poses significant safety risks and environmental concerns. Sodium sulfide, in particular, requires careful handling and waste management to prevent the release of toxic H2S gas and contamination of water sources.

    • Lower Enantiopurity: The final product typically has an enantiomeric excess of 96-98%, which may require further purification for pharmaceutical use, adding to the cost.

    • Waste Generation: Multi-step syntheses with protecting groups and stoichiometric reagents inherently generate more waste compared to catalytic routes.

Pathway 3: Alternative Chemo-Catalytic Strategies

Other modern chemical methods, such as asymmetric hydrogenation and kinetic resolution, are also viable in principle for producing chiral alcohols.

  • Asymmetric Hydrogenation: This would involve the hydrogenation of a precursor like 2,3-dihydrothiophene using a chiral metal catalyst (e.g., Ruthenium or Iridium-based). While potentially offering high enantioselectivity, this approach requires expensive and often air-sensitive precious metal catalysts and chiral ligands. The development and optimization of a suitable catalyst for this specific substrate would also require significant research investment.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of tetrahydrothiophen-3-ol, leaving the desired (R)-enantiomer unreacted. Enzymatic kinetic resolution using lipases is a common approach. The primary drawback is a maximum theoretical yield of 50%, which makes it less atom-economical and cost-effective for large-scale production unless the undesired enantiomer can be racemized and recycled.

Quantitative Comparison of Synthetic Pathways

MetricBiocatalytic ReductionChiral Pool Synthesis (from L-Aspartic Acid)Chemo-Catalytic (General)
Number of Steps 151-2
Overall Yield High (>75%)Moderate (40-50% reported for similar routes)Variable (up to 50% for Kinetic Resolution)
Enantiomeric Excess (ee) Excellent (>99%)Good (96-98%)Potentially Excellent (>99%)
Starting Material Cost Moderate (Tetrahydrothiophene-3-one)Low (L-Aspartic Acid)Variable
Key Reagent/Catalyst Cost Moderate (KRED, Cofactor)Low-Moderate (BH3·SMe2, Na2S)High (Precious Metal Catalysts, Chiral Ligands)
Safety Concerns Low (Aqueous, mild conditions)High (Diazotization, pyrophoric reagents, toxic gas)Moderate-High (Flammable solvents, high pressure H2)
Environmental Impact Low (Green, biodegradable catalyst)High (Hazardous waste, noxious reagents)Moderate (Solvent waste, metal contamination)
Scalability Proven (Metric Ton Scale)Challenging due to safety and wasteFeasible but can be cost-prohibitive

Conclusion and Recommendation

A thorough cost-benefit analysis overwhelmingly favors biocatalytic asymmetric reduction as the optimal pathway for the synthesis of this compound. While the chiral pool synthesis from L-aspartic acid begins with an inexpensive starting material, its advantages are nullified by the multi-step nature, lower overall yield, reduced enantiopurity, and significant safety and environmental hazards. These factors make it an outdated and less economically viable option for industrial production.

The biocatalytic route, by contrast, is a testament to the power of modern biotechnology in chemical synthesis. It is a highly efficient, single-step process that delivers a product of exceptional enantiopurity under safe, environmentally friendly, and scalable conditions. For any organization aiming to produce this compound, particularly for pharmaceutical applications where quality and consistency are paramount, investing in the development or sourcing of a suitable ketoreductase is the most logical and cost-effective strategy in the long term.

Comparison of (r)-Tetrahydrothiophen-3-ol with other chiral sulfur-containing building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (R)-Tetrahydrothiophen-3-ol and Other Chiral Sulfur-Containing Building Blocks for Drug Discovery

Introduction: The Ascendant Role of Chiral Sulfur Scaffolds in Medicinal Chemistry

Chiral sulfur-containing compounds represent a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties and biological activities to pharmaceutical agents.[1][2][3] The diverse oxidation states and bonding geometries of sulfur allow for the creation of a wide array of stereogenic centers, which are often under-explored in drug discovery programs.[1][4] Among these, building blocks like this compound have emerged as invaluable synthons for constructing complex, biologically active molecules, including potent antibacterial agents.[5]

This guide provides a comprehensive comparison of this compound with other prominent classes of chiral sulfur-containing building blocks, namely chiral thiiranes and chiral sulfoxides. By examining their synthesis, reactivity, and application through the lens of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal building block for their synthetic campaigns.

This compound: A Versatile and Strategic Building Block

This compound, a five-membered heterocyclic compound, features a stereogenic center at the C3 position bearing a hydroxyl group. This combination of a chiral alcohol and a thioether within a cyclic framework provides a unique and powerful handle for a variety of synthetic transformations.

Key Attributes:

  • Molecular Formula: C₄H₈OS[6][7]

  • Molecular Weight: 104.17 g/mol [6]

  • Structure: A saturated five-membered ring containing a sulfur atom, with a hydroxyl group at the C3 position in the (R) configuration.

The strategic importance of this compound is underscored by its role as a key intermediate in the synthesis of penem-based antibiotics like sulopenem.[5] The tetrahydrothiophene core is a prevalent scaffold in numerous natural and bioactive compounds.[5]

Synthetic Accessibility

The enantioselective synthesis of tetrahydrothiophenes and their derivatives has been an area of active research. Organocatalytic domino reactions, for instance, have been developed to produce highly functionalized tetrahydrothiophenes with excellent enantioselectivities.[8][9] One notable approach involves the organocatalytic Michael-aldol domino reaction of a thiol with an α,β-unsaturated aldehyde, which can yield tetrahydrothiophen-3-ols as a single diastereomer with good enantiomeric excess (ee).[9]

Comparative Analysis: this compound vs. Alternatives

The selection of a chiral building block is dictated by the specific synthetic challenge, including the desired stereochemistry, reactivity, and overall synthetic strategy. Below is a detailed comparison of this compound with chiral thiiranes and chiral sulfoxides.

Chiral Thiiranes (Episulfides)

Chiral thiiranes are three-membered heterocyclic compounds containing a sulfur atom. Their high ring strain makes them reactive electrophiles, analogous to their oxygen-containing counterparts, epoxides.

  • Structure and Reactivity: The three-membered ring is highly strained, making thiiranes susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a key feature of their synthetic utility.

  • Synthetic Methods: A common method for synthesizing thiiranes involves the conversion of epoxides using reagents like thiourea or thiocyanate.[10][11] This reliance on epoxide precursors means the stereochemistry of the thiirane is often dictated by the configuration of the starting epoxide.[11] More recently, biocatalytic methods using halohydrin dehalogenases have been developed for the enantioselective synthesis of thiiranes from epoxides.[12][13]

  • Comparison with this compound:

    • Reactivity: Thiiranes are potent electrophiles, readily undergoing ring-opening. In contrast, the tetrahydrothiophene ring is significantly more stable. The reactivity of this compound is centered on its hydroxyl group, which can be derivatized or used to direct subsequent reactions.

    • Synthetic Role: Thiiranes are excellent for introducing a β-mercaptoethyl functionality. This compound provides a pre-formed, stable heterocyclic core that can be further elaborated.

Chiral Sulfoxides

Chiral sulfoxides possess a stereogenic sulfur atom and have a long and storied history as powerful chiral auxiliaries in asymmetric synthesis.[14][15][16][17]

  • Structure and Stereochemical Stability: The sulfinyl group has a pyramidal geometry, and the high energy barrier to inversion ensures its stereochemical stability under most conditions.[15] This stability is crucial for its role as a chiral controller.

  • Synthetic Methods: The most direct route to enantiopure sulfoxides is the asymmetric oxidation of prochiral sulfides.[14][16] A variety of catalytic systems, often employing titanium complexes with chiral ligands like diethyl tartrate (DET) or binaphthol (BINOL), have been developed for this purpose.[16] Another classic approach is the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol like menthol.[1]

  • Comparison with this compound:

    • Source of Chirality: In chiral sulfoxides, the chirality resides on the sulfur atom itself. In this compound, the chirality is at a carbon center.

    • Synthetic Application: Chiral sulfoxides are predominantly used as auxiliaries to direct the stereoselective formation of new bonds adjacent to the sulfinyl group.[18] The sulfoxide is often removed in a subsequent step. This compound is typically incorporated as a permanent structural feature of the target molecule.

    • Versatility: The sulfinyl group's ability to coordinate with Lewis acids allows for highly organized transition states, leading to effective transfer of chiral information.[15] this compound's utility stems from the functionality of its hydroxyl group and the inherent properties of the tetrahydrothiophene ring.

Data Presentation: A Head-to-Head Comparison

FeatureThis compoundChiral ThiiranesChiral Sulfoxides
Chiral Center Carbon (C3)Carbon (C2, C3)Sulfur
Key Structural Feature Stable 5-membered thioether ring with a secondary alcoholStrained 3-membered ringStereogenic sulfinyl group (S=O)
Primary Reactivity Nucleophilic/directing hydroxyl groupElectrophilic ring-openingChiral auxiliary, directing group
Typical Synthetic Route Asymmetric domino reactions, resolutionFrom chiral epoxides, biocatalysis[11][12]Asymmetric oxidation of sulfides, Andersen synthesis[14][16]
Achievable Enantiopurity Good to excellent (up to 96% ee reported in some syntheses)[8]Often high, dependent on epoxide precursor or biocatalyst (up to 98% ee)[12]Excellent (often >99% ee)[16]
Role in Target Molecule Typically incorporated as a core structural element[5]Introduces a 1,2-thioalcohol moietyOften a temporary chiral auxiliary, can be a pharmacophore[4]
Key Applications Synthesis of antibiotics (e.g., sulopenem), bioactive heterocycles[5]Precursors to thiols, amino thiols, and other sulfur compounds[11]Asymmetric synthesis of alcohols, amines, β-lactams[17][18]

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of a Functionalized Tetrahydrothiophen-3-ol Derivative

This protocol is adapted from the principles of organocatalytic domino reactions for the synthesis of highly functionalized tetrahydrothiophenes.[9]

Reaction: Asymmetric Michael-Aldol Domino Reaction

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene) at room temperature, add the chiral amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).

  • Stir the mixture for 5 minutes.

  • Add the mercapto-aldehyde or mercapto-ketone (e.g., 2-mercapto-1-phenylethanone, 1.2 equiv) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrothiophene derivative.

  • If necessary, a subsequent reduction step (e.g., with NaBH₄) can be performed to yield the tetrahydrothiophen-3-ol.

Causality: The chiral amine catalyst forms a chiral enamine intermediate with the α,β-unsaturated aldehyde, which controls the facial selectivity of the initial Michael addition of the thiol. The subsequent intramolecular aldol reaction proceeds under stereochemical control, leading to a highly enantioenriched product.

Protocol 2: Asymmetric Oxidation of a Sulfide to a Chiral Sulfoxide

This protocol is based on the widely used Kagan-Modena modification of the Sharpless epoxidation reagent.[16]

Reaction: Titanium-Catalyzed Asymmetric Sulfide Oxidation

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Ti(OiPr)₄ (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂).

  • Add (+)-Diethyl L-tartrate ((+)-DET) (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add the prochiral sulfide (1.0 equiv) to the catalyst mixture.

  • Cool the reaction mixture to -20 °C.

  • Add cumene hydroperoxide (1.1 equiv) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for the required time (typically several hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite to remove titanium salts.

  • Extract the filtrate with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched sulfoxide.

Causality: The chiral titanium-tartrate complex coordinates to both the sulfide and the oxidant. This ternary complex creates a chiral environment that directs the delivery of the oxygen atom to one of the lone pairs on the sulfur atom, resulting in an enantioselective oxidation.

Visualization of Concepts

Structural Comparison of Chiral Sulfur Building Blocks

Chiral_Sulfur_Building_Blocks cluster_0 This compound cluster_1 Chiral Thiiranes cluster_2 Chiral Sulfoxides THT Structure: 5-membered ring Chirality: Carbon (C3) Key Group: -OH Applications_THT Antibiotics THT->Applications_THT Core Scaffold Thiirane Structure: 3-membered ring Chirality: Carbon (C2, C3) Reactivity: Ring Strain Applications_Thiirane β-Mercapto Alcohols Thiirane->Applications_Thiirane Ring-Opening Sulfoxide Structure: Pyramidal Sulfur Chirality: Sulfur Key Group: S=O Applications_Sulfoxide Asymmetric C-C Bonds Sulfoxide->Applications_Sulfoxide Chiral Auxiliary Sulopenem_Synthesis_Workflow A This compound (Starting Material) B Step 1: Protection of Hydroxyl Group A->B C Step 2: Activation of C2 Position B->C D Step 3: Coupling with Penem Core Precursor C->D E Step 4: Cyclization & Deprotection D->E F Sulopenem (Final API) E->F Reactivity_Patterns cluster_THT THT-3-ol Reactivity cluster_Thiirane Thiirane Reactivity cluster_Sulfoxide Sulfoxide as Auxiliary THT R-OH THT_O R-O⁻ THT->THT_O Base THT_Nu Nucleophilic Attack THT_O->THT_Nu Thiirane Thiirane RingOpen Ring-Opened Product Thiirane->RingOpen Nu Nu⁻ Nu->Thiirane Electrophilic Attack Sulfoxide Chiral Sulfoxide Enolate Directed Enolate Sulfoxide->Enolate Deprotonation Product Stereocontrolled Product Enolate->Product Electrophile E⁺ Electrophile->Enolate Facial Block

References

Sustainable alternatives to traditional solvents in tetrahydrothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of tetrahydrothiophene (THT), a vital sulfur-containing heterocycle, has traditionally relied on methods employing polar aprotic solvents with significant environmental, health, and safety (EHS) concerns. This guide provides a comprehensive comparison of sustainable alternatives to these conventional solvents. We will delve into the established synthesis of THT using dimethylformamide (DMF) as a benchmark and subsequently explore greener alternatives including bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), aqueous systems utilizing phase-transfer catalysis (PTC), and deep eutectic solvents (DESs). Furthermore, a solvent-free, gas-phase synthesis route will be examined. This guide aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to implement more sustainable and efficient THT synthesis in their laboratories and manufacturing processes.

Introduction: The Imperative for Greener Synthesis

Tetrahydrothiophene (THT), also known as thiolane, is a saturated five-membered heterocycle with a sulfur atom.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, and is also used as an odorant for natural gas.[1] The classical synthesis of THT often involves the reaction of 1,4-dihalobutanes with a sulfide source, a reaction that is typically performed in polar aprotic solvents like dimethylformamide (DMF).[2] While effective, DMF is under increasing scrutiny due to its reproductive toxicity and high boiling point, which complicates its removal and recycling.

The principles of green chemistry compel us to seek alternatives that reduce or eliminate the use and generation of hazardous substances.[3] The choice of solvent is a critical factor, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the overall environmental impact of a process, as measured by metrics like the E-Factor and Process Mass Intensity (PMI).[4][5][6] This guide will provide a technical comparison of traditional versus sustainable solvent systems for the synthesis of THT.

Traditional Synthesis of Tetrahydrothiophene: The DMF Benchmark

The reaction of 1,4-dichlorobutane with sodium sulfide is a well-established method for the synthesis of THT.[2] The use of a polar aprotic solvent like DMF is crucial in the traditional protocol to dissolve both the organic substrate (1,4-dichlorobutane) and the inorganic nucleophile (sodium sulfide).

Reaction Mechanism

The reaction proceeds via a sequential intramolecular SN2 mechanism. In the first step, the sulfide anion attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane, displacing a chloride ion. This is followed by a rapid intramolecular cyclization, where the newly formed thiolate attacks the other carbon-chlorine bond to form the stable five-membered ring.[7]

G cluster_0 Sequential Intramolecular SN2 Mechanism Na2S Na₂S Intermediate [Cl-(CH₂)₄-S]⁻ Na⁺ Na2S->Intermediate S²⁻ nucleophilic attack Cl_CH2_4_Cl Cl-(CH₂)₄-Cl Cl_CH2_4_Cl->Intermediate THT Tetrahydrothiophene Intermediate->THT Intramolecular cyclization (SN2) NaCl 2 NaCl

Caption: Reaction mechanism for THT synthesis from 1,4-dichlorobutane.

Experimental Protocol: Synthesis in DMF

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[2]

Materials:

  • 1,4-Dichlorobutane (2.5 moles, 318 g)

  • Sodium sulfide, 60% fused chips (2.75 moles, 359 g)

  • Dimethylformamide (DMF) (1.7 L)

  • Water, hot (1 L)

  • Sodium hydroxide (20 g)

  • Sodium chloride

  • Potassium hydroxide, solid

Procedure:

  • In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels, charge 1.7 L of DMF.

  • Heat the DMF to near reflux.

  • Simultaneously, add the 1,4-dichlorobutane and a solution of sodium sulfide in 1 L of hot water from the dropping funnels over approximately 1.5 hours, maintaining a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 2 hours.

  • Arrange the condenser for distillation and collect approximately 600 mL of distillate.

  • Make the distillate alkaline with 20 g of sodium hydroxide and saturate with sodium chloride.

  • Separate the aqueous layer and dry the organic layer (crude THT) over solid potassium hydroxide.

  • Distill the crude THT, collecting the fraction boiling at 119-121 °C.

Yield: 73-78%[2]

Comparative Analysis of Solvent Alternatives

The ideal sustainable solvent should be sourced from renewable feedstocks, have low toxicity, be readily biodegradable, and have a low environmental impact.[8] It should also allow for efficient reaction kinetics and easy product separation. Below is a comparison of several alternatives to DMF.

PropertyDimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)WaterCholine Chloride:Urea (1:2) DES
Source PetrochemicalRenewable (corncobs, bagasse)[9]PetrochemicalNaturalRenewable (choline) & synthetic
Boiling Point (°C) 15380106100N/A (liquid at RT)
Solubility in Water MiscibleLow (14 g/100 g)Very Low (1.1 g/100 g)[10]N/AMiscible
Key Safety Concerns Reproductive toxicity, irritantHighly flammable, eye/skin irritant[11][12][13]Highly flammable, eye/skin irritant[1][14]NoneLow toxicity[15]
Green Chemistry Status UndesirableRecommendedRecommendedRecommendedPromising
Bio-based Solvents: 2-MeTHF and CPME

2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as excellent greener alternatives to traditional ethereal solvents like THF and, by extension, polar aprotic solvents like DMF for certain applications.[10][16][17]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF offers a similar polarity profile to THF but with a higher boiling point and, crucially, low miscibility with water. This latter property dramatically simplifies aqueous work-ups, reducing the need for additional extraction solvents and thereby lowering the Process Mass Intensity.[18] Its stability in the presence of organometallic reagents is also well-documented.[18]

  • Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether with a high boiling point and low peroxide formation potential, enhancing its safety profile.[10][17] Its stability under both acidic and basic conditions makes it a robust solvent for a wide range of reactions.[10] The high hydrophobicity of CPME leads to excellent phase separation from water, which simplifies product isolation and solvent recycling.[16][17]

Causality in Experimental Choice: For the synthesis of THT, both 2-MeTHF and CPME are viable alternatives to DMF. Their ability to dissolve organic substrates like 1,4-dichlorobutane is good. While sodium sulfide has low solubility in these less polar solvents, the reaction can be facilitated by using a phase-transfer catalyst, or by using a more soluble sulfide source such as a tetraalkylammonium sulfide salt. The higher boiling point of CPME (106 °C) compared to 2-MeTHF (80 °C) may allow for faster reaction rates.

Aqueous Synthesis with Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful green chemistry tool that facilitates reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase.[19] This is perfectly suited for the THT synthesis, where sodium sulfide is in the aqueous phase and 1,4-dichlorobutane is the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the sulfide anion from the aqueous phase to the organic phase, where it can react with the dichlorobutane.[19]

Causality in Experimental Choice: This approach allows for the replacement of the bulk organic solvent with water, which is the greenest solvent available. The reaction can often be run at moderate temperatures (e.g., 80-100 °C) and the work-up is simplified as the product, THT, is water-immiscible and can be easily separated.

G cluster_0 Phase-Transfer Catalysis Workflow Start Start: Aqueous Na₂S and organic 1,4-dichlorobutane Add_PTC Add Phase-Transfer Catalyst (e.g., TBAB) Start->Add_PTC Reaction Heat and Stir (e.g., 90-100 °C) Add_PTC->Reaction Phase_Separation Cool and Separate Phases Reaction->Phase_Separation Organic_Phase Organic Phase (THT and unreacted substrate) Phase_Separation->Organic_Phase Aqueous_Phase Aqueous Phase (Salts and Catalyst) Phase_Separation->Aqueous_Phase Purification Distill Organic Phase Organic_Phase->Purification Product Pure Tetrahydrothiophene Purification->Product

Caption: Workflow for THT synthesis using Phase-Transfer Catalysis.

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are a class of ionic liquids composed of a mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea).[15] They are generally biodegradable, have low toxicity, and are prepared from inexpensive, readily available components.[15][20] DESs, such as choline chloride:urea (1:2), have been shown to be effective media for nucleophilic substitution reactions.[21]

Causality in Experimental Choice: The high polarity and ionic nature of DESs can effectively dissolve both the organic substrate and the inorganic sulfide salt, mimicking the function of DMF but with a much-improved EHS profile. The DES can also act as a catalyst in some cases.[22] A key challenge is the separation of the product from the DES, which is often water-soluble. Extraction with a non-polar solvent is a common work-up procedure.

Solvent-Free Gas-Phase Synthesis

The greenest approach is to eliminate the solvent entirely. A patented process describes the gas-phase reaction of 1,4-butanediol with hydrogen sulfide over a modified catalyst at elevated temperatures (200-300 °C).

Causality in Experimental Choice: This method avoids the use of any solvent, significantly reducing waste. The starting material, 1,4-butanediol, is also a common bulk chemical. The process involves vaporizing the reactants, passing them over a fixed-bed catalyst, and then condensing and purifying the product stream. While highly sustainable in terms of solvent use, this method requires specialized equipment for high-temperature, gas-phase reactions.

Proposed Experimental Protocols for Sustainable Synthesis

The following are proposed protocols based on the principles discussed. They should be optimized for specific laboratory conditions.

Protocol 1: Aqueous Synthesis using Phase-Transfer Catalysis

Materials:

  • 1,4-Dichlorobutane

  • Sodium sulfide nonahydrate

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate in water.

  • Add 1,4-dichlorobutane and tetrabutylammonium bromide (5 mol%).

  • Heat the biphasic mixture to 95 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the lower organic layer (crude THT).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purify by distillation.

Protocol 2: Synthesis in a Deep Eutectic Solvent

Materials:

  • Choline chloride

  • Urea

  • 1,4-Dichlorobutane

  • Sodium sulfide, anhydrous

  • Diethyl ether (for extraction)

Procedure:

  • Prepare the DES by gently heating a 1:2 molar mixture of choline chloride and urea at 80 °C until a clear, homogeneous liquid is formed.[15]

  • Cool the DES to room temperature.

  • Add anhydrous sodium sulfide and 1,4-dichlorobutane to the DES.

  • Heat the mixture to 80-100 °C with stirring for 6-8 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture and add water to dissolve the DES.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by distillation.

Conclusion and Recommendations

The synthesis of tetrahydrothiophene can be made significantly more sustainable by replacing traditional solvents like DMF with greener alternatives.

  • For laboratory-scale synthesis, aqueous phase-transfer catalysis offers the most compelling combination of sustainability, simplicity, and efficiency. It eliminates the need for volatile organic solvents and simplifies work-up.

  • Bio-based solvents like CPME and 2-MeTHF are excellent choices for processes where an organic medium is preferred, particularly due to their favorable safety profiles and ease of recycling.

  • Deep eutectic solvents represent a promising frontier, although challenges in product separation need to be considered.

  • Solvent-free gas-phase synthesis is the most sustainable option for large-scale industrial production, provided the necessary infrastructure is available.

By adopting these greener methodologies, researchers and chemical manufacturers can reduce the environmental footprint of THT synthesis while maintaining high standards of chemical efficiency and safety.

References

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